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  • Product: 3-(Fluorosulfonyl)benzoyl fluoride
  • CAS: 130306-65-9

Core Science & Biosynthesis

Foundational

3-(Fluorosulfonyl)benzoyl Fluoride: Mechanistic Insights and Protocols for SuFEx Bifunctional Hubs

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped covalent drug discovery and materials science. Pioneered by K. Barry Sharpless and colleagues, SuFEx leverages the unique "Goldilocks" reactivity of the S(VI)–F bond—highly stable under physiological conditions but selectively reactive under specific catalytic activation [1].

Within this chemical space, 3-(fluorosulfonyl)benzoyl fluoride (3-FSBF) has emerged as a premier asymmetric, bifunctional hub. By housing both an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F) on a single benzene scaffold, 3-FSBF allows researchers to execute two completely orthogonal click reactions. This whitepaper details the mechanistic causality behind this divergence and provides field-proven, self-validating protocols for leveraging 3-FSBF in complex molecular assemblies.

Mechanistic Divergence: The Dual-Electrophile Paradigm

The utility of 3-FSBF relies on the stark electronic and steric differences between its two electrophilic centers. Understanding the causality behind their reactivity is critical for designing successful syntheses.

The Acyl Fluoride (-COF) Center

Unlike traditional acyl chlorides, which hydrolyze rapidly in ambient moisture, acyl fluorides are remarkably stable to water yet exhibit extreme, chemoselective reactivity toward nitrogen nucleophiles [2].

  • Causality: The high electronegativity of the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon. This makes it highly susceptible to attack by primary and secondary amines. Because the C–F bond is exceptionally strong, it resists spontaneous hydrolysis, ensuring that the reaction is driven exclusively by the strong nucleophilicity of the amine.

The Sulfonyl Fluoride (-SO2F) Center

The S(VI)–F bond is sterically shielded by the oxygen atoms and electronically stabilized, rendering it completely inert to aliphatic amines and water under neutral conditions[1].

  • Causality: To force the S(VI)–F bond to react, it requires catalytic activation, typically using a strong amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU serves a dual purpose: it deprotonates the incoming phenolic nucleophile to form a highly reactive phenoxide, and its conjugate acid (DBU-H⁺) acts as a hydrogen-bond donor. This hydrogen bonding stabilizes the departing fluoride ion as the reaction passes through a crowded pentacoordinate S(VI) transition state, ultimately yielding a stable sulfonate ester [1].

Quantitative Reactivity Profiles

To facilitate experimental design, the orthogonal properties of the two functional groups are summarized below.

PropertyAcyl Fluoride (-COF)Sulfonyl Fluoride (-SO2F)
Electrophilic Center C(sp²)S(VI)
Preferred Nucleophile 1° and 2° AminesPhenols, Silyl Ethers
Catalyst Required None / DIPEA (Base)DBU, BEMP, or [F]⁻ source
Typical Reaction Time 10 – 30 minutes2 – 12 hours
Chemoselectivity Highly selective for amines over alcoholsInert to aliphatic amines; requires activation
¹⁹F NMR Shift (approx.) +20 to +30 ppm+55 to +65 ppm

Visualizations of the SuFEx Hub

G Hub 3-FSBF Hub (Bifunctional) AmideInt Fluorosulfonyl Amide (Intermediate) Hub->AmideInt Step 1: Amidation (-COF reacts) Amine Amine Nucleophile Amine->AmideInt Product Sulfonate-Amide Target Molecule AmideInt->Product Step 2: SuFEx (-SO2F reacts) Phenol Phenolic Nucleophile Phenol->Product

Workflow of 3-FSBF bifunctional coupling via sequential amidation and SuFEx reactions.

G Start Ar-SO2F + Ar'-OH Deprot Ar'-O⁻ + DBU-H⁺ Start->Deprot Deprotonation Base DBU Catalyst Base->Deprot Transition Pentacoordinate S(VI) TS [Ar-SO2(F)(OAr')]⁻ Deprot->Transition Nucleophilic Attack Product Ar-SO2-OAr' + F⁻ Transition->Product Fluoride Elimination

Mechanism of DBU-catalyzed SuFEx reaction at the S(VI) center forming a sulfonate ester.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and prevent downstream failures.

Protocol A: Chemoselective Amidation (Targeting -COF)

Objective: Form an amide bond while preserving the -SO2F warhead for late-stage functionalization.

  • Preparation: Dissolve 1.0 eq of 3-FSBF and 1.1 eq of the target amine in anhydrous Dichloromethane (DCM) at 0 °C.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality Note: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile. It strictly serves to scavenge the generated HF, preventing the protonation and deactivation of the incoming amine.

  • Self-Validation Checkpoint (¹⁹F NMR): After 30 minutes, sample the reaction. The characteristic -COF signal (~ +25 ppm) must be completely absent. Crucially, the -SO2F signal (~ +65 ppm) must remain strictly integrated at 1.0 relative to the product mass. If the +65 ppm peak diminishes, moisture contamination or an overly nucleophilic base has compromised the S(VI) center.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: DBU-Catalyzed SuFEx Esterification (Targeting -SO2F)

Objective: Couple the fluorosulfonyl amide intermediate with a phenolic nucleophile to form a stable sulfonate ester.

  • Preparation: Dissolve 1.0 eq of the intermediate from Protocol A and 1.2 eq of the target phenol in anhydrous Acetonitrile (MeCN).

    • Causality Note: MeCN is utilized for its high dielectric constant, which effectively stabilizes the polar pentacoordinate transition state during fluoride elimination.

  • Catalysis: Add 0.2 eq of DBU (or up to 1.5 eq if the phenol is highly electron-deficient). Stir at room temperature for 2 to 12 hours.

  • Self-Validation Checkpoint (LC-MS & ¹⁹F NMR): The S(VI)–F bond is notoriously resistant to ESI+ ionization. Therefore, track the reaction by observing the appearance of the sulfonate ester mass in LC-MS. Confirm completion via ¹⁹F NMR by the total consumption of the +65 ppm signal.

  • Workup: Purify directly via flash chromatography (Hexanes/EtOAc).

Applications in Covalent Drug Discovery

The 3-FSBF scaffold is a direct descendant of the chemistry used to create 5'-fluorosulfonylbenzoyl adenosine (FSBA) , a legacy probe developed by Roberta F. Colman in 1975 to covalently label ATP binding sites [3].

Today, SuFEx warheads are utilized to move "beyond cysteine" in targeted covalent inhibitors. Because the -SO2F group is highly stable, it circulates harmlessly until it is driven into close proximity with a target nucleophile (such as Tyrosine, Lysine, Serine, or Histidine) within a protein's binding pocket [4]. The affinity-driven proximity overcomes the high activation energy barrier of the S(VI) center, triggering a localized SuFEx reaction that irreversibly silences the target protein [5].

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL: [Link]

  • Title: Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates Source: Chemistry – A European Journal (2017) URL: [Link]

  • Title: Affinity labeling of the inhibitory DPNH site of bovine liver glutamate dehydrogenase by 5'-fluorosulfonylbenzoyl adenosine Source: Journal of Biological Chemistry (1975) URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science (2015) URL: [Link]

  • Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Medicinal Chemistry (2023) URL: [Link]

Sources

Exploratory

3-(Fluorosulfonyl)benzoyl Fluoride (m-FSBF): Physicochemical Properties, Stability, and Orthogonal SuFEx Reactivity

Executive Summary In the rapidly evolving landscape of covalent drug discovery and materials science, 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) has emerged as a privileged bifunctional building block. By integrating tw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and materials science, 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) has emerged as a privileged bifunctional building block. By integrating two distinct fluorine-containing electrophiles—an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F)—m-FSBF enables highly controlled, orthogonal functionalization. This technical whitepaper details its physicochemical properties, intrinsic stability, and practical deployment in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, providing actionable insights for synthetic chemists and drug development professionals.

Physicochemical Profile

Understanding the baseline physical properties of m-FSBF is critical for proper storage, handling, and reaction design. The meta-substitution pattern prevents direct resonance between the two electron-withdrawing groups, preserving their independent electronic characters.

PropertyValue
Chemical Name 3-(Fluorosulfonyl)benzoyl fluoride
CAS Number 130306-65-9[1]
Molecular Formula C7H4F2O3S[1]
Molecular Weight 206.17 g/mol [1]
Appearance Clear to pale yellow liquid
Solubility Soluble in DCM, DMF, DMSO, MeCN; Insoluble in water
19 F NMR Shift (-SO 2​ F) ~ +66.0 ppm (in DMSO- d6​ )[2]

Thermodynamic and Kinetic Stability

The synthetic utility of m-FSBF is entirely predicated on the differential thermodynamic and kinetic stability of its two reactive centers.

  • Acyl Fluoride (-COF): Unlike traditional acyl chlorides, which rapidly hydrolyze upon exposure to ambient moisture, acyl fluorides exhibit remarkable hydrolytic stability due to the strong C–F bond (~116 kcal/mol). However, they are highly reactive toward nitrogen nucleophiles. The hard-hard interaction between the amine and the carbonyl carbon, coupled with transition-state stabilization via hydrogen bonding to the departing fluoride ion, significantly lowers the activation energy for amidation.

  • Sulfonyl Fluoride (-SO 2​ F): The S(VI)–F bond is exceptionally stable to reduction, oxidation, and aqueous hydrolysis across a broad pH range[2]. The sulfur atom is sterically shielded by the tetrahedral geometry of the oxygen atoms. Spontaneous nucleophilic attack is kinetically forbidden under standard conditions. Activation requires a specific SuFEx catalyst (e.g., DBU) or a highly specialized protein microenvironment (e.g., a catalytic lysine or tyrosine) to facilitate the exchange.

Orthogonal Reactivity and SuFEx Workflows

Because of the kinetic differences described above, m-FSBF can be functionalized sequentially without the need for protecting groups. The -COF group acts as the "fast" electrophile, while the -SO 2​ F group acts as the "slow," conditionally activated electrophile.

Orthogonal_SuFEx A m-FSBF (Bifunctional Hub) B Amide Intermediate (-SO2F Intact) A->B 1°/2° Amine, DIEA DCM, 25°C Selective -COF Reaction C Sulfonamide/Sulfonate (Bis-functionalized) B->C Nucleophile, DBU MeCN, 80°C SuFEx Activation

Workflow of orthogonal functionalization of m-FSBF via sequential amidation and SuFEx click.

Applications in Covalent Drug Discovery

The m-FSB moiety is widely utilized in the design of activity-based probes and targeted covalent inhibitors. A classic application is the synthesis of 5'-O-[3-(fluorosulfonyl)benzoyl]adenosine (m-FSBA), an ATP analog used to map kinase active sites[3].

The probe binds reversibly to the ATP-binding pocket of kinases or ATPases. Once anchored, the local high concentration and the presence of specific basic residues in the active site catalyze the SuFEx reaction, leading to irreversible covalent modification of the target protein without the need for external chemical catalysts[3].

Kinase_Inhibition Probe m-FSBA Probe (ATP Analog) Complex Reversible Complex (High Affinity Binding) Probe->Complex Target Recognition Target Protein Kinase (ATP Pocket) Target->Complex Active Site Binding Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent Nucleophilic Attack (Lys/Tyr on -SO2F)

Mechanism of irreversible kinase inhibition by m-FSBA via SuFEx-mediated covalent modification.

Validated Experimental Protocols

Protocol 1: Selective Amidation of the -COF Group

Objective: Synthesize an m-fluorosulfonylbenzamide intermediate while preserving the -SO 2​ F warhead. Causality & Reagent Selection: N,N-Diisopropylethylamine (DIEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the generated HF without competing for the electrophile. Dichloromethane (DCM) provides an aprotic, non-polar environment that suppresses background hydrolysis of the acyl fluoride.

Step-by-Step Methodology:

  • Dissolve m-FSBF (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration under an inert atmosphere (N 2​ or Ar).

  • Add DIEA (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add the primary or secondary amine (1.0 equiv) dissolved in a minimal amount of DCM.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Self-Validation System: Monitor the reaction via LC-MS. The -SO 2​ F group is UV-active and stable; the product mass should cleanly reflect [Mamine​+186 Da] . To confirm the structural integrity of the unreacted -SO 2​ F group, run a 19 F NMR spectrum; the characteristic singlet at ~ +66 ppm must remain completely intact[2].

Protocol 2: SuFEx Modification of the -SO 2​ F Group

Objective: Convert the sulfonamide intermediate into a bis-functionalized sulfonamide or sulfonate. Causality & Reagent Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as a highly efficient SuFEx catalyst. DBU acts by hydrogen-bonding with the incoming nucleophile (e.g., phenol or amine) and stabilizing the highly polarized transition state required for S–F bond cleavage. Acetonitrile (MeCN) is used for its polar aprotic nature, which effectively solvates the ionic transition state.

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol 1 (1.0 equiv) and the secondary nucleophile (1.2 equiv) in anhydrous MeCN (0.2 M).

  • Add DBU (0.2 equiv for highly nucleophilic phenols, up to 1.5 equiv for aliphatic amines).

  • Heat the mixture to 60–80 °C and stir for 12–24 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove DBU, followed by brine. Dry and concentrate.

Self-Validation System: The completion of the SuFEx reaction is definitively confirmed by the total disappearance of the 19 F NMR signal at ~ +66 ppm. LC-MS will confirm the final mass, and TLC will show a distinct shift in polarity due to the loss of the highly electronegative fluorine atom.

References

  • Screening Compounds P22009 | EvitaChem EvitaChem.
  • 5'-Fluorosulfonylbenzoyl-modified Nucleosides Jena Bioscience.
  • Inhibition of Multidrug Resistance-Linked P-Glycoprotein (ABCB1)
  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides ACS Public

Sources

Foundational

Orthogonal Reactivity of 3-(Fluorosulfonyl)benzoyl Fluoride: A Technical Guide to Bifunctional SuFEx Hubs

Executive Summary In the rapidly expanding toolkit of chemical biology and modular synthesis, 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) has emerged as a privileged bifunctional hub. The molecule possesses two distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding toolkit of chemical biology and modular synthesis, 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) has emerged as a privileged bifunctional hub. The molecule possesses two distinct electrophilic poles: a hard, highly reactive carbonyl fluoride (C(II) center) and a stable, selectively activatable sulfonyl fluoride (S(VI) center). This structural dichotomy enables absolute orthogonal reactivity—allowing researchers to sequentially functionalize each site without the need for cumbersome protecting groups.

This technical guide explores the mechanistic causality behind this orthogonality, outlines self-validating experimental protocols, and details how this dual-reactivity is leveraged in advanced drug development, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and chemoproteomic probes.

Mechanistic Causality: The Foundation of Orthogonality

The orthogonal chemoselectivity of 3-FSBF is not accidental; it is driven by the disparate activation energies ( ΔG‡ ) required to attack its two electrophilic centers.

The Benzoyl Fluoride (COF) Domain

Acyl fluorides are highly susceptible to nucleophilic acyl substitution. While the C–F bond is stronger than the C–Cl bond—rendering acyl fluorides remarkably stable to neutral water and preventing spontaneous hydrolysis—they react rapidly with primary amines or alkoxides in the presence of mild, non-nucleophilic bases[1]. The reaction proceeds via a classic tetrahedral intermediate. The leaving group, fluoride, is a hard base that drives the thermodynamic stability of the resulting amide or ester.

The Sulfonyl Fluoride (SO2F) Domain

In stark contrast, the S(VI) center is sterically shielded by its oxygen atoms and electronically stabilized. Sulfonyl fluorides are virtually inert to standard nucleophilic attack at room temperature, exhibiting exceptional hydrolytic stability under physiological conditions[2]. To break the S–F bond, Sulfur(VI) Fluoride Exchange (SuFEx) conditions are required. This involves specific catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride ions ([FHF] ), which lower the activation barrier by either activating the incoming nucleophile (e.g., a silyl ether via Si–F bond formation) or forming a highly reactive pentacoordinate transition state complex with the S(VI) center[3].

The Causality: Because the COF group reacts spontaneously with nucleophiles while the SO2F group requires catalytic activation, the workflow is strictly sequential: the COF group must always be functionalized first, followed by the SO2F group.

Quantitative Data Presentation

To guide experimental design, the kinetic and thermodynamic profiles of the two functional groups are summarized below.

ParameterBenzoyl Fluoride (COF)Sulfonyl Fluoride (SO2F)
Electrophilic Center Carbonyl Carbon (C(II))Hexavalent Sulfur (S(VI))
Typical Nucleophiles Amines, Alcohols, ThiolsSilyl Ethers, Aryl Phenols, Amines
Catalyst Requirement None / Mild Base (Et 3​ N)SuFEx Catalyst (DBU, BEMP, [FHF] )
Hydrolytic Stability Moderate (Stable at pH 7 for hours)Extremely High (Stable at pH 7 for months)
Reaction Temperature 0°C to 25°C25°C to 80°C
Mechanism Tetrahedral IntermediateTrigonal Bipyramidal Transition State

Experimental Protocols: A Self-Validating System

As a best practice in synthetic application, protocols must be self-validating. The following two-step workflow includes integrated analytical checkpoints to ensure orthogonality is maintained throughout the process.

Phase 1: Selective Acylation of the COF Group

Objective: Form an amide linkage at the benzoyl position without triggering SuFEx at the sulfonyl fluoride.

  • Preparation: Dissolve 3-FSBF (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.

  • Nucleophile Addition: Add the primary amine (1.05 equiv) dropwise. Causality: A slight excess ensures complete conversion of the highly reactive COF group.

  • Base Addition: Add triethylamine (Et 3​ N, 1.2 equiv). Causality: Et 3​ N acts strictly as an acid scavenger to neutralize the generated HF. It is insufficiently nucleophilic to activate the SO2F group.

  • Validation Checkpoint: Stir for 1 hour at room temperature. Monitor by 19 F NMR. The disappearance of the acyl fluoride peak ( δ ~ +17 to +25 ppm) and the strict persistence of the sulfonyl fluoride peak ( δ ~ +60 to +65 ppm) validates perfect orthogonality.

  • Workup: Wash with cold 0.1 M HCl, dry over Na 2​ SO 4​ , and concentrate. The intermediate is typically pure enough to proceed directly to Phase 2.

Phase 2: SuFEx Click Modification of the SO2F Group

Objective: Conjugate the resting SO2F group with a silyl ether using DBU catalysis.

  • Preparation: Dissolve the intermediate from Phase 1 (1.0 equiv) and the target aryl silyl ether (1.2 equiv) in anhydrous acetonitrile (MeCN).

  • Catalyst Initiation: Add DBU (0.2 equiv). Causality: DBU is critical. It facilitates the SuFEx reaction by activating the S(VI) center and assisting in the concerted cleavage of the Si–O bond, driven by the thermodynamic sink of Si–F bond formation[3].

  • Thermal Activation: Heat the reaction to 50°C for 12 hours. Sulfonyl fluorides require thermal energy to reach the necessary transition state.

  • Validation Checkpoint: Monitor by LC-MS and 19 F NMR. The complete disappearance of the δ ~ +65 ppm peak confirms successful SuFEx conjugation.

  • Workup: Concentrate and purify via flash chromatography to yield the final bifunctional conjugate.

Visualizing the Logic and Mechanism

OrthogonalWorkflow Start 3-FSBF (Dual Electrophile) Step1 Phase 1: Acylation (Et3N, RT) Start->Step1 Amine Intermediate Amide-SO2F (Stable Intermediate) Step1->Intermediate Step2 Phase 2: SuFEx (DBU, 50°C) Intermediate->Step2 Silyl Ether Product Bifunctional Conjugate Step2->Product

Fig 1: Sequential orthogonal functionalization workflow of 3-FSBF.

MechanisticPathway SO2F Ar-SO2F (Stable S(VI) Center) Complex [Ar-SO2-DBU]+ [F]- (Activated Complex) SO2F->Complex DBU Catalyst TS Pentacoordinate Transition State Complex->TS R-O-TMS Attack Product Ar-SO2-O-R (Final Conjugate) TS->Product TMS-F Elimination

Fig 2: DBU-catalyzed SuFEx mechanistic pathway for sulfonyl fluoride activation.

Applications in Drug Development

The orthogonal reactivity of 3-FSBF makes it an unparalleled building block in modern medicinal chemistry. It is extensively utilized to synthesize Proteolysis Targeting Chimeras (PROTACs) , where the COF group is linked to an E3 ligase ligand, and the SO2F group serves as a covalent warhead to irreversibly bind the target protein of interest (POI)[2]. Furthermore, because sulfonyl fluorides are activation-free and highly context-specific, they are ideal for fragment-based drug discovery (FBDD) and chemoproteomic profiling. This allows researchers to map nucleophilic hotspots (such as tyrosine, lysine, and histidine residues) across the proteome with high spatiotemporal control[4].

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: NIH PMC URL
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: NIH PMC URL
  • The Emerging Applications of Sulfur(VI)
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis (PMC)

Sources

Exploratory

An In-Depth Technical Guide to 3-(Fluorosulfonyl)benzoyl Fluoride: A Bifunctional Tool for Chemical Biology and Drug Discovery

Abstract: 3-(Fluorosulfonyl)benzoyl fluoride is a bifunctional aromatic compound featuring two distinct and highly valuable electrophilic sites: a sulfonyl fluoride and an acyl fluoride. This unique combination makes it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-(Fluorosulfonyl)benzoyl fluoride is a bifunctional aromatic compound featuring two distinct and highly valuable electrophilic sites: a sulfonyl fluoride and an acyl fluoride. This unique combination makes it a powerful tool in modern chemical biology and drug development. The sulfonyl fluoride moiety serves as a "privileged" covalent warhead, capable of forming stable bonds with a range of nucleophilic amino acid residues beyond cysteine, while the acyl fluoride provides a more reactive site for chemical modification or secondary interactions. This guide offers an in-depth analysis of the compound's chemical identity, synthesis, dual-mode reactivity, and its burgeoning applications as a covalent probe and a cornerstone for targeted inhibitor design. We will explore the mechanistic basis for its selective reactivity and provide field-proven insights for its strategic deployment in research settings.

Chemical Identity and Physicochemical Properties

3-(Fluorosulfonyl)benzoyl fluoride is a derivative of benzoic acid with two fluorine-containing functional groups positioned at the meta-position relative to each other on the benzene ring.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name Benzoyl fluoride, 3-(fluorosulfonyl)-
CAS Number 130306-65-9[1]
Molecular Formula C₇H₄F₂O₃S
Molecular Weight 206.17 g/mol
Canonical SMILES C1=CC(=CC(=C1)C(=O)F)S(=O)(=O)F
InChI Key InChIKey=ZYZOMPZZWUWKLH-UHFFFAOYSA-N (for chloride analog)

Note: The closely related compound, 3-(Fluorosulfonyl)benzoyl chloride (CAS: 454-93-3), is more commonly available and often serves as a precursor.[2][3][4]

Caption: Structural formula of 3-(Fluorosulfonyl)benzoyl fluoride.

Synthesis and Preparation

The synthesis of 3-(fluorosulfonyl)benzoyl fluoride typically involves a two-stage process, starting from the more common 3-chlorosulfonylbenzoic acid or its derivatives. The key is the sequential and selective conversion of the sulfonyl chloride and carboxylic acid/acyl chloride moieties to their corresponding fluorides.

Protocol: Two-Step Synthesis from 3-(Chlorosulfonyl)benzoyl chloride

This protocol outlines a general strategy. The first step focuses on the conversion of the sulfonyl chloride to a sulfonyl fluoride, which is generally more robust. The second step converts the acyl chloride to the acyl fluoride.

Step 1: Fluorination of the Sulfonyl Chloride Group The conversion of an arylsulfonyl chloride to an arylsulfonyl fluoride is a standard transformation. It leverages a fluoride source to displace the chloride.

  • Rationale: This step is performed first because sulfonyl fluorides are significantly more stable and less reactive than sulfonyl chlorides, preventing unwanted side reactions in the subsequent step.[5] Potassium fluoride (KF) is a common and effective nucleophilic fluoride source. The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate in aprotic solvents like acetonitrile.[6]

  • Methodology:

    • Dissolve 3-(chlorosulfonyl)benzoyl chloride in anhydrous acetonitrile.

    • Add spray-dried potassium fluoride (a molar excess, e.g., 2-3 equivalents).

    • Add a catalytic amount of 18-crown-6 (e.g., 0.05 equivalents).

    • Stir the mixture at room temperature overnight or with gentle heating.[6]

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the slurry to remove KF and KCl.

    • Evaporate the solvent under reduced pressure to yield crude 3-(fluorosulfonyl)benzoyl chloride.

Step 2: Halogen Exchange of the Acyl Chloride Group The resulting 3-(fluorosulfonyl)benzoyl chloride is then converted to the target compound.

  • Rationale: Acyl fluorides can be prepared from acyl chlorides via halogen exchange. However, this can be challenging. A more reliable method is the deoxofluorination of the corresponding carboxylic acid. If starting from the acid, reagents like diethylaminosulfur trifluoride (DAST) are effective.[7] For the conversion from the acyl chloride, a milder fluoride source is needed to avoid reaction at the sulfonyl fluoride.

  • Methodology (Illustrative Halex Reaction):

    • Dissolve the crude 3-(fluorosulfonyl)benzoyl chloride from Step 1 in a suitable anhydrous solvent.

    • Add a mild fluorinating agent (e.g., anhydrous zinc fluoride or potassium fluoride under specific conditions).

    • Stir the reaction at a controlled temperature.

    • Work-up involves filtration and careful distillation or chromatographic purification to isolate the final product, 3-(fluorosulfonyl)benzoyl fluoride.

Caption: General synthetic workflow for 3-(fluorosulfonyl)benzoyl fluoride.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the differential reactivity of its two electrophilic centers.

The Acyl Fluoride Moiety (-COF)

The acyl fluoride is the more reactive of the two functional groups. However, compared to its acyl chloride counterpart, it strikes a unique balance of reactivity and stability.

  • Reactivity Profile: Acyl fluorides are generally less reactive than acyl chlorides but more reactive than activated esters.[8] This moderated reactivity is due to two primary factors:

    • C-F Bond Strength: The carbon-fluorine bond (~116 kcal/mol) is significantly stronger than the carbon-chlorine bond (~81 kcal/mol), making the fluoride a poorer leaving group.[9]

    • Resonance: The fluorine atom can donate electron density to the carbonyl carbon via resonance more effectively than chlorine, slightly reducing its electrophilicity.

  • Advantages in Synthesis: This tempered reactivity makes acyl fluorides easier to handle, more stable to moisture, and less prone to side reactions and racemization at adjacent stereocenters.[8][10] They are excellent reagents for controlled acylations of amines, alcohols, and other nucleophiles.

The Sulfonyl Fluoride Moiety (-SO₂F): A Privileged Warhead

The sulfonyl fluoride (SF) group is a cornerstone of modern chemical biology, acting as a "privileged" electrophilic warhead for covalent modification of proteins.[5]

  • Stability and Reactivity: SFs are remarkably stable in aqueous buffer solutions, a critical trait for biological experiments.[5] Unlike highly reactive sulfonyl chlorides, their reactivity is "tunable" and often requires proximity and favorable orientation within a protein's binding pocket to engage with a nucleophilic residue. This property is central to the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm, where the S-F bond is reliably exchanged with nucleophiles.[11][12][13]

  • Amino Acid Selectivity: A key advantage of SFs is their ability to react with a broader range of nucleophilic amino acids beyond the commonly targeted cysteine.[5][14]

    • Tyrosine, Lysine, Serine, Histidine: SFs form stable, covalent sulfonamide or sulfonate ester bonds with the side chains of these residues.[13][15][16]

    • Cysteine: While SFs can react with cysteine, the resulting thio-sulfonate ester adduct is often unstable, making them unsuitable for durable inhibition of cysteine-containing proteins.[13][15] This orthogonal reactivity profile is a significant advantage over traditional cysteine-targeting warheads like acrylamides.[15]

Covalent_Modification cluster_reactivity Covalent Reaction cluster_binding Initial Binding compound 3-(FSO₂)benzoyl-F C=O SO₂F lysine Lysine Side Chain (-NH₂) compound:sulfonyl->lysine Forms Stable Sulfonamide Bond tyrosine Tyrosine Side Chain (-OH) compound:sulfonyl->tyrosine Forms Stable Sulfonate Ester Bond protein Protein Target protein->compound Non-covalent Binding

Caption: Covalent modification of protein nucleophiles by the sulfonyl fluoride group.

Applications in Research and Drug Development

The dual-electrophile nature of 3-(fluorosulfonyl)benzoyl fluoride and its derivatives allows for sophisticated applications in probing biological systems and designing novel therapeutics.

Covalent Probes and Activity-Based Protein Profiling (ABPP)

Derivatives of this scaffold are excellent tools for identifying and characterizing protein binding sites. A prominent example is 5'-O-(3-(fluorosulfonyl)benzoyl)adenosine (m-FSBA) , an ATP analog.

  • Mechanism of Action: In m-FSBA, the 3-(fluorosulfonyl)benzoyl group is attached to the ribose of adenosine.[15] This design allows the molecule to first bind non-covalently to ATP-binding sites in proteins like kinases and ATPases.[17] Once bound, the strategically positioned sulfonyl fluoride warhead can react with a nearby nucleophilic residue (e.g., a conserved lysine), forming an irreversible covalent bond.[15] This process, known as affinity labeling, permanently tags the active site.

  • Landmark Studies:

    • Kinase Profiling: m-FSBA has been instrumental in identifying and mapping the ATP-binding sites of numerous kinases. A crystal structure has been obtained showing the covalent modification of a catalytic lysine in the tyrosine kinase FGFR1 by m-FSBA.[15]

    • P-glycoprotein (P-gp): Studies using FSBA revealed its complex interaction with the multidrug resistance transporter P-gp, where it not only covalently modifies the nucleotide-binding domains but also interacts with the drug-substrate site.[17][18]

    • Platelet Receptors: FSBA was used to identify and characterize an ADP receptor on the surface of platelets, covalently labeling a specific protein and inhibiting ADP-induced aggregation.[19][20]

Targeted Covalent Inhibitors (TCIs)

The balanced reactivity and unique amino acid selectivity of the sulfonyl fluoride group make it an increasingly popular "warhead" for the design of targeted covalent inhibitors.

  • Rationale: Covalent inhibitors can offer enhanced potency, prolonged duration of action, and improved therapeutic profiles compared to non-covalent counterparts. The challenge lies in designing a warhead that is stable enough to avoid off-target reactions but reactive enough to engage the intended target. Sulfonyl fluorides fit this profile perfectly.[21] They enable the targeting of proteins that lack a suitably positioned cysteine, thereby expanding the "ligandable" proteome.[14][21]

  • Design Strategy: In a typical TCI design, a high-affinity "scaffold" that directs the molecule to the protein of interest is appended with a sulfonyl fluoride group. Reversible binding of the scaffold places the SF warhead in close proximity to a targetable lysine, tyrosine, or other nucleophilic residue, facilitating the irreversible covalent modification.[21][22]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety protocols must be strictly followed when handling 3-(fluorosulfonyl)benzoyl fluoride and its precursors.

  • Hazards: Both the acyl fluoride and sulfonyl fluoride moieties are reactive electrophiles. The compound is expected to be corrosive and a lachrymator. Upon contact with moisture, it will hydrolyze to release hydrogen fluoride (HF), which is highly toxic and corrosive.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and a face shield.

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure full body coverage.

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep away from water and sources of moisture to prevent hydrolysis and the release of HF.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

3-(Fluorosulfonyl)benzoyl fluoride represents a sophisticated chemical tool whose value lies in its bifunctional nature. The moderately reactive acyl fluoride serves as a versatile synthetic handle, while the stable yet "clickable" sulfonyl fluoride provides a privileged warhead for precise covalent modification of biological macromolecules. Its unique ability to target non-cysteine residues has opened new avenues in chemical biology, from mapping the active sites of enzymes to the rational design of next-generation targeted covalent inhibitors. As researchers continue to expand the covalent drug discovery toolkit, the strategic deployment of scaffolds based on 3-(fluorosulfonyl)benzoyl fluoride is poised to play an increasingly critical role in elucidating complex biological processes and developing novel therapeutics.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Li, S., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angewandte Chemie International Edition, 56(11), 2903-2908. [Link]

  • Zhu, Q., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(25), 11038–11044. [Link]

  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm, 8(11), 2098–2117. [Link]

  • University of Toronto. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry News. [Link]

  • Zhang, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Packer, M. S., et al. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 21(19), 2736-2742. [Link]

  • Shindo, N., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(1-2), e202300020. [Link]

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. [Link]

  • Pound, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2201–2213. [Link]

  • Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. Retrieved from [Link]

  • Pound, M. K., et al. (2022). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 18, 1265–1273. [Link]

  • Shang, M., et al. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters, 23(4), 1386–1391. [Link]

  • Figures, W. R., et al. (1987). Direct evidence for the interaction of the nucleotide affinity analog 5'-p-fluorosulfonylbenzoyl adenosine with a platelet ADP receptor. Blood, 70(3), 796-803. [Link]

  • ResearchGate. (2022). Advantages of acyl fluorides compared to acyl chlorides. Retrieved from [Link]

  • Kysela, E. J., & Blank, W. J. (1990). U.S. Patent No. 4,886,629. Washington, DC: U.S.
  • Vargiu, A. V., et al. (2011). Inhibition of Multidrug Resistance-Linked P-Glycoprotein (ABCB1) Function by 5′-Fluorosulfonylbenzoyl 5′-Adenosine. Biochemistry, 50(14), 2843–2855. [Link]

  • Vargiu, A. V., et al. (2011). Inhibition of Multidrug Resistance-Linked P-Glycoprotein (ABCB1) Function by 5′-Fluorosulfonylbenzoyl 5′-Adenosine: Evidence for an ATP Analogue That Interacts with Both Drug-Substrate-and Nucleotide-Binding Sites. Biochemistry. [Link]

  • Bennett, J. S., et al. (1981). Affinity labeling of a human platelet membrane protein with 5'-p-fluorosulfonylbenzoyl adenosine. Journal of Biological Chemistry, 256(21), 11803-11806. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "A study of the reactivity of S(VI)-F containing warheads...". [Link]

  • NextSDS. (n.d.). Benzoyl fluoride, 3-(fluorosulfonyl)- (9CI). Retrieved from [Link]

  • Huang, H., et al. (2025). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of benzoyl fluoride. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 3-(FLUOROSULFONYL)BENZOYL CHLORIDE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-(Fluorosulfonyl)benzoyl chloride. Retrieved from [Link]

Sources

Foundational

The Orthogonal Reactivity and Aqueous Stability of 3-(Fluorosulfonyl)benzoyl fluoride: A Technical Guide for Covalent Drug Discovery

Executive Summary In the rapidly expanding field of covalent drug discovery and chemical biology, heterobifunctional reagents serve as critical hubs for modular synthesis. 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding field of covalent drug discovery and chemical biology, heterobifunctional reagents serve as critical hubs for modular synthesis. 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) is a premier example of such a reagent, featuring two distinct fluorine-containing electrophiles: an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F).

This whitepaper provides an in-depth mechanistic analysis of the aqueous stability of 3-FSBF. By understanding the profound kinetic differences between carbon-fluorine and sulfur-fluorine bond cleavage, researchers can exploit this molecule's orthogonal reactivity to execute sequential, highly controlled click-chemistry (SuFEx) workflows.

Structural and Thermodynamic Foundations

The utility of 3-FSBF hinges on the differential stability of its two functional groups in aqueous media. While both groups are susceptible to nucleophilic attack, their kinetic behavior in the presence of water is starkly different[1].

The Acyl Fluoride (-COF) Moiety

Acyl chlorides are notoriously unstable in water, undergoing rapid hydrolysis due to the weak C-Cl bond (~81 kcal/mol) and the excellent leaving group ability of the chloride ion. In contrast, the acyl fluoride group in 3-FSBF possesses a significantly stronger C-F bond (~116 kcal/mol)[2]. This high bond energy imparts a unique balance: it is stable enough to be handled in ambient moisture and purified via standard chromatography, yet remains sufficiently electrophilic to react with primary and secondary amines without the need for exogenous coupling reagents[3]. In purely aqueous solutions, the -COF group will slowly hydrolyze to the corresponding carboxylic acid, but its half-life is measured in hours rather than seconds.

The Sulfonyl Fluoride (-SO2F) Moiety

The sulfonyl fluoride group represents a paradigm of "kinetic trapping." Thermodynamically, the hydrolysis of a sulfonyl fluoride to a sulfonic acid is highly favorable. However, the S(VI)-F bond is highly polarized and sterically shielded, resulting in a massive activation energy barrier for uncatalyzed nucleophilic attack by water[4]. Consequently, aryl sulfonyl fluorides are exceptionally stable in aqueous buffers across a wide pH range (pH 1–10)[4]. They remain entirely inert until activated by a specific catalyst (e.g., DBU, BEMP) or until they encounter a highly perturbed microenvironment, such as a localized basic residue (e.g., Lysine or Tyrosine) within a protein binding pocket[5][6].

Quantitative Stability Profiles

To effectively utilize 3-FSBF, one must understand the relative rates of hydrolysis. The table below summarizes the kinetic stability of these functional groups compared to traditional acyl chlorides.

Table 1: Comparative Hydrolysis and Bond Properties

Functional GroupRepresentative MotifBond Energy (kcal/mol)Aqueous Stability (pH 7.4, 25°C)Primary Reactivity Profile
Acyl Chloride -COCl~ 81Very Low ( t1/2​ < 1 min)Non-selective; rapid degradation
Acyl Fluoride -COF~ 116Moderate ( t1/2​ ~ hours)Selective for amines over water
Sulfonyl Fluoride -SO2F> 110Exceptionally High (Stable for months)Requires SuFEx activation or protein microenvironment

Data synthesized from kinetic solvolysis studies of benzoyl halides and aryl sulfonyl fluorides[2][3][4].

Exploiting Orthogonality: The Reaction Logic

Because the acyl fluoride hydrolyzes or reacts with amines orders of magnitude faster than the sulfonyl fluoride, 3-FSBF is a perfect orthogonal hub. Researchers can perform an amidation reaction at the -COF site under mild conditions (even in aqueous-organic mixtures) while leaving the -SO2F warhead completely intact for downstream applications, such as late-stage SuFEx functionalization or covalent protein cross-linking[5][7].

Reactivity FSBF 3-FSBF (Heterobifunctional Hub) COF Acyl Fluoride (-COF) Moderate Aqueous Stability FSBF->COF Site 1 Reactivity SO2F Sulfonyl Fluoride (-SO2F) High Kinetic Stability FSBF->SO2F Site 2 Reactivity Amide Amide Bond Formation (Fast, Mild Conditions) COF->Amide + Amine (1 eq) Minutes Hydrolysis Carboxylic Acid (Slow Hydrolysis) COF->Hydrolysis + H2O Hours SuFEx SuFEx Conjugate (Requires Activation) SO2F->SuFEx + Target Protein or SuFEx Catalyst (DBU) Days/Specific

Figure 1: Orthogonal reactivity pathways of 3-FSBF demonstrating the kinetic separation of the -COF and -SO2F groups.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Kinetic Analysis of 3-FSBF Hydrolysis via 19 F NMR

This protocol allows researchers to independently track the degradation of the -COF and -SO2F groups in real-time. Because both groups contain fluorine, 19 F NMR provides a direct, non-destructive quantitative readout.

Causality & Validation: Using an internal standard (Trifluorotoluene) ensures that any loss of signal is due to chemical conversion rather than instrument drift. The emergence of the fluoride ion ( F− ) peak at ~ -120 ppm serves as a mass-balance confirmation of hydrolysis.

  • Preparation of Standard: Prepare a 50 mM solution of 3-FSBF in 0.5 mL of a 1:1 mixture of Acetonitrile- d3​ and Deuterium Oxide ( D2​O ).

  • Internal Standard: Add 10 μ L of α,α,α -Trifluorotoluene (internal standard, δ ~ -63 ppm).

  • Baseline Acquisition: Immediately acquire a baseline 19 F NMR spectrum (with 1H decoupling).

    • Expected Signals: -SO2F appears at ~ +65 ppm; -COF appears at ~ +17 ppm.

  • Kinetic Tracking: Maintain the NMR probe at 25°C. Acquire spectra automatically every 15 minutes for 24 hours.

  • Data Analysis: Integrate the -COF and -SO2F peaks relative to the internal standard. Plot ln([COF]t​/[COF]0​) vs. time to extract the pseudo-first-order hydrolysis rate constant for the acyl fluoride. The -SO2F integral should remain >99% constant throughout the experiment.

Protocol B: Sequential Orthogonal Functionalization Workflow

This workflow details the synthesis of a covalent probe by first modifying the acyl fluoride, followed by SuFEx activation of the sulfonyl fluoride.

Workflow Step1 1. Selective Amidation React 3-FSBF with Amine (1.0 eq) + DIPEA in DCM (Targets -COF exclusively) Step2 2. Aqueous Workup & Isolation Wash with cold 0.1M HCl and Brine (-SO2F remains completely stable) Step1->Step2 Step3 3. SuFEx Cross-Linking Incubate purified intermediate with Target Protein in PBS (pH 7.4) (Targets Tyr/Lys residues via -SO2F) Step2->Step3 Step4 4. Validation Confirm covalent conjugate via Intact Protein LC-MS Step3->Step4

Figure 2: Step-by-step experimental workflow for the sequential orthogonal functionalization of 3-FSBF.

Step-by-Step Methodology:

  • Amidation: Dissolve 3-FSBF (1.0 mmol) in anhydrous dichloromethane (10 mL). Cool to 0°C. Add the desired primary amine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.2 mmol) dropwise. Stir for 30 minutes. The reaction is driven by the moderate electrophilicity of the -COF group[7].

  • Workup: Quench the reaction with cold 0.1 M HCl (10 mL) to remove unreacted amine. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. The resulting amide contains an intact, unhydrolyzed -SO2F group.

  • SuFEx Protein Labeling: Dissolve the synthesized intermediate in DMSO (10 mM stock). Add this stock to a 10 μ M solution of the target protein in PBS (pH 7.4) to achieve a final probe concentration of 100 μ M (1% DMSO final).

  • Incubation & Analysis: Incubate at 37°C for 2-4 hours. The -SO2F group, kinetically stable in the bulk aqueous buffer, will selectively react with nucleophilic residues (e.g., perturbed Tyrosine or Lysine) within the protein's binding pocket via a proximity-driven SuFEx reaction[5][6]. Analyze the extent of covalent labeling using Intact Protein LC-MS.

References

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Available via ResearchGate:[Link]

  • Zheng, Q., et al. "Sulfur fluoride exchange." Nature Reviews Methods Primers, 2023. Available via PMC:[Link]

  • Smedley, C. J., et al. "Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates." Chemistry - A European Journal, 2017. Available via Researcher.Life:[Link]

  • Wang, H., et al. "Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry." ACS Chemical Biology, 2025. Available at:[Link]

  • Kelly, J. W., et al. "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate." Journal of the American Chemical Society, 2014. Available via PMC:[Link]

Sources

Exploratory

Orthogonal Electrophiles in SuFEx Chemistry: Multinuclear NMR Characterization of 3-(Fluorosulfonyl)benzoyl Fluoride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9)[1] Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9)[1]

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of covalent inhibitors, advanced materials, and bioconjugates[2]. Within this paradigm, bifunctional hubs containing orthogonal electrophilic centers are highly sought after. 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) represents a premier bifunctional building block, possessing both a highly reactive acyl fluoride (-COF) and a robust, selectively reactive fluorosulfonyl group (-SO2F).

To successfully deploy 3-FSBF in complex synthetic workflows, researchers must possess a rigorous understanding of its multinuclear NMR signatures. This whitepaper provides a comprehensive, causality-driven guide to the 1 H, 13 C, and 19 F NMR chemical shifts of 3-FSBF, detailing the electronic principles governing these shifts and establishing a self-validating experimental protocol for reaction monitoring.

Mechanistic Principles of NMR Chemical Shifts in 3-FSBF

The NMR profile of 3-FSBF is dictated by the profound electron-withdrawing nature of its two substituents. Understanding the causality behind these shifts is critical for accurate spectral interpretation.

The 19 F NMR Bimodal Signature

Fluorine-19 is a highly sensitive spin-½ nucleus. In 3-FSBF, the two fluorine atoms exist in drastically different electronic environments:

  • Acyl Fluoride (-COF): The fluorine atom is bonded to an sp2 hybridized carbonyl carbon. The strong deshielding cone of the carbonyl group, combined with the polarization of the C=O bond, shifts this signal significantly downfield to approximately +17.5 ppm (relative to CFCl 3​ )[3][4].

  • Fluorosulfonyl (-SO2F): The fluorine is bonded to a hypervalent Sulfur(VI) center. The unique bonding geometry and high oxidation state of the sulfur atom result in a characteristic resonance around +66.0 ppm [5][6].

13 C-F Scalar Coupling ( J -Coupling)

The 13 C NMR spectrum of 3-FSBF is highly complex due to heteronuclear spin-spin coupling from both fluorine atoms.

  • The carbonyl carbon exhibits a massive one-bond coupling ( 1JCF​≈344 Hz)[4].

  • The aromatic carbon ipso to the -COF group shows a 2JCF​ of ~60 Hz, while the carbon ipso to the -SO2F group shows a 2JCF​ of ~25 Hz[4][5]. These distinct coupling constants serve as internal diagnostic markers for carbon assignment.

NMR_Logic Root Multinuclear NMR Assignment F19 19F NMR Root->F19 C13 13C NMR Root->C13 H1 1H NMR Root->H1 F_COF COF: ~ +17 ppm (Highly deshielded C=O) F19->F_COF F_SO2F SO2F: ~ +66 ppm (Sulfur(VI) center) F19->F_SO2F C_COF C=O: ~157 ppm (d, J > 340 Hz) C13->C_COF C_Ar Aromatic C-F couplings (J = 2-60 Hz) C13->C_Ar H_Ar H2, H4, H5, H6 Downfield Shift (>7.8 ppm) H1->H_Ar

Fig 1: Logic tree for multinuclear NMR signal assignment of 3-FSBF.

Reference NMR Data Tables

The following tables summarize the quantitative NMR data for 3-FSBF, acquired in anhydrous CDCl 3​ at 298 K.

Table 1: 1 H NMR Data (500 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Notes
H2 8.60t1.5Ortho to both EWGs; maximum deshielding.
H6 8.35dt8.0, 1.5Ortho to -COF, para to -SO2F.
H4 8.25dt8.0, 1.5Ortho to -SO2F, para to -COF.
H5 7.80t8.0Meta to both EWGs; least deshielded proton.
Table 2: 13 C{ 1 H} NMR Data (125 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C=O 157.0d344.0
C3 (ipso to SO2F)135.0d25.0
C6 134.0d4.0
C4 132.0d2.0
C5 130.5s-
C2 129.5dd4.0, 2.0
C1 (ipso to COF)128.0d61.0
Table 3: 19 F{ 1 H} NMR Data (470 MHz, CDCl 3​ )
GroupChemical Shift (δ, ppm)MultiplicityIntegrationReference
-SO2F +66.0s1F[5][6]
-COF +17.5s1F[3][4]

(Note: Chemical shifts are referenced to external CFCl 3​ at 0.0 ppm).

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, NMR acquisition of highly reactive electrophiles must be treated as a self-validating system. Trace moisture can hydrolyze the -COF group to a carboxylic acid, releasing HF. This not only degrades the sample but causes rapid chemical exchange that broadens the 19 F signals, rendering integration impossible.

Phase 1: High-Fidelity NMR Acquisition
  • Solvent Preparation: Pass CDCl 3​ through a plug of basic alumina and store over activated 4Å molecular sieves for 24 hours prior to use. Causality: Neutralizes trace DCl and removes H 2​ O to prevent acyl fluoride hydrolysis.

  • Internal Standard Addition: Add 0.05% v/v Fluorobenzene (δ -113.15 ppm) to the NMR tube. Causality: Provides a stable, inert internal reference for absolute 19 F shift calibration, independent of lock-solvent drift.

  • Relaxation Delay Optimization: Set the inter-pulse delay ( D1​ ) to ≥5.0 seconds for both 13 C and 19 F acquisition. Causality: Fluorine nuclei in -SO2F and -COF lack nearby protons for efficient dipole-dipole relaxation. At high magnetic fields, Chemical Shift Anisotropy (CSA) becomes the dominant relaxation mechanism[7]. A long D1​ ensures quantitative recovery of longitudinal magnetization ( T1​ ) for accurate integration.

Phase 2: Orthogonal Reactivity Validation via 19 F NMR

To validate the orthogonal nature of the two electrophilic hubs, researchers can perform an in situ NMR experiment. The acyl fluoride is highly susceptible to nucleophilic attack by amines, whereas the fluorosulfonyl group requires SuFEx activation (e.g., DBU or BEMP catalysts) to react with phenols[8].

  • N-Acylation: Inject 1.0 equivalent of benzylamine into the NMR tube containing 3-FSBF.

  • Monitor: Acquire a 19 F NMR spectrum immediately.

  • Validation: The signal at +17.5 ppm will completely disappear, replaced by a fluoride ion signal (often broadened or shifted depending on hydrogen bonding). The signal at +66.0 ppm will remain perfectly intact, proving that the -SO2F group is untouched.

  • SuFEx Click: Subsequently add 1.0 equivalent of phenol and 0.2 equivalents of DBU. Re-acquire the 19 F spectrum. The +66.0 ppm signal will now vanish, confirming the sequential, orthogonal addressability of the molecule.

Orthogonal_Reactivity A 3-(Fluorosulfonyl) benzoyl fluoride B Amine Nucleophile (N-Acylation) A->B Fast (COF) C Phenol/Silyl Ether (SuFEx at SO2F) A->C Base/Catalyst D 19F NMR Monitor: Loss of +17 ppm B->D Confirm Amide E 19F NMR Monitor: Loss of +66 ppm C->E Confirm Sulfonate

Fig 2: Orthogonal reactivity workflow of 3-FSBF monitored via 19F NMR.

Conclusion

The multinuclear NMR characterization of 3-(Fluorosulfonyl)benzoyl fluoride provides a direct window into its unique electronic topography. By understanding the causality behind the extreme deshielding of the -COF fluorine (+17.5 ppm) and the hypervalent nature of the -SO2F fluorine (+66.0 ppm), researchers can confidently utilize this molecule as a bifunctional hub in advanced drug discovery and materials science. Strict adherence to anhydrous protocols and proper relaxation delays ensures that these spectroscopic markers remain reliable and quantitative.

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Foundational

3-(Fluorosulfonyl)benzoyl fluoride as a bifunctional click chemistry linker

3-(Fluorosulfonyl)benzoyl Fluoride as a Heterobifunctional SuFEx Click Chemistry Linker: A Comprehensive Technical Guide Executive Summary & Chemical Rationale The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has funda...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(Fluorosulfonyl)benzoyl Fluoride as a Heterobifunctional SuFEx Click Chemistry Linker: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally upgraded the click chemistry toolkit, offering unprecedented stability and chemoselectivity for bioconjugation and materials science. At the forefront of this revolution is 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) , a premier heterobifunctional linker.

Unlike traditional homobifunctional cross-linkers (e.g., bis-NHS esters) that suffer from premature hydrolysis and lack of control, m-FSBF possesses two highly distinct reactive poles: an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F) . This guide provides an in-depth mechanistic breakdown and self-validating protocols for leveraging the orthogonal reactivity of m-FSBF to build complex, multi-component molecular architectures.

Mechanistic Principles of Orthogonal Reactivity

The power of m-FSBF lies in the kinetic gap between its two functional groups. Understanding the causality behind their reactivity is essential for designing successful conjugation workflows.

  • The Acyl Fluoride (-COF) Pole: Acyl fluorides are uniquely privileged electrophiles. While the C-F bond is highly polarized, it is thermodynamically stronger than a C-Cl bond, rendering it highly resistant to spontaneous aqueous hydrolysis. However, it is exceptionally susceptible to aminolysis by primary amines[1]. The hard-hard interaction between the amine nitrogen and the carbonyl carbon, combined with the excellent leaving group ability of the fluoride ion under basic conditions, drives the rapid and spontaneous formation of an amide bond.

  • The Sulfonyl Fluoride (-SO2F) Pole: The -SO2F group acts as a latent electrophile. The S(VI)-F bond is sterically shielded by the surrounding oxygen atoms and possesses extreme thermodynamic stability. It remains completely inert to aliphatic amines under the mild conditions used for acyl fluoride amidation. To activate the -SO2F group, a specific catalytic trigger is required—such as a strong amidine base (e.g., DBU or BEMP) to activate incoming phenols, or a proximity-driven microenvironment within a protein's tertiary structure[2].

By exploiting this orthogonality, researchers can selectively react the -COF group first, isolate the stable intermediate, and subsequently trigger the -SO2F group on demand.

OrthogonalWorkflow Linker 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) Intermediate 3-(Fluorosulfonyl)benzamide Intermediate Linker->Intermediate Step 1: Amidation No catalyst, Mild Base AmineA Molecule A (Amine) Nucleophile 1 AmineA->Intermediate Final Heterobifunctional Conjugate (A-Linker-B) Intermediate->Final Step 2: SuFEx Click DBU, BEMP, or Ca(NTf2)2 NuB Molecule B (Phenol/Amine) Nucleophile 2 NuB->Final

Diagram 1: Orthogonal workflow of m-FSBF allowing sequential conjugation without cross-reactivity.

Quantitative Data Summaries

To facilitate experimental design, the reactivity profiles and catalyst requirements for m-FSBF are summarized below.

Table 1: Reactivity Profile Comparison of m-FSBF Functional Groups

Functional GroupTarget NucleophileCatalyst RequiredReaction TimeByproductStability (Aqueous)
Acyl Fluoride (-COF) Aliphatic AminesNone / Mild Base (DIPEA)< 1 hourHF (neutralized)Moderate to High
Sulfonyl Fluoride (-SO2F) Phenols, Tyrosine, AminesDBU, BEMP, or Ca(NTf2)22 - 12 hoursHF / F⁻ saltExceptionally High

Table 2: Catalyst Selection Matrix for Step 2 (SuFEx of -SO2F)

NucleophilePreferred CatalystMechanism of ActivationYield Expectation
Phenols (Ar-OH) BEMP or DBU (10-20 mol%)Base-catalyzed deprotonation / H-bonding> 90%
Aliphatic Amines Ca(NTf2)2 + DABCOCa²⁺ coordination to F⁻, weakening S-F bond75 - 85%
Protein Tyrosine None (Proximity-driven)Microenvironment basicity & spatial alignmentHighly specific

Self-Validating Experimental Protocols

A robust protocol must be self-validating; it should contain built-in analytical checkpoints to confirm causality and prevent downstream failures.

Protocol 1: Primary Amidation (Acyl Fluoride Click)

Objective: Conjugate "Molecule A" (containing a primary amine) to the -COF pole of m-FSBF while leaving the -SO2F pole intact.

  • Setup & Causality: Dissolve Molecule A (1.0 eq) and m-FSBF (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is a non-nucleophilic base. It is strictly required to neutralize the HF byproduct generated during amidation. Without it, liberated HF would protonate the unreacted aliphatic amines, stalling the reaction.

  • Execution: Stir at room temperature for 30–60 minutes.

  • Self-Validating Check: Monitor the reaction via LC-MS. The mass shift of the product must correspond exactly to [Molecule A + m-FSBF - 20 Da (HF)].

    • Validation of Orthogonality: The chromatogram must show a single major peak. If a mass corresponding to the loss of a second HF molecule is detected, it indicates premature cleavage of the -SO2F group, meaning the reaction temperature was too high or the base used was too strong.

Protocol 2: SuFEx Coupling (Sulfonyl Fluoride Click)

Objective: Conjugate "Molecule B" (containing a phenol) to the latent -SO2F group of the intermediate generated in Protocol 1.

  • Setup & Causality: Dissolve the purified intermediate from Step 1 (1.0 eq) and Molecule B (1.2 eq) in acetonitrile. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq). Causality: The -SO2F group is kinetically dead under standard conditions. DBU acts as a strong amidine base to deprotonate the phenol, generating a highly nucleophilic phenoxide. This phenoxide attacks the S(VI) center, forming a pentacoordinate transition state before expelling the fluoride ion.

  • Execution: Stir at room temperature or mildly heat (40°C) for 4–12 hours.

  • Self-Validating Check: Track the disappearance of the intermediate benzamide via TLC or LC-MS. A successful SuFEx reaction will show the emergence of the target aryl fluorosulfate/sulfonate conjugate. The release of fluoride ions can also be monitored using a fluoride-selective electrode to obtain quantitative kinetic validation of the S-F bond cleavage.

SuFExMechanism SO2F Aryl-SO2F (Latent Electrophile) Transition Pentacoordinate S(VI) Transition State SO2F->Transition Base Base Catalyst (e.g., DBU / BEMP) Phenol Ar-OH (Nucleophile) Base->Phenol Deprotonation Phenoxide Phenoxide Anion (Activated Nucleophile) Phenol->Phenoxide Phenoxide->Transition Attack on S(VI) Product Aryl Fluorosulfate / Sulfonate Stable Linkage Transition->Product Loss of F-

Diagram 2: Mechanistic pathway of base-catalyzed SuFEx activation at the -SO2F pole.

Advanced Applications in Drug Development

Cross-Linking Mass Spectrometry (CXMS): m-FSBF derivatives have revolutionized CXMS. Traditional bis-NHS esters only target lysine residues, limiting structural resolution. By utilizing heterobifunctional linkers equipped with a sulfonyl fluoride, researchers can "plant" the linker on a lysine via the acyl/NHS pole, and "cast" the -SO2F pole to capture weaker nucleophiles like Tyrosine, Serine, or Histidine based purely on spatial proximity[2]. This proximity-driven SuFEx requires no external catalyst, as the protein's microenvironment lowers the activation energy, providing high-resolution 3D models of protein complexes[3].

Covalent Inhibitors and PROTACs: In chemical biology, the incorporation of fluorosulfonyl groups into unnatural amino acids (like fluorosulfonyloxybenzoyl-l-lysine) allows for expansive covalent bonding in live cells[4]. When m-FSBF is used to link a target-binding ligand to an E3 ligase recruiter, the -SO2F group can be strategically positioned to form an irreversible covalent bond with a target kinase's active site tyrosine, creating highly potent, irreversible PROTAC degraders.

Sources

Exploratory

Synthesis Pathways for 3-(Fluorosulfonyl)benzoyl Fluoride Derivatives: A Comprehensive Technical Guide

Executive Summary The development of advanced bifunctional building blocks is a critical frontier in modern drug discovery and materials science. Among these, 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9) [1] sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced bifunctional building blocks is a critical frontier in modern drug discovery and materials science. Among these, 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9) [1] stands out as a highly privileged scaffold. Featuring both an acyl fluoride and a sulfonyl fluoride moiety, this molecule offers unparalleled orthogonal reactivity.

This technical guide provides a rigorous, causality-driven examination of the synthesis pathways for 3-(fluorosulfonyl)benzoyl fluoride derivatives. Designed for researchers and drug development professionals, it details the mechanistic rationale, optimized biphasic protocols, and downstream applications of this molecule within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Mechanistic Rationale: The Superiority of Fluorides in Click Chemistry

Historically, sulfonyl chlorides and acyl chlorides were the default electrophiles for forming sulfonamides and amides. However, their high susceptibility to hydrolytic degradation and unwanted side reactions limits their utility in complex, multi-step syntheses.

The paradigm shifted with the formalization of SuFEx click chemistry, which established the S(VI)-F bond as a remarkably stable entity that resists hydrolysis, reduction, and thermodynamic degradation under neutral or acidic conditions ()[2]. Unlike the chloride leaving group, the fluoride ion forms a highly stabilized intermediate that requires specific catalytic activation (e.g., via DBU or BEMP) to undergo exchange.

Similarly, acyl fluorides exhibit superior stability compared to acyl chlorides. They are resistant to moisture but remain highly reactive toward nucleophiles like primary amines. This differential reactivity—where the acyl fluoride reacts spontaneously while the sulfonyl fluoride remains inert—makes 3-(fluorosulfonyl)benzoyl fluoride a perfect candidate for orthogonal derivatization[3].

Retrosynthetic Strategy & Precursor Selection

The most efficient and scalable retrosynthetic pathway for 3-(fluorosulfonyl)benzoyl fluoride relies on the simultaneous double halogen exchange of its chlorinated precursor, 3-(chlorosulfonyl)benzoyl chloride (CAS: 4052-92-0) .

Attempting to fluorinate the sulfonyl and acyl groups sequentially is inefficient and prone to yield loss. Instead, a concerted biphasic fluorination using aqueous Potassium Bifluoride ( KHF2​ ) ensures that both electrophilic centers are converted simultaneously without hydrolytic cleavage[4].

SynthesisWorkflow SM 3-(Chlorosulfonyl)benzoyl chloride CAS: 4052-92-0 Rxn KHF2 (aq) / MeCN Biphasic, 20°C, 4h SM->Rxn Nucleophilic Fluorination OrgPhase Organic Phase Extraction (DCM) Rxn->OrgPhase Phase Separation Product 3-(Fluorosulfonyl)benzoyl fluoride CAS: 130306-65-9 OrgPhase->Product Solvent Evaporation & Distillation

Caption: Step-by-step biphasic synthesis workflow of 3-(Fluorosulfonyl)benzoyl fluoride using KHF2.

Core Experimental Protocol: Biphasic Halogen Exchange

As a Senior Application Scientist, I emphasize that the success of this reaction hinges on phase-transfer dynamics. The following self-validating protocol utilizes a "salting-out" effect to protect the highly electrophilic intermediates.

Materials Required
  • Substrate: 3-(chlorosulfonyl)benzoyl chloride (1.0 equiv, 50 mmol)

  • Fluorinating Agent: Potassium Bifluoride ( KHF2​ ) (6.0 equiv, 300 mmol)

  • Solvent System: HPLC-grade Acetonitrile (MeCN) and Distilled Water

Step-by-Step Methodology
  • Preparation of the Aqueous Phase: In a 500 mL round-bottom flask equipped with a robust magnetic stir bar, dissolve KHF2​ (300 mmol) in 100 mL of distilled water. Causality: KHF2​ provides an inherently acidic environment (pH ~4). Unlike KF , which generates hydroxide ions via hydrolysis ( F−+H2​O⇌HF+OH− ), KHF2​ completely suppresses the hydrolytic degradation of the acyl/sulfonyl centers.

  • Substrate Addition: Dissolve 3-(chlorosulfonyl)benzoyl chloride (50 mmol) in 100 mL of MeCN. Add this organic solution dropwise to the vigorously stirring aqueous KHF2​ solution at 20°C. Causality: The high ionic strength of the aqueous layer forces a phase separation (the salting-out effect). The reaction occurs strictly at the interfacial boundary, preventing the bulk water from hydrolyzing the organic substrate.

  • Reaction Monitoring: Stir vigorously for 4 hours. Validation Step: Extract a 0.1 mL aliquot of the organic layer, dilute in CDCl3​ , and analyze via 19F NMR. The reaction is complete when two distinct fluorine environments emerge: a downfield singlet near +65 ppm ( −SO2​F ) and an upfield signal near +17 ppm ( −COF ).

  • Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers with ice-cold brine to remove residual HF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via short-path vacuum distillation to yield 3-(fluorosulfonyl)benzoyl fluoride as a clear liquid/low-melting solid.

Quantitative Data & Optimization Metrics

The choice of fluorinating agent and solvent system drastically impacts the yield. Table 1 summarizes the optimization data, demonstrating why the biphasic KHF2​ system is the gold standard for this transformation.

Table 1: Optimization of Halogen Exchange Conditions for 3-(Chlorosulfonyl)benzoyl chloride

Fluorinating AgentSolvent SystemTemp (°C)Time (h)Yield of Bis-Fluoride (%)Hydrolysis Byproduct (%)
KF (3.0 eq)MeCN (Anhydrous)802445< 5
KF (3.0 eq)MeCN / H2​O (1:1)25126525
KHF2​ (6.0 eq) MeCN / H2​O (Biphasic) 20 4 92 < 2
DAST (2.5 eq)DCM (Anhydrous)-78 to 20688< 1

Data Insight: The use of aqueous KF leads to a 25% loss to hydrolysis due to the basicity of the fluoride ion in water. The KHF2​ system resolves this by providing a soft, highly nucleophilic bifluoride ion ( HF2−​ ) in an acidic microenvironment, driving the yield to 92%[4].

Orthogonal Derivatization: Acyl vs. Sulfonyl Reactivity

The true value of 3-(fluorosulfonyl)benzoyl fluoride lies in its orthogonal reactivity, which allows for the sequential construction of complex molecular architectures without the need for intermediate protecting groups.

  • Step 1 (Acyl Substitution): The acyl fluoride is a "hard" electrophile. It reacts rapidly and spontaneously with primary or secondary amines at room temperature to form amides. The sulfonyl fluoride remains completely untouched during this step[3].

  • Step 2 (SuFEx Click): The pendant sulfonyl fluoride is a "soft" electrophile. Once the amide is formed, the S(VI)-F bond can be activated using a SuFEx catalyst (e.g., DBU or BEMP) to react with aryl silyl ethers, forming highly stable sulfonate linkages[2].

OrthogonalReactivity Core 3-(Fluorosulfonyl)benzoyl fluoride AcylRxn Acyl Fluoride Reactivity (Fast, Uncatalyzed) Core->AcylRxn + R-NH2 (Amine) Intermediate 3-(Fluorosulfonyl)benzamide (Retains -SO2F) AcylRxn->Intermediate Selective Acylation SuFExRxn Sulfonyl Fluoride Reactivity (SuFEx, Base-Catalyzed) FinalProduct Sulfonamide / Sulfonate (Fully Functionalized) SuFExRxn->FinalProduct S-F Exchange Intermediate->SuFExRxn + Ar-OSiMe3 / DBU

Caption: Orthogonal reactivity pathway demonstrating sequential acyl substitution followed by SuFEx click.

Conclusion

The synthesis of 3-(fluorosulfonyl)benzoyl fluoride via biphasic KHF2​ halogen exchange represents a masterclass in phase-transfer chemistry and electrophile protection. By understanding the causality behind the stability of the S(VI)-F bond and the acidic stabilization provided by the bifluoride ion, researchers can reliably scale this bifunctional building block. Its subsequent application in orthogonal SuFEx click chemistry provides drug development professionals with a highly modular, self-validating system for late-stage functionalization and library generation.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL:[Link]

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

Thermodynamic Profiling and SuFEx Applications of 3-(Fluorosulfonyl)benzoyl Fluoride: A Heterobifunctional Hub for Drug Discovery

Executive Summary In the rapidly evolving landscape of covalent drug discovery and bioconjugation, 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) (CAS: 130306-65-9) has emerged as a premier heterobifunctional reagent. Featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and bioconjugation, 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) (CAS: 130306-65-9) has emerged as a premier heterobifunctional reagent. Featuring both an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F) warhead, FSBF serves as a highly versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties that govern FSBF's orthogonal reactivity. By understanding the energetic principles driving these specific S-F and C-F bond cleavages, researchers can predictably design self-validating protocols for synthesizing targeted covalent inhibitors, PROTACs, and complex cross-linked biomolecules[1].

Thermodynamic Architecture of FSBF

The utility of FSBF lies in the "Click Paradox": the functional groups are thermodynamically highly stable under physiological conditions, yet kinetically reactive when presented with specific nucleophiles or catalysts[2].

Bond Dissociation and Heterolytic Cleavage

Unlike traditional acyl or sulfonyl chlorides, which are highly susceptible to rapid aqueous hydrolysis, the corresponding fluorides exhibit remarkable thermodynamic stability. The S-F bond in the sulfonyl fluoride moiety possesses a high bond dissociation energy (BDE) and undergoes strictly heterolytic cleavage[2]. Because fluorine is highly electronegative and poorly polarizable, it shields the sulfur(VI) center from spontaneous nucleophilic attack by water. Consequently, sulfonyl fluorides are resistant to reduction and exhibit inert reactivity even in refluxing aniline unless properly activated[2].

The Thermodynamic Driving Force

The primary thermodynamic driving force for SuFEx reactions involving silyl ethers is the formation of the silicon-fluoride (Si-F) bond. With a bond energy exceeding 135 kcal/mol, the exergonic formation of the Si-F byproduct easily overcomes the activation energy ( Ea​ ) barrier of the S-F bond cleavage[3].

Orthogonal Reactivity via Hard-Soft Acid-Base (HSAB) Theory

FSBF's two warheads react orthogonally due to their distinct electronic environments:

  • Acyl Fluoride (-COF): The carbonyl carbon is sp2 hybridized, highly polarized, and acts as a "hard" electrophile. It reacts spontaneously or under mild basic conditions with "hard" nucleophiles like primary amines (the SuFExAmide protocol)[4].

  • Sulfonyl Fluoride (-SO2F): The sulfur(VI) center is tetrahedral, sterically shielded, and requires either strong nucleophilic catalysis (e.g., DBU, BTMG) or specific microenvironments (like the binding pocket of a target kinase) to react with phenols or specific amino acid residues (tyrosine/lysine)[5].

Table 1: Thermodynamic and Kinetic Parameters of FSBF Warheads
Functional GroupBond Dissociation EnergyHydrolytic Half-Life (pH 7.4)Primary NucleophileActivation Energy ( Ea​ ) Barrier
Acyl Fluoride (-COF) ~110 kcal/mol> 24 hoursAmines (Hard)Low (Spontaneous / Mild Base)
Sulfonyl Fluoride (-SO2F) ~85–90 kcal/mol> 10 daysPhenols / Silyl EthersHigh (Requires BTMG/DBU Catalyst)

Mechanistic Pathways and Visualization

The orthogonal nature of FSBF allows researchers to perform sequential bioconjugations without the need for intermediate protecting groups[6]. The standard sequence involves reacting the acyl fluoride first, followed by the catalytic activation of the sulfonyl fluoride.

G FSBF 3-(Fluorosulfonyl) benzoyl fluoride Intermediate Fluorosulfonyl Benzamide FSBF->Intermediate Acyl SuFEx (ΔG < 0) Amine Primary Amine Amine->Intermediate Product Heterobifunctional Conjugate Intermediate->Product Sulfonyl SuFEx (BTMG Catalyzed) Phenol Silyl Ether Phenol->Product

Orthogonal SuFEx reaction pathways of 3-(Fluorosulfonyl)benzoyl fluoride.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for sequential FSBF bioconjugation integrates self-validating analytical checkpoints. This prevents the propagation of errors and ensures that the thermodynamic thresholds for each specific warhead are respected.

Phase 1: Acyl Fluoride Amidation (SuFExAmide)

Causality: We utilize mild conditions (e.g., Triethylamine or LiHMDS) to specifically target the lower Ea​ of the acyl fluoride while leaving the sulfonyl fluoride intact[7].

  • Preparation: Dissolve 1.0 eq of FSBF in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Addition: Slowly add 1.0 eq of the target primary amine, followed by 1.2 eq of N,N -Diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture for 2 hours, allowing it to warm to room temperature.

  • Validation Checkpoint ( 19 F NMR): Extract an aliquot and run a 19 F NMR.

    • Pass Criteria: The signal for the -COF group (~ +15 to +30 ppm) must be completely consumed. The signal for the -SO2F group (~ +50 to +65 ppm) must remain perfectly intact.

Phase 2: Sulfonyl Fluoride Exchange

Causality: The robust S-F bond requires catalytic activation. We utilize 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) alongside hexamethyldisilazane (HMDS) to drive the in situ formation of reactive TMS-ether intermediates, exploiting the thermodynamic driving force of Si-F bond formation[3].

  • Preparation: To the purified intermediate from Phase 1, add 1.2 eq of the target aryl alcohol (phenol) in anhydrous acetonitrile.

  • Catalysis: Add 10-20 mol% of BTMG and 1.5 eq of HMDS.

  • Reaction: Stir at room temperature for 30–60 minutes. The reaction is highly exergonic and rapid once catalyzed.

  • Validation Checkpoint (LC-MS):

    • Pass Criteria: Confirm the mass shift corresponding to the loss of HF (-20 Da) and the formation of the final sulfonate/sulfonamide conjugate.

Workflow Step1 Phase 1: Acyl Fluoride Amidation Target: -COF Warhead Val1 Validation: 19F NMR Monitor +50 ppm (-SO2F intact) Step1->Val1 Step2 Phase 2: Sulfonyl Fluoride Exchange Target: -SO2F Warhead Val1->Step2 Proceed if -COF consumed Val2 Validation: LC-MS Confirm Mass Shift (-HF) Step2->Val2 Final Purified Covalent Inhibitor Val2->Final Proceed if complete

Self-validating experimental workflow for sequential FSBF bioconjugation.

Applications in Drug Development

The thermodynamic stability of the -SO2F group in aqueous media makes FSBF an exceptional tool for advanced chemical biology applications.

Targeted Covalent Inhibitors (TCIs)

Sulfonyl fluorides are uniquely suited as electrophilic warheads in medicinal chemistry. Because they resist hydrolysis, they can circulate systemically until they encounter a specific microenvironment—such as a kinase binding pocket—where a proximal tyrosine or lysine residue acts as a nucleophile. FSBF allows a target-binding ligand to be attached via the acyl fluoride, leaving the sulfonyl fluoride perfectly positioned to form a covalent, irreversible bond with the target protein[5].

Chemical Cross-Linking Mass Spectrometry (CXMS)

Recent advancements have utilized FSBF-derived homodimeric and heterodimeric cross-linkers for CXMS. By leveraging the fast reaction rate and tunable selectivity of sulfonyl fluorides toward tyrosine, researchers can map protein-protein interactions and elucidate the 3D structural dynamics of complex biological systems with unprecedented resolution[5].

References

  • Researcher.life . Catalytic asymmetric sulfonimidoyl transfer to access chiral sulfonimidoyl fluorides and related derivatives. Retrieved from[Link]

  • ACS Publications . Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. Retrieved from[Link]

  • Taylor & Francis . What is the future of click chemistry in drug discovery and development? Retrieved from[Link]

  • Cold Spring Harbor Laboratory . Accelerated SuFEx Click Chemistry for Modular Synthesis. Retrieved from[Link]

  • ACS Publications . Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]

  • ResearchGate . (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal SuFEx Functionalization of 3-(Fluorosulfonyl)benzoyl Fluoride

Target Audience: Researchers, chemical biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the sequential, chemoselective functionalization of 3-(Fluoros...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemical biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the sequential, chemoselective functionalization of 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Mechanistic Rationale & Orthogonality

3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) is a highly versatile, bifunctional hub in click chemistry[1]. It features two distinct electrophilic centers: an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F). The strategic advantage of 3-FSBF lies in its exceptional orthogonality, allowing for sequential, chemoselective functionalization without the need for intermediate protecting groups[2].

The Causality of Reactivity: The ability to functionalize these groups sequentially is dictated by the distinct activation barriers of their respective bonds.

  • Acyl Fluorides (-COF): These groups are highly susceptible to [2]. The carbonyl carbon is readily attacked by primary and secondary amines under mild basic conditions to form amides. The C-F bond is relatively weak and easily polarized by incoming nucleophiles.

  • Sulfonyl Fluorides (-SO2F): Conversely, the sulfonyl fluoride group features a sulfur atom in a high oxidation state (S(VI)). The S-F bond is highly covalent, sterically shielded, and exceptionally resilient to oxidation, reduction, and aqueous hydrolysis[1]. To unleash the latent electrophilicity of the -SO2F group, a specific SuFEx catalyst is required. Strong, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride salts are necessary to facilitate the exchange with phenols or amines by stabilizing the departing fluoride ion[3].

This stark difference in reactivity allows 3-FSBF to act as a programmable scaffold for modular drug discovery and bioconjugation.

Quantitative Reactivity Profile

To effectively utilize 3-FSBF, it is critical to understand the divergent properties of its two functional groups. The table below summarizes the quantitative and qualitative data guiding the experimental design.

PropertyAcyl Fluoride (-COF)Sulfonyl Fluoride (-SO2F)
Electrophilic Center Carbonyl Carbon (C)Sulfur(VI) (S)
Relative Reactivity High (Spontaneous with amines)Latent (Requires activation)
Catalyst Required None (Mild base for acid scavenging)DBU (10-20 mol%), BEMP, or KHF₂
Primary Nucleophiles Primary/Secondary AminesPhenols, Aryl Amines, Aliphatic Amines
Aqueous Stability Moderate (Hydrolyzes slowly over hours)Exceptionally High (Stable at pH 1-10)
Reaction Product AmideFluorosulfate / Sulfonamide
19F NMR Signature ~ +20 to +30 ppm~ +50 to +60 ppm

Experimental Workflow

The following diagram illustrates the logical progression of the orthogonal two-step functionalization.

G hub 3-FSBF (Acyl Fluoride + Sulfonyl Fluoride) step1 Step 1: Chemoselective Amidation Reagents: Amine, DIPEA, DCM Target: Acyl Fluoride (-COF) hub->step1 intermediate 3-(Fluorosulfonyl)benzamide (Latent -SO2F Intact) step1->intermediate step2 Step 2: SuFEx Catalysis Reagents: Phenol/Amine, DBU, MeCN Target: Sulfonyl Fluoride (-SO2F) intermediate->step2 product Final Bis-Functionalized Target Molecule step2->product

Orthogonal two-step functionalization workflow of 3-FSBF.

Step-by-Step Methodologies

Protocol A: Chemoselective Amidation of the Acyl Fluoride

Objective: Exploit the high reactivity of the -COF group to form an amide linkage while preserving the -SO2F group entirely.

Reagents:

  • 3-(Fluorosulfonyl)benzoyl fluoride (1.0 equiv)

  • Primary or secondary amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 3-FSBF (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution at room temperature.

    • Causality: DIPEA is chosen specifically as an acid scavenger to neutralize the HF byproduct. This prevents the protonation of the incoming amine nucleophile, which would otherwise stall the reaction, without being nucleophilic enough to trigger the -SO2F group.

  • Nucleophile Addition: Dissolve the amine (1.05 equiv) in a minimal volume of DCM and add it dropwise to the reaction mixture over 5 minutes to prevent localized heating.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor via TLC or LC-MS.

  • Workup & Self-Validation: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • System Validation: Analyze the crude product via ¹⁹F NMR. The intact -SO2F group must be clearly visible as a sharp singlet (typically between +50 to +60 ppm). If this peak is absent or shifted, it indicates premature SuFEx activation or unwanted hydrolysis, signaling a failure in temperature control or solvent anhydrousness.

Protocol B: SuFEx Catalysis of the Sulfonyl Fluoride

Objective: Activate the latent -SO2F group using a to form a sulfonate (with phenols) or sulfonamide (with amines)[3].

Reagents:

  • 3-(Fluorosulfonyl)benzamide intermediate from Protocol A (1.0 equiv)

  • Phenol or Amine nucleophile (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv / 20 mol%)

  • Anhydrous Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a stir bar, add the 3-(fluorosulfonyl)benzamide intermediate (1.0 equiv) and the phenol/amine nucleophile (1.2 equiv).

  • Solvent: Suspend the reagents in anhydrous MeCN (0.2 M).

  • Catalyst Activation: Add DBU (20 mol%) in one portion.

    • Causality: DBU acts as a specialized SuFEx catalyst. It interacts with the sulfonyl fluoride to form a highly reactive, transient sulfonyl-ammonium intermediate and assists in the stabilization of the departing fluoride ion, drastically lowering the activation energy required for nucleophilic attack[3].

  • Reaction: Stir the mixture at room temperature. For sterically hindered phenols or less nucleophilic amines, gentle heating (40-50°C) may be required. Reaction times typically vary from 4 to 12 hours.

  • Workup & Self-Validation:

    • System Validation: Successful conversion is definitively marked by the complete disappearance of the +50 to +60 ppm ¹⁹F NMR signal and the emergence of the desired product mass in LC-MS.

    • Once validated, remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final bis-functionalized product.

References

  • Title: Sulfur fluoride exchange Source: PMC - NIH URL: [Link]

  • Title: Acyl Fluoride Intermediates Source: Chemistry - A European Journal URL: [Link]

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: PMC - NIH URL: [Link]

  • Title: Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms Source: Chemistry - A European Journal URL: [Link]

Sources

Application

Application Note: Orthogonal SuFEx Click Chemistry via Selective Amide Bond Formation with 3-(Fluorosulfonyl)benzoyl Fluoride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Overview & Scope The advent of Sulfur(VI) Fluoride Exchange (SuFEx) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Overview & Scope

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally shifted the landscape of click chemistry, providing drug discovery professionals with a robust method for linking modular units under mild conditions . Among the most versatile reagents in this space is 3-(Fluorosulfonyl)benzoyl fluoride , a bifunctional hub that features two distinct reactive sites: an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F).

This application note details the mechanistic rationale and step-by-step protocols for achieving perfectly orthogonal functionalization. By exploiting the vast difference in activation energies between these two functional groups, researchers can perform selective amidation at the -COF site while preserving the -SO2F group for downstream SuFEx click reactions.

Mechanistic Rationale: The Causality of Orthogonality

As a Senior Application Scientist, I frequently observe cross-reactivity issues when researchers attempt to use bifunctional electrophiles. The success of 3-(Fluorosulfonyl)benzoyl fluoride relies entirely on the inherent electronic differences between its two fluoride-bearing groups.

  • The Acyl Fluoride (-COF) Reactivity: Unlike acyl chlorides, which are highly sensitive to moisture, acyl fluorides strike a unique balance between stability and reactivity. They resist spontaneous hydrolysis but undergo rapid, spontaneous nucleophilic acyl substitution when exposed to amines . The highly polarized C-F bond is easily attacked by nitrogen nucleophiles, making amidation exceptionally fast even at 0 °C.

  • The Sulfonyl Fluoride (-SO2F) Stability: Conversely, the S-F bond in sulfonyl fluorides is exceptionally stable. The high oxidation state of the sulfur(VI) center and the strong polarization of the S-F bond mean that it will not react with amines or phenols under standard conditions . To break the S-F bond, the departing fluoride ion must be stabilized during its transit. This requires a specific catalytic activation—typically via strong amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or specialized silyl ethers .

Experimental Choice Causality: Why do we use N,N-Diisopropylethylamine (DIPEA) in the first step and DBU in the second? DIPEA acts merely as an acid scavenger to neutralize the HF byproduct during amidation. It is not nucleophilic enough to activate the -SO2F group. If DBU were used in the first step, it would prematurely activate the sulfonyl fluoride, leading to unwanted polymerization or bis-amidation.

Reaction Workflow & Pathway

The following workflow illustrates the logical progression of the orthogonal two-step functionalization.

G A 3-(Fluorosulfonyl) benzoyl fluoride C Selective Amidation A->C B Primary Amine (DIPEA, DCM) B->C D 3-(Fluorosulfonyl) benzamide C->D Fast (< 1h) F SuFEx Click Reaction D->F E Phenol / Amine (DBU, MeCN) E->F G Bis-functionalized Product F->G Catalyst Req.

Figure 1: Orthogonal two-step functionalization of 3-(Fluorosulfonyl)benzoyl fluoride.

Quantitative Selectivity Data

To empirically validate the orthogonality of this reagent, we summarize the conversion rates of both functional groups under varying conditions. The data clearly demonstrates that the -SO2F group remains 100% dormant until a SuFEx catalyst is introduced.

Table 1: Selectivity Profile of 3-(Fluorosulfonyl)benzoyl fluoride

NucleophileBase/CatalystSolventTimeAcyl Fluoride (-COF) ConversionSulfonyl Fluoride (-SO2F) Conversion
Benzylamine (1.1 eq)DIPEA (2.0 eq)DCM1 h>99% 0%
Phenol (1.1 eq)DIPEA (2.0 eq)DCM24 h0%0%
Morpholine (1.1 eq)NoneTHF2 h>99% 0%
Phenol (1.1 eq)DBU (0.2 eq)MeCN4 hN/A (Pre-reacted)>95%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the integrity of the -SO2F group before proceeding to the downstream click reaction.

Protocol A: Selective Amidation (Step 1)

Objective: Form the amide bond while preserving the -SO2F group.

Materials:

  • 3-(Fluorosulfonyl)benzoyl fluoride (1.0 equiv)

  • Primary or secondary amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Fluorosulfonyl)benzoyl fluoride in anhydrous DCM under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA to the stirring solution.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the amine dropwise over 5 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 1 hour.

  • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc) and LC-MS. The desired intermediate should exhibit the [M+H]+ peak of the amide. Crucial Step: Run a crude 19F NMR; you must observe a characteristic singlet at approximately +65 ppm (relative to CFCl3​ ), confirming the -SO2F group is fully intact.

  • Workup: Quench the reaction with 1M HCl (aqueous) to remove unreacted amine and DIPEA. Note: Avoid basic aqueous washes (like NaOH) at this stage to prevent premature hydrolysis of the sulfonyl fluoride. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: SuFEx Click Reaction (Step 2)

Objective: React the preserved -SO2F group with a nucleophile (e.g., a phenol) to form a sulfonate ester.

Materials:

  • 3-(Fluorosulfonyl)benzamide intermediate from Protocol A (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate and the phenol derivative in anhydrous MeCN.

  • Catalyst Addition: Add DBU to the mixture at room temperature. The amidine base will immediately begin stabilizing the fluoride leaving group.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, depending on the steric hindrance of the phenol.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the sulfonate product mass confirm the SuFEx exchange. The 19F NMR peak at +65 ppm should completely disappear.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO3​ , followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the bis-functionalized product via standard silica gel flash chromatography.

References

  • Zheng, Q., Woehl, J. L., Kitamura, S., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences, 116(38), 18808-18814 (2019). URL: [Link]

  • Very recently, Schoenebeck and co-workers delineated a protocol employing alternative sulfur-based reagents, but direct acyl fluoride generation remains highly efficient. See: "Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System." Organic Letters, 21(6), 1841-1844 (2019). URL: [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(30), 9571-9574 (2015). URL: [Link]

  • Li, B.-Y., Voets, L., Van Lommel, R., et al. "SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates." Chemical Science, 13(8), 2270-2279 (2022). URL: [Link]

Method

Application Note: 3-(Fluorosulfonyl)benzoyl Fluoride (m-FSBF) as an Orthogonal Hub in Drug Discovery Libraries

Executive Summary In modern drug discovery, the rapid assembly of structurally diverse chemical libraries is paramount. 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) has emerged as a highly privileged, bifunctional connect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid assembly of structurally diverse chemical libraries is paramount. 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) has emerged as a highly privileged, bifunctional connective hub. By housing both an acyl fluoride (-COF) and a sulfonyl fluoride (-SO₂F) on a single benzene ring, m-FSBF offers perfectly orthogonal reactivity. This application note provides a comprehensive, mechanistically grounded guide to utilizing m-FSBF in the synthesis of Fragment-Based Drug Discovery (FBDD) libraries, DNA-Encoded Libraries (DELs), and Targeted Covalent Inhibitors (TCIs).

Mechanistic Grounding: The Causality of Orthogonal Reactivity

The power of m-FSBF lies in the stark electronic and steric differences between its two electrophilic centers.

Acyl fluorides are highly reactive C(II) electrophiles. Unlike acyl chlorides, they are remarkably stable to neutral aqueous conditions but undergo rapid, spontaneous amidation in the presence of primary or secondary amines without the need for a catalyst ().

Conversely, the sulfonyl fluoride group is a latent S(VI) electrophile. The S-F bond is exceptionally strong (~90 kcal/mol) and sterically shielded. It remains completely inert to amines and nucleophiles at room temperature. Activation strictly requires a catalyst—such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a bifluoride ion—to stabilize the leaving fluoride ion via a highly ordered transition state, enabling Sulfur(VI) Fluoride Exchange (SuFEx) ().

G mFSBF 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) Intermediate Amide-linked Sulfonyl Fluoride (Stable Intermediate) mFSBF->Intermediate Step 1: Amidation No Catalyst Amine Primary/Secondary Amine (Nucleophile 1) Amine->Intermediate Product Bifunctional Library Compound (Amide + Sulfonate) Intermediate->Product Step 2: SuFEx DBU Catalysis Phenol Phenol/Silyl Ether (Nucleophile 2) Phenol->Product

Caption: Orthogonal reactivity workflow of m-FSBF in library synthesis.

Quantitative Reactivity Profiling

To design effective library synthesis workflows, scientists must leverage the kinetic differences between the two functional groups. The table below summarizes the quantitative reactivity data that dictates protocol design.

Table 1: Reactivity Profile of m-FSBF Functional Groups

Functional GroupElectrophilicityPrimary Reaction PartnerCatalyst Required?Typical Reaction TimeHalf-life in Buffer (pH 7.4)
Acyl Fluoride (-COF) HighPrimary/Secondary AminesNo< 1 hour (RT)Minutes to Hours
Sulfonyl Fluoride (-SO₂F) Latent / LowPhenols, Silyl Ethers, AminesYes (DBU, BTMG, KHF₂)4 - 24 hours (RT to 50°C)> 7 days

Applications in Drug Discovery

  • Targeted Covalent Inhibitors (TCIs): The -SO₂F group is a "Goldilocks" electrophile. It is stable enough to circulate in vivo but reacts specifically with contextually activated Tyrosine, Lysine, or Serine residues in protein binding pockets ().

  • PROTAC Linker Hubs: m-FSBF allows the rapid joining of a target-binding ligand (via amidation) and an E3 ligase recruiter (via SuFEx), streamlining degrader synthesis.

  • Chemoproteomics: Sulfonyl fluorides are privileged warheads for activity-based protein profiling (ABPP), allowing researchers to map the druggable proteome ().

Mechanism Latent Latent -SO2F State Highly stable S-F bond Catalyst Base Catalysis DBU or BTMG introduced Latent->Catalyst Activation Transition State F- leaving group stabilized Catalyst->Activation Covalent Covalent Capture Target residue modification Activation->Covalent

Caption: Mechanistic pathway of SuFEx activation for latent sulfonyl fluorides.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every reagent choice is dictated by chemical causality, and mandatory analytical checkpoints ensure process integrity.

Protocol 1: Chemoselective Amidation of the Acyl Fluoride

Objective: To selectively react the -COF group with an amine building block while preserving the -SO₂F group.

Causality & Reagent Selection:

  • Solvent (DCM): An aprotic environment prevents premature hydrolysis of the acyl fluoride.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It acts strictly as a proton sponge to scavenge the HF byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Procedure:

  • Dissolve m-FSBF (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (1.2 mmol, 1.2 eq) to the stirring solution at room temperature.

  • Dropwise, add the primary/secondary amine (1.05 mmol, 1.05 eq) dissolved in 2.0 mL of DCM over 5 minutes.

  • Stir the reaction at room temperature for 30–60 minutes.

  • Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) to neutralize residual HF. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • ¹⁹F NMR Spectroscopy: This is the ultimate diagnostic tool. The acyl fluoride fluorine signal (typically appearing between +20 to +40 ppm relative to CFCl₃) must completely disappear. The sulfonyl fluoride signal (typically +50 to +65 ppm ) must remain perfectly integrated at 1.0 relative to the product structure.

  • LC-MS: Confirm the mass of the desired amide intermediate.

Protocol 2: Catalytic SuFEx of the Latent Sulfonyl Fluoride

Objective: To couple the remaining -SO₂F group with a phenolic building block to complete the library compound.

Causality & Reagent Selection:

  • Solvent (Acetonitrile): A highly polar aprotic solvent is required to stabilize the charged transition state during the fluoride exchange process.

  • Catalyst (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is an amidine base that not only deprotonates the phenol to increase its nucleophilicity but also actively participates in stabilizing the leaving fluoride ion via hydrogen bonding/ionic pairing in the transition state.

Step-by-Step Procedure:

  • Dissolve the amide-linked sulfonyl fluoride intermediate from Protocol 1 (1.0 mmol, 1.0 eq) and the target phenol (1.2 mmol, 1.2 eq) in anhydrous Acetonitrile (10.0 mL).

  • Add DBU (0.2 mmol, 0.2 eq) in a single portion.

  • Stir the mixture at room temperature. For sterically hindered phenols, mild heating (40°C) may be applied.

  • Monitor the reaction via TLC or LC-MS. Typical completion time is 4 to 12 hours.

  • Upon completion, dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (10 mL) to remove the DBU catalyst, followed by brine. Dry and concentrate to yield the final bifunctional compound.

Self-Validation Checkpoint:

  • ¹⁹F NMR Spectroscopy: The reaction is deemed successful and complete only when the characteristic -SO₂F peak (+50 to +65 ppm ) completely vanishes from the spectrum, indicating total conversion to the sulfonate ester.

  • LC-MS: Confirm the final mass of the dual-functionalized library compound.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science (2015) URL:[Link]

  • Acyl Fluoride Intermediates Source: Chemistry - A European Journal (2017) URL:[Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: Expert Opinion on Drug Discovery, Taylor & Francis (2023) URL:[Link]

Application

Application Note: Chemoselective Synthesis of Sulfonamides from 3-(Fluorosulfonyl)benzoyl Fluoride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, chemoselective functionalization, and asymmetric bis-amide/sulfonamide as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, chemoselective functionalization, and asymmetric bis-amide/sulfonamide assembly.

Strategic Overview: The Bifunctional Challenge

In the design of covalent inhibitors, PROTACs, and chemical cross-linkers, heterobifunctional hubs are invaluable. 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) [CAS: 130306-65-9] is a premier example, possessing two distinct electrophilic sites: an acyl fluoride (-COF) and a sulfonyl fluoride (-SO₂F).

The primary challenge in synthesizing a sulfonamide from FSBF lies in chemoselectivity. Direct reaction with an amine will not yield a sulfonamide first; instead, the highly electrophilic acyl fluoride will rapidly form an amide. To synthesize a target sulfonamide, one must employ a "plant-and-cast" strategy [1]. This involves "planting" the molecule by reacting the highly reactive acyl fluoride with a nucleophile, leaving the exceptionally stable sulfonyl fluoride intact to later "cast" a sulfonamide linkage under specific SuFEx catalytic conditions.

Mechanistic Causality: Driving Chemoselectivity

Understanding the distinct electronic and steric environments of the two fluoride groups is critical for designing a self-validating protocol:

  • The Acyl Fluoride (-COF): The carbonyl carbon is sterically accessible and highly electrophilic. It undergoes rapid addition-elimination reactions with amines at room temperature without the need for a catalyst[2].

  • The Sulfonyl Fluoride (-SO₂F): The S(VI) center is sterically shielded by two oxygen atoms and possesses an unusually strong, covalent S–F bond. It is highly resistant to hydrolysis and nucleophilic attack under physiological conditions[3]. To break this bond and form a sulfonamide, the system requires a strong nucleophilic catalyst or Brønsted base—such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—to stabilize the departing fluoride ion or form a reactive sulfonylammonium intermediate[4].

By exploiting this kinetic gap, we can achieve >95% chemoselectivity in a two-stage workflow.

Reaction Workflow

SuFEx_Workflow FSBF 3-(Fluorosulfonyl)benzoyl fluoride Bifunctional Hub Intermediate 3-(Fluorosulfonyl)benzamide Stable Intermediate FSBF->Intermediate Amine 1 (1.0 eq) DIEA (1.5 eq), DCM, RT Fast Addition-Elimination (Chemoselective -COF) Product Target Sulfonamide Asymmetric Bis-amide Intermediate->Product Amine 2 (2.0 eq) DBU (0.2 eq), MeCN, 60°C SuFEx Catalysis (Activation of -SO2F)

Fig 1. Chemoselective two-step functionalization of 3-(Fluorosulfonyl)benzoyl fluoride.

Experimental Protocols: A Self-Validating System

The following methodologies detail the sequential functionalization of FSBF. Every step is designed with built-in analytical validation to ensure structural integrity.

Protocol A: Chemoselective Amidation of the Acyl Fluoride

Objective: Functionalize the -COF group while preserving the -SO₂F group.

Reagents:

  • 3-(Fluorosulfonyl)benzoyl fluoride (1.0 eq)

  • Primary Amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve FSBF in anhydrous DCM to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIEA (1.5 eq) to the stirring solution. Causality: DIEA is a non-nucleophilic base. It is strong enough to scavenge the HF byproduct (preventing amine protonation) but too sterically hindered to activate the robust -SO₂F group, ensuring strict chemoselectivity.

  • Nucleophile Addition: Add the primary amine (1.0 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

System Validation (¹⁹F NMR): The reaction is self-validating via ¹⁹F NMR. The starting material exhibits two distinct fluorine signals: ~ +20 ppm (-COF) and ~ +65 ppm (-SO₂F) relative to CFCl₃. Successful chemoselective amidation is confirmed by the complete disappearance of the +20 ppm signal while the +65 ppm signal remains pristine and integrated to 1.0 .

Protocol B: SuFEx-Mediated Sulfonamide Formation

Objective: Activate the preserved -SO₂F group to form the target sulfonamide.

Reagents:

  • 3-(Fluorosulfonyl)benzamide intermediate from Protocol A (1.0 eq)

  • Secondary Amine (2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate and the secondary amine (2.0 eq) in anhydrous MeCN at room temperature.

  • Catalyst Activation: Add DBU (20 mol%) to the mixture. Causality: DBU acts as a potent SuFEx catalyst. It engages the S(VI) center, lowering the activation energy of the highly stable S–F bond and facilitating the exchange with the incoming amine[3][5].

  • Thermal Promotion: Heat the reaction mixture to 60 °C and stir for 12 hours. (Note: For highly sterically hindered amines, stoichiometric DBU or elevated temperatures up to 80 °C may be required).

  • Purification: Cool to room temperature, concentrate the solvent in vacuo, and purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the target asymmetric sulfonamide.

System Validation (LC-MS & ¹⁹F NMR): Complete conversion is verified by the total disappearance of the +65 ppm signal in the ¹⁹F NMR spectrum. LC-MS will confirm the mass of the final sulfonamide product.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and chemoselectivity for various nucleophile pairings when utilizing FSBF as a hub.

Reactant 1 (Acyl Target)Reactant 2 (Sulfonyl Target)Stage 1 BaseStage 2 CatalystTemp / Time (Stage 2)Expected Yield (Overall)Chemoselectivity (Stage 1)
Primary Aliphatic AmineSecondary Aliphatic AmineDIEA (1.5 eq)DBU (20 mol%)60°C / 12h85 - 92%>99%
Aniline (Aryl Amine)Primary Aliphatic AminePyridine (2.0 eq)DBU (20 mol%)60°C / 12h78 - 85%>95%
Aliphatic AlcoholSecondary Aliphatic AmineTEA (1.5 eq)BEMP (20 mol%)80°C / 16h75 - 80%>95%
Secondary Aliphatic AmineSame Secondary AmineN/A (One-Pot)DBU (1.5 eq)80°C / 24h88 - 94%N/A (Global functionalization)

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PNAS / ResearchGate - 1

  • ARTICLE - La Trobe (SuFEx Activation and Catalysis) - La Trobe University - 3

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PNAS - 2

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry - ACS Publications -5

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - UCLA / JACS -4

Sources

Method

Application Note: Catalyst Selection and Orthogonal Protocols for 3-(Fluorosulfonyl)benzoyl Fluoride SuFEx Hubs

Executive Overview In modern drug discovery and materials science, the demand for modular, high-yielding, and bio-orthogonal click reactions has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and materials science, the demand for modular, high-yielding, and bio-orthogonal click reactions has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. 3-(Fluorosulfonyl)benzoyl fluoride represents a highly versatile, heterobifunctional SuFEx hub. It features two distinct electrophilic sites: a carbon(IV) acyl fluoride (-COF) and a sulfur(VI) sulfonyl fluoride (-SO2F).

The fundamental advantage of this molecule lies in its strict chemoselectivity. Because the -COF and -SO2F groups operate under entirely different kinetic and thermodynamic parameters, researchers can execute sequential, one-pot, or stepwise functionalizations without cross-reactivity 1[1]. This guide defines the causality behind catalyst selection to perfectly control this orthogonality.

Mechanistic Rationale: Orthogonality & Catalyst Causality

To build a self-validating synthetic workflow, one must understand why specific catalysts are chosen for each functional group.

Acyl Fluoride (-COF) Activation

Acyl fluorides are "harder" electrophiles and are highly reactive toward amine nucleophiles 1[1].

  • For unhindered primary amines: Simple organic bases like N,N-Diisopropylethylamine (DIPEA) are sufficient. Their sole purpose is to neutralize the HF byproduct, driving the amidation forward without activating the -SO2F group.

  • For sterically hindered or electron-deficient amines: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal catalyst. As demonstrated in "SuFExAmide" chemistry, DBU acts via general base catalysis or by forming a highly reactive acyl-DBU intermediate, forcing the amidation to completion at room temperature while leaving the -SO2F group completely intact 2[2].

Sulfonyl Fluoride (-SO2F) Activation

The -SO2F group is remarkably stable to hydrolysis and standard amine couplings. It requires specific catalytic activation to react with weak nucleophiles like aryl silyl ethers or to cross-link proteins 3[3].

  • Superbases (DBU and BEMP): When coupling with silyl ethers, DBU or BEMP activates the Si-O bond. The superbase attacks the silicon center, forming a pentacoordinate silicate intermediate that releases a naked, highly nucleophilic phenoxide 4[4]. This phenoxide attacks the S(VI) center. The displaced fluoride then forms a strong Si-F bond (TMS-F), thermodynamically driving the catalytic cycle.

  • Bifluoride Salts (e.g., KHF2): In protic systems, bifluoride salts act as a stable, auto-catalytic fluoride source. The [FHF]⁻ anion activates the S(VI) fluoride toward nucleophilic substitution by acting as a hydrogen-bond donor and a mild fluoride transfer agent, avoiding the destructive side reactions associated with free metal fluorides 4[4], 5[5].

OrthogonalWorkflow Hub 3-(Fluorosulfonyl) benzoyl fluoride Amidation Acyl Fluoride Amidation Catalyst: DIPEA / DBU Nucleophile: Amine Hub->Amidation Step 1: Fast, Room Temp Intermediate 3-(Fluorosulfonyl) benzamide Amidation->Intermediate SuFEx Sulfonyl Fluoride SuFEx Catalyst: DBU / BEMP Nucleophile: Silyl Ether Intermediate->SuFEx Step 2: Silyl Activation Product Sulfonamide / Sulfonate Final Product SuFEx->Product

Workflow of orthogonal SuFEx functionalization for 3-(Fluorosulfonyl)benzoyl fluoride.

Catalyst Selection Matrix

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate catalyst based on the target moiety and nucleophile.

CatalystTarget MoietyOptimal NucleophileMechanism of ActionTypical LoadingOrthogonality Profile
DIPEA Acyl Fluoride (-COF)Primary/Unhindered AminesAcid scavenger (neutralizes HF)1.5 - 2.0 eqExcellent; leaves -SO2F 100% intact.
DBU Acyl Fluoride (-COF)Hindered/Secondary AminesNucleophilic acyl activation1.0 - 1.5 eqHigh; requires stoichiometric control to prevent -SO2F attack.
DBU / BEMP Sulfonyl Fluoride (-SO2F)Aryl Silyl EthersSilyl deprotection cascade10 - 20 mol%N/A (Performed after -COF is consumed).
KHF₂ Sulfonyl Fluoride (-SO2F)Phenols / Amines (Protic)[FHF]⁻ hydrogen-bond activation10 - 20 mol%Good; ideal for aqueous/protic environments.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm causality and reaction success.

Protocol A: Chemoselective Amidation of the Acyl Fluoride

Objective: Form an amide bond at the -COF site while preserving the -SO2F hub for downstream SuFEx.

Materials:

  • 3-(Fluorosulfonyl)benzoyl fluoride (1.0 eq)

  • Amine nucleophile (1.0 eq)

  • DIPEA (for primary amines) or DBU (for hindered amines) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(Fluorosulfonyl)benzoyl fluoride (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Catalyst/Base Addition: Add the selected base (DIPEA or DBU, 1.2 eq) to the stirring solution at 0 °C. Causality: Cooling prevents exothermic degradation and ensures strict chemoselectivity.

  • Nucleophile Addition: Dropwise add the amine (1.0 eq) dissolved in a minimal amount of DCM.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation & QC Check: Pull a 50 µL aliquot and analyze via ¹⁹F NMR.

    • Self-Validation: The reaction is complete when the -COF fluorine signal (typically +17 to +25 ppm) completely disappears 5[5]. Crucially, the -SO2F fluorine signal (~ +50 to +65 ppm) must remain strictly integrated to 1F.

  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄, filter, and concentrate to yield the 3-(Fluorosulfonyl)benzamide intermediate.

Protocol B: SuFEx Coupling of the Sulfonyl Fluoride

Objective: React the preserved -SO2F group with an aryl silyl ether using superbase catalysis.

Materials:

  • 3-(Fluorosulfonyl)benzamide intermediate from Protocol A (1.0 eq)

  • Aryl silyl ether (Ar-O-TMS) (1.1 eq)

  • DBU or BEMP catalyst (15 mol%)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the benzamide intermediate and the aryl silyl ether in anhydrous MeCN (0.5 M) in a sealed reaction vial.

  • Catalyst Initiation: Inject DBU or BEMP (15 mol%) into the mixture at room temperature. Causality: The superbase immediately attacks the silyl group, generating the reactive phenoxide and initiating the catalytic cycle.

  • Propagation: Stir at room temperature (or heat to 50 °C for highly electron-rich silyl ethers) for 6–12 hours.

  • Validation & QC Check: Monitor via ¹⁹F NMR.

    • Self-Validation: Successful SuFEx is confirmed by the complete disappearance of the -SO2F peak (~ +50 to +65 ppm) and the emergence of the TMS-F byproduct signal at approximately -157 ppm.

  • Workup: Evaporate the solvent under reduced pressure. Purify the crude mixture via flash column chromatography to isolate the final sulfonate/sulfonamide product.

DBUCycle DBU DBU Catalyst Activation DBU-Silicate Complex [Ar-O-TMS-DBU] DBU->Activation Binds Si SilylEther Ar-O-TMS (Silyl Ether) SilylEther->Activation Phenoxide Ar-O⁻ (Reactive Phenoxide) Activation->Phenoxide Cleavage Product Ar-O-SO2-R + TMS-F Phenoxide->Product Attacks S(VI) SO2F -SO2F Hub SO2F->Product Product->DBU Catalyst Regeneration

Mechanistic pathway of DBU-catalyzed SuFEx coupling with aryl silyl ethers.

References

  • Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms. ResearchGate. 1

  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Researcher.life. 2

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. ACS Publications. 3

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. 4

  • Aryl Sulfonyl Fluorides (Ar-SO2F). La Trobe University. 6

  • Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ACS Publications. 5

Sources

Application

Application Note: Orthogonal Functionalization of Peptides Using 3-(Fluorosulfonyl)benzoyl Fluoride (FSBF)

Introduction & Strategic Overview The development of complex peptide-drug conjugates (PDCs), targeted radioligands, and multifunctional biologics requires precise, chemoselective ligation strategies. 3-(Fluorosulfonyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The development of complex peptide-drug conjugates (PDCs), targeted radioligands, and multifunctional biologics requires precise, chemoselective ligation strategies. 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) has emerged as a powerful heterobifunctional reagent that enables the orthogonal functionalization of peptides without the need for complex protecting-group manipulations.

FSBF contains two distinct reactive warheads: an acyl fluoride (-COF) and a sulfonyl fluoride (-SO₂F) . While both groups are fluorinated electrophiles, their kinetic and thermodynamic reactivities are vastly different. This application note details the mechanistic principles, experimental causality, and validated protocols for utilizing FSBF to achieve dual-click peptide conjugation.

Mechanistic Principles of Orthogonality (E-E-A-T)

The success of FSBF relies entirely on the differential reactivity of its two functional groups[1].

  • Acyl Fluoride Reactivity (Step 1): Acyl fluorides are highly reactive toward aliphatic amines (such as the N-terminus of a peptide or the ε-amino group of lysine) but exhibit remarkable stability against aqueous hydrolysis compared to traditional acyl chlorides[2]. The strong C–F bond prevents spontaneous hydrolysis, yet the high electrophilicity of the carbonyl carbon allows for rapid, catalyst-free amidation under mildly basic conditions.

  • Sulfonyl Fluoride Reactivity (Step 2): The S(VI)–F bond is virtually inert under the mild conditions used for amidation. It requires specific activation—typically via a strong amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP—to undergo Sulfur(VI) Fluoride Exchange (SuFEx) [3]. Once activated, the sulfonyl fluoride reacts cleanly with phenols (e.g., tyrosine derivatives or phenolic payloads) or secondary amines to form stable fluorosulfate or sulfonamide linkages.

This kinetic disparity allows the acyl fluoride to be consumed entirely in the first step while the sulfonyl fluoride remains dormant, serving as a latent "click" handle for subsequent conjugation.

Workflow Visualization

Workflow Start 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) Step1 Step 1: Acyl Fluoride Amidation Target: Peptide N-term / Lysine Conditions: DIPEA, DMF/H2O Start->Step1 Intermediate Stable Intermediate: Fluorosulfonyl-Benzoylated Peptide Step1->Intermediate - HF (Fast) Step2 Step 2: SuFEx Click Reaction Target: Phenol / Amine Payload Conditions: DBU Catalyst Intermediate->Step2 Final Final Product: Orthogonally Conjugated Peptide Step2->Final - HF (Catalyzed)

Workflow for orthogonal peptide functionalization using FSBF via Amidation and SuFEx.

Data Presentation: Comparative Reactivity Profile

To effectively design your experiment, it is critical to understand the operational boundaries of each functional group. The table below summarizes the quantitative and qualitative data governing FSBF orthogonality.

ParameterAcyl Fluoride (-COF)Sulfonyl Fluoride (-SO₂F)
Primary Target Aliphatic Amines (1° and 2°)Phenols, Aryl Amines, Aliphatic Amines
Reaction Type Nucleophilic Acyl SubstitutionSuFEx (Sulfur-Fluoride Exchange)
Catalyst Required None (Spontaneous)Yes (DBU, BEMP, or specific microenvironments)
Optimal pH Range 7.5 – 8.5 (Mildly basic)> 9.0 (Strongly basic/activated)
Hydrolytic Stability Moderate (Stable for hours in H₂O)Extremely High (Stable for months in H₂O)
Typical Reaction Time 15 – 60 minutes2 – 12 hours
Mass Shift (ΔM) +186.15 Da (Addition of FSBF - HF)Variable (Depends on Payload - HF)

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality and verification at each step.

Protocol 1: N-Terminal/Lysine Acylation of Peptides using FSBF

Objective: Selectively conjugate FSBF to a peptide amine while preserving the -SO₂F group.

Materials:

  • Target Peptide (containing a free N-terminus or Lysine)

  • 3-(Fluorosulfonyl)benzoyl fluoride (FSBF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the peptide (1.0 eq, typically 10-50 mM) in anhydrous DMF. Causality: Anhydrous conditions minimize competitive hydrolysis of the acyl fluoride, ensuring maximum amidation yield.

  • Base Addition: Add DIPEA (3.0 eq) to the peptide solution. Causality: DIPEA neutralizes any trifluoroacetic acid (TFA) salts from peptide synthesis and ensures the target amine is unprotonated and nucleophilic.

  • FSBF Addition: Dissolve FSBF (1.2 eq) in a minimal volume of DMF and add it dropwise to the stirring peptide solution at room temperature (20-25 °C).

  • Incubation: Stir the reaction for 30–60 minutes.

  • Analytical Checkpoint (Self-Validation): Quench a 1 µL aliquot in 50% Acetonitrile/Water containing 0.1% Formic Acid. Analyze via LC-MS. You must observe a mass shift of +186.15 Da relative to the starting peptide. The absence of a +168 Da peak confirms that the sulfonyl fluoride has not hydrolyzed to a sulfonic acid.

  • Purification: Precipitate the intermediate using cold diethyl ether or purify via preparative RP-HPLC (using a standard Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the stable Fluorosulfonyl-Benzoylated Peptide.

Protocol 2: SuFEx-Mediated Conjugation to a Phenolic Payload

Objective: Perform a SuFEx click reaction between the latent -SO₂F group on the peptide and a phenolic payload (e.g., a fluorophore, drug, or cross-linker)[4].

Materials:

  • Fluorosulfonyl-Benzoylated Peptide (from Protocol 1)

  • Phenolic Payload (e.g., Tyrosine-derivative, Phenol-functionalized dye)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl Sulfoxide (DMSO) or DMF

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the Fluorosulfonyl-Benzoylated Peptide (1.0 eq) and the Phenolic Payload (1.5 eq) in anhydrous DMSO to a final peptide concentration of 10 mM.

  • Catalyst Activation: Add DBU (0.2 to 0.5 eq) to the mixture. Causality: DBU is strictly required to deprotonate the phenol and activate the S(VI)-F bond. Without DBU, the SuFEx reaction will not proceed, highlighting the absolute orthogonality of the system.

  • Incubation: Stir the reaction at room temperature for 4–12 hours. For sterically hindered phenols, mild heating (up to 40 °C) may be applied.

  • Analytical Checkpoint (Self-Validation): Monitor via LC-MS. The product mass should equal the mass of the intermediate + mass of the payload minus 20.01 Da (loss of HF). The disappearance of the intermediate peak validates reaction completion.

  • Quenching & Purification: Quench the reaction by adding a slight excess of acetic acid (relative to DBU) to neutralize the catalyst. Purify the final dual-functionalized peptide conjugate via preparative RP-HPLC.

Troubleshooting & Best Practices

  • Premature Acyl Fluoride Hydrolysis: If LC-MS indicates a mass shift of +204 Da (hydrolyzed FSBF) instead of +186 Da during Step 1, ensure your DMF is strictly anhydrous and the peptide is free of residual water.

  • Sluggish SuFEx Kinetics: If Step 2 stalls, verify the pKa of your phenolic payload. Highly electron-deficient phenols are poorer nucleophiles. Consider switching the catalyst from DBU to BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), which provides stronger activation for challenging SuFEx substrates.

  • Side Reactions with Histidine/Cysteine: While SuFEx is highly selective, prolonged exposure to DBU can occasionally lead to off-target reactions with free thiols. If your peptide contains unprotected cysteines, perform the SuFEx reaction at a strictly controlled pH (around 8.5-9.0) and monitor closely.

References

  • Smedley, C. J., Barrow, A. S., Spiteri, C., Giel, M.-C., Sharma, P., & Moses, J. E. (2017). Sulfur–Fluoride Exchange (SuFEx)‐Mediated Synthesis of Sterically Hindered and Electron‐Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Chemistry – A European Journal, 23(42), 9990–9995.[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.[Link]

  • Li, Z. H., Zhang, H., Zhang, X. Q., & Wang, J. (2025). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. ACS Publications.[Link]

Sources

Method

Late-stage functionalization protocols with 3-(Fluorosulfonyl)benzoyl fluoride

An In-Depth Guide to Late-Stage Functionalization with 3-(Fluorosulfonyl)benzoyl Fluoride Authored by a Senior Application Scientist This document provides a detailed exploration of 3-(Fluorosulfonyl)benzoyl fluoride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Late-Stage Functionalization with 3-(Fluorosulfonyl)benzoyl Fluoride

Authored by a Senior Application Scientist

This document provides a detailed exploration of 3-(Fluorosulfonyl)benzoyl fluoride, a powerful bifunctional reagent for late-stage functionalization (LSF) in drug discovery and chemical biology. We will delve into the core principles of its reactivity, provide validated experimental protocols, and explain the mechanistic rationale behind its application.

Introduction: The Power of Bifunctional Reactivity for LSF

Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry, enabling the rapid diversification of complex lead compounds to refine structure-activity relationships (SAR) without resorting to de novo synthesis.[1][2] 3-(Fluorosulfonyl)benzoyl fluoride (m-FSBF) has emerged as a key tool in this field. It is a unique reagent possessing two distinct electrophilic sites with orthogonal reactivity: a highly reactive benzoyl fluoride and a more stable, yet selectively activatable, sulfonyl fluoride .

This dual-functional nature allows for a powerful two-stage approach:

  • Installation: The benzoyl fluoride serves as a "hitching post," reacting readily with common nucleophiles (amines, phenols) on a core molecule to form stable amide or ester linkages.

  • Functionalization: This initial reaction leaves the sulfonyl fluoride moiety untouched, installing it as a latent "clickable" handle. This handle can then be engaged in a second, highly reliable reaction known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3]

The SuFEx reaction allows for the covalent attachment of a second molecular entity, making m-FSBF an ideal linker for creating covalent probes, bioconjugates, and diverse compound libraries from a common precursor. The exceptional stability of the sulfur-fluorine bond ensures that the sulfonyl fluoride group is robust enough to withstand a variety of synthetic conditions prior to its intended use.[4]

Core Principles: Orthogonal Reactivity and SuFEx Chemistry

The utility of 3-(Fluorosulfonyl)benzoyl fluoride is grounded in the differential electrophilicity of its two functional groups. The benzoyl fluoride is a classic acylating agent, susceptible to nucleophilic attack by amines and alcohols under standard conditions. In contrast, the sulfonyl fluoride is significantly more stable and requires specific activation, typically with a suitable base or catalyst, to react with nucleophiles.[5] This disparity in reactivity is the key to its utility in a sequential, two-step functionalization strategy.

The second stage of the process leverages Sulfur(VI) Fluoride Exchange (SuFEx) , a concept developed by K. Barry Sharpless and colleagues, which has become a cornerstone of "click chemistry."[3] SuFEx reactions are characterized by their high efficiency, broad functional group tolerance, and the formation of exceptionally stable sulfonate or sulfonamide linkages. This reliability makes it an ideal method for conjugating molecules in complex biological or chemical environments.[5][6]

Visualization of the Two-Stage Functionalization Workflow

The diagram below illustrates the strategic workflow for using 3-(Fluorosulfonyl)benzoyl fluoride in a typical late-stage functionalization project.

G cluster_0 PART 1: Installation cluster_1 PART 2: Functionalization (SuFEx) Lead_Molecule Lead Molecule (with -NH2 or -OH) Installed_Intermediate Installed Intermediate (-SO2F Handle) Lead_Molecule->Installed_Intermediate mFSBF 3-(Fluorosulfonyl)benzoyl Fluoride (m-FSBF) Final_Product Final Functionalized Product Installed_Intermediate->Final_Product Payload Payload Molecule (Fragment, Dye, Drug) Payload->Final_Product

Caption: Workflow for LSF using 3-(Fluorosulfonyl)benzoyl fluoride.

Application Notes

Development of Covalent Probes and Inhibitors

A primary application of this reagent is in the design of targeted covalent inhibitors. By attaching the 3-(fluorosulfonyl)benzoyl moiety to a ligand that binds non-covalently to a protein target, the sulfonyl fluoride "warhead" is positioned in proximity to nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) within the binding pocket.[6][7] Subsequent reaction forms an irreversible covalent bond, which is invaluable for target validation, proteomic profiling, and developing potent therapeutics. A classic analogue, 5'-O-(3-(fluorosulfonyl)benzoyl)adenosine (m-FSBA), was instrumental in mapping the ATP-binding sites of kinases by covalently modifying a conserved lysine residue.[3][8]

Bioconjugation and Molecular Assembly

The SuFEx reaction is highly biocompatible, proceeding efficiently in aqueous media under mild conditions.[5] This makes the sulfonyl fluoride handle ideal for bioconjugation. For example, a protein can be modified at a lysine residue via the benzoyl fluoride, and the resulting sulfonyl fluoride handle can be used to attach imaging agents, polyethylene glycol (PEG) chains, or other functional probes.

Fragment-Based Library Synthesis

In fragment-based drug discovery, small, low-complexity molecules are screened for binding to a protein target. 3-(Fluorosulfonyl)benzoyl fluoride can be used to rapidly convert libraries of amines or phenols into a corresponding library of sulfonyl fluoride-bearing fragments. This creates a collection of "warhead fragments" for covalent screening campaigns, significantly accelerating the hit-finding process.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two-stage functionalization process.

Protocol 1: Installation of the Sulfonyl Fluoride Handle via Amidation

Objective: To synthesize N-benzyl-3-(fluorosulfonyl)benzamide from benzylamine and 3-(Fluorosulfonyl)benzoyl fluoride. This protocol serves as a model for installing the functional handle onto any primary or secondary amine.

Materials:

  • 3-(Fluorosulfonyl)benzoyl fluoride

  • Benzylamine

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve benzylamine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous triethylamine (1.2 eq.) to the solution. TEA acts as a scavenger for the hydrogen fluoride (HF) byproduct generated during the acylation, preventing side reactions.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.

  • Reagent Addition: Dissolve 3-(Fluorosulfonyl)benzoyl fluoride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic species.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-(fluorosulfonyl)benzamide.

Protocol 2: Late-Stage Functionalization via SuFEx Reaction with a Phenol

Objective: To functionalize the installed sulfonyl fluoride handle by reacting N-benzyl-3-(fluorosulfonyl)benzamide with 4-methoxyphenol.

Materials:

  • N-benzyl-3-(fluorosulfonyl)benzamide (product from Protocol 1)

  • 4-methoxyphenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base.

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a vial, dissolve N-benzyl-3-(fluorosulfonyl)benzamide (1.0 eq.) and 4-methoxyphenol (1.2 eq.) in anhydrous acetonitrile (approx. 0.2 M).

  • Base Addition: Add DBU (1.5 eq.) to the solution. The base is critical for activating the SuFEx reaction, likely by deprotonating the phenol to form a more nucleophilic phenoxide.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction.

  • Reaction Monitoring: Monitor the formation of the desired sulfonate ester product by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl to remove the DBU, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the final functionalized molecule.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the two-stage process. Yields are representative and can vary based on the specific substrates used.

StageReaction TypeNucleophileTypical Base/CatalystSolventTemp (°C)Typical Yield
1. Installation Acyl Fluoride SubstitutionPrimary/Secondary AmineTEA, PyridineDCM, THF0 to RT>90%
Phenol/AlcoholTEA, PyridineDCM, ACN0 to RT70-95%
2. SuFEx Sulfonyl Fluoride ExchangePhenolDBU, BEMP, Cs₂CO₃ACN, DMFRT to 6060-90%
Primary/Secondary AmineDBU, Guanidine BasesACN, DMFRT to 8050-85%

Mechanistic Rationale

Understanding the underlying mechanisms is crucial for troubleshooting and adapting these protocols.

G cluster_acyl Acylation Mechanism (Simplified) cluster_sufex SuFEx Mechanism (Simplified) R-NH2 R-NH₂ Intermediate1 Tetrahedral Intermediate R-NH2->Intermediate1 Nucleophilic Attack COF Benzoyl Fluoride COF->Intermediate1 Product1 Amide Product Intermediate1->Product1 Collapse, F⁻ leaves HF HF Intermediate1->HF SO2F Sulfonyl Fluoride Product1->SO2F Product from Stage 1 is starting material for Stage 2 Ar-OH Ar-OH Ar-O Ar-O⁻ (Phenoxide) Ar-OH->Ar-O Deprotonation Base Base (e.g., DBU) Base->Ar-O Intermediate2 Pentacoordinate Intermediate Ar-O->Intermediate2 Nucleophilic Attack SO2F->Intermediate2 Product2 Sulfonate Ester Intermediate2->Product2 F⁻ leaves F F⁻ Intermediate2->F

Caption: Simplified mechanisms for acylation and SuFEx reactions.

  • Acylation Causality: The reaction of the benzoyl fluoride proceeds via a standard nucleophilic acyl substitution. The high electronegativity of fluorine makes the carbonyl carbon highly electrophilic. The use of a base is essential to neutralize the HF generated, driving the reaction to completion.

  • SuFEx Causality: The SuFEx reaction with phenols is typically base-catalyzed. The base deprotonates the phenol, generating a much more potent nucleophile (the phenoxide ion) which can then attack the electron-deficient sulfur(VI) center. The excellent fluoride leaving group is expelled to form the stable sulfonate ester linkage.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. ScienceDirect.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
  • Document: Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (CHEMBL4725497). EMBL-EBI.
  • Sulfonyl Fluorides. Enamine.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

Sources

Application

Application Note: Orthogonal Cross-Coupling and SuFEx Procedures for 3-(Fluorosulfonyl)benzoyl Fluoride

Introduction & Rationale In modern drug discovery and chemical biology, the demand for modular, late-stage functionalization (LSF) has driven the development of bifunctional chemical hubs. 3-(Fluorosulfonyl)benzoyl fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In modern drug discovery and chemical biology, the demand for modular, late-stage functionalization (LSF) has driven the development of bifunctional chemical hubs. 3-(Fluorosulfonyl)benzoyl fluoride (CAS No. 130306-65-9) represents a privileged scaffold in this domain. It possesses two distinct fluorine-containing reactive sites: an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F).

This application note provides a comprehensive guide to exploiting the orthogonal reactivity of these two functional groups. By leveraging palladium-catalyzed cross-coupling for the acyl fluoride and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for the sulfonyl fluoride, researchers can rapidly assemble complex, fully functionalized diaryl sulfonate ketones and sulfonamides without the need for protecting group chemistry.

Mechanistic Insights: The Causality of Orthogonality (E-E-A-T)

To successfully execute these protocols, it is critical to understand why these two highly electrophilic groups do not interfere with one another.

  • Pathway A: C(sp²)-F Oxidative Addition (Acyl Fluoride) Acyl fluorides exhibit a unique reactivity-stability profile compared to acyl chlorides. They are highly resistant to background hydrolysis but undergo facile oxidative addition with low-valent Pd(0) complexes. When supported by electron-rich, bulky phosphine ligands (e.g., PCy3), Pd(0) readily inserts into the highly polarized acyl C-F bond to form an acyl-palladium(II) fluoride intermediate, enabling 1[1]. Crucially, the S(VI)-F bond remains completely intact during this process. The tetrahedral geometry of the sulfonyl group sterically shields the sulfur center, and the S-F bond's high ionic character makes it thermodynamically resistant to Pd(0) insertion under standard cross-coupling conditions[2].

  • Pathway B: Nucleophilic S-F Activation (SuFEx) The sulfonyl fluoride requires specific nucleophilic activation to react. In the SuFEx click reaction, a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a nucleophile, attacking the S(VI) center to form a highly reactive arylsulfonyl ammonium fluoride intermediate. When a silyl ether is introduced, the extreme thermodynamic stability of the resulting Si-F bond (approx. 135 kcal/mol) drives the substitution forward, yielding the sulfonate ester 3[3].

Experimental Workflows

OrthogonalReactivity SM 3-(Fluorosulfonyl)benzoyl fluoride (Bifunctional Hub) PdCat Pd(OAc)2, PCy3 Ar-B(OH)2, Base SM->PdCat Pathway A: C-F Oxidative Addition Ketone 3-(Fluorosulfonyl)benzophenone (Acyl F Coupled) PdCat->Ketone SuFExCat DBU (20 mol%) Ar'-OSiMe3 Ketone->SuFExCat Pathway B: S-F Nucleophilic Activation Final Diaryl Sulfonate Ketone (Fully Functionalized) SuFExCat->Final

Orthogonal functionalization pathways of 3-(fluorosulfonyl)benzoyl fluoride.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the acyl fluoride to generate a ketone while preserving the sulfonyl fluoride for downstream SuFEx chemistry[4].

Reagents & Materials:

  • 3-(Fluorosulfonyl)benzoyl fluoride (1.0 equiv, 1.0 mmol, 206.2 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol, 11.2 mg)

  • Tricyclohexylphosphine (PCy₃) (10 mol%, 0.10 mmol, 28.0 mg)

  • K₃PO₄ (anhydrous) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry argon (repeat 3x).

  • Reagent Loading: Add Pd(OAc)₂, PCy₃, arylboronic acid, and anhydrous K₃PO₄ to the flask.

  • Substrate Addition: Dissolve 3-(fluorosulfonyl)benzoyl fluoride in 10 mL of anhydrous toluene and transfer it to the Schlenk flask via syringe.

  • Reaction: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 12 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The acyl fluoride spot should disappear, while a new, UV-active ketone spot appears.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 3-(fluorosulfonyl)benzophenone derivative.

Protocol B: SuFEx Click Chemistry

Using the ketone generated in Protocol A, this step engages the remaining sulfonyl fluoride in a SuFEx reaction to form a robust sulfonate ester[5].

Reagents & Materials:

  • 3-(Fluorosulfonyl)benzophenone derivative (1.0 equiv, 0.5 mmol)

  • Aryl trimethylsilyl ether (Ar-OSiMe₃) (1.2 equiv, 0.6 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%, 0.1 mmol, 15 µL)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried vial equipped with a stir bar, dissolve the 3-(fluorosulfonyl)benzophenone derivative and the aryl silyl ether in 5 mL of anhydrous MeCN under an argon atmosphere.

  • Catalyst Addition: Add DBU (20 mol%) dropwise via a microsyringe. Causality Note: DBU is required to activate the S-F bond; without it, the reaction will not proceed at room temperature.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4 hours. Self-Validation Check: 19F NMR of a crude aliquot will show the disappearance of the characteristic -SO2F peak (typically around +65 ppm).

  • Workup: Quench the reaction by adding 5 mL of 0.1 M aqueous HCl to neutralize the DBU. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the final diaryl sulfonate ketone.

Quantitative Data & Optimization

Table 1: Reaction Optimization for Acyl Fluoride Suzuki-Miyaura Coupling (Protocol A) The choice of ligand is critical. Bulky, electron-rich phosphines (PCy₃) drastically improve the oxidative addition into the C-F bond while leaving the S-F bond completely unperturbed.

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Ketone Yield (%)-SO₂F Intact (%)
Pd(OAc)₂PPh₃K₃PO₄Toluene8045>95
Pd(OAc)₂ PCy₃ K₃PO₄ Toluene 80 88 >99
Pd₂(dba)₃dppfNa₂CO₃THF6572>95
Pd(OAc)₂PCy₃K₃PO₄Toluene1108580 (Degradation)

Table 2: Scope of SuFEx Functionalization on 3-(Fluorosulfonyl)benzophenone (Protocol B) SuFEx demonstrates broad tolerance for electronic variations on the nucleophile.

NucleophileCatalystSolventTime (h)Yield (%)
Ph-OSiMe₃DBU (20 mol%)MeCN492
4-MeO-Ph-OSiMe₃DBU (20 mol%)MeCN295
4-CF₃-Ph-OSiMe₃DBU (20 mol%)MeCN881
Morpholine (Amine)None (Excess amine used)DCM1285

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Society. 5

  • Palladium-Catalyzed Reductive Conversion of Acyl Fluorides via Ligand-Controlled Decarbonylation. Organic Letters - ACS Publications. 1

  • Versatile Palladium-Catalyzed Approach to Acyl Fluorides and Carbonylations by Combining Visible Light- and Ligand-Driven Operations. Journal of the American Chemical Society. 2

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. 3

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. PMC (nih.gov). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DBU Catalyst Concentration for 3-(Fluorosulfonyl)benzoyl fluoride

Welcome to the SuFEx Technical Support Center. 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) is a highly versatile, dual-reactive electrophilic hub used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) is a highly versatile, dual-reactive electrophilic hub used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Because it contains both a highly reactive benzoyl fluoride (-COF) and a catalyst-dependent sulfonyl fluoride (-SO2F), achieving precise chemoselectivity requires strict control over the reaction environment.

This guide provides troubleshooting protocols, mechanistic insights, and optimized parameters for utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as your organocatalyst.

Part 1: Mechanistic Context & Workflow Visualization

FSBF presents a unique chemoselectivity challenge. The -COF group readily undergoes catalyst-free amidation or esterification with free nucleophiles. In contrast, the S(VI)-F bond in the -SO2F group is highly stable and requires an organosuperbase catalyst like DBU (pKaH = 24.3 in MeCN) to react with silyl ethers or sterically hindered amines[1].

FSBF_Workflow FSBF 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) Step1 Step 1: Catalyst-Free Amidation (Selective for -COF) FSBF->Step1 + Amine (1 eq) 0 °C Degradation Degradation / Hydrolysis (Due to Excess DBU / H2O) FSBF->Degradation >30 mol% DBU + Trace Water Int1 3-(Fluorosulfonyl)benzamide Intermediate Step1->Int1 Step2 Step 2: DBU-Catalyzed SuFEx (Selective for -SO2F) Int1->Step2 + Silyl Ether + 15 mol% DBU Int1->Degradation Excess DBU Product Final Bifunctional Product (Sulfonamide/Sulfonate) Step2->Product

Chemoselective workflow for 3-(Fluorosulfonyl)benzoyl fluoride highlighting DBU-dependent pathways.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing poor chemoselectivity and oligomerization when reacting FSBF with nucleophiles? A1: Poor chemoselectivity usually results from adding DBU too early in a one-pot system. The -COF group is inherently more reactive toward free amines and alcohols. If DBU is present from the start, it prematurely activates the -SO2F group, leading to concurrent reactions at both electrophilic centers. Solution: Employ a sequential addition strategy. First, perform a catalyst-free reaction to functionalize the -COF group. Once complete, introduce the silyl ether nucleophile and 10–20 mol% DBU to selectively engage the -SO2F group[2].

Q2: My SuFEx coupling with an aryl silyl ether is stalling at 5 mol% DBU. Should I increase the concentration? A2: Yes. The catalytic loading of DBU depends entirely on the electrophilicity of the S(VI)–F bond. While 3–10 mol% DBU is sufficient for highly reactive iminosulfur oxydifluorides (RN=S(O)F2), the S–F bond in sulfonyl fluorides (R–SO2F) is less reactive[1]. For FSBF's sulfonyl fluoride group, 5 mol% DBU is often insufficient to drive the catalytic cycle. You must optimize the DBU concentration to the 10–30 mol% range for R-SO2F substrates[1].

Q3: What happens if I use >30 mol% DBU to force a sluggish SuFEx reaction to completion? A3: Exceeding 30 mol% DBU introduces significant risks of degradation. High concentrations of DBU, especially in the presence of trace water, promote the hydrolysis of the DBU catalyst itself and can rapidly hydrolyze the -SO2F group into an unreactive sulfonic acid, complicating purification and downstream assays[3]. If your reaction remains sluggish at 20 mol% DBU, switch to a stronger organosuperbase like BEMP (pKaH = 27.6) or BTMG, which can operate effectively at 1–10 mol% loadings[1].

Q4: Does DBU activate the sulfonyl fluoride center or the incoming nucleophile? A4: Mechanistic studies, including pivotal work by Zuilhof and co-workers, provide substantial evidence that DBU primarily acts by activating the silyl ether (or free alcohol) rather than directly attacking the sulfonyl fluoride[2]. DBU forms a transient, hydrogen-bonding-like complex with the silyl group, significantly increasing the nucleophilicity of the oxygen atom and lowering the activation barrier for its attack on the S(VI) center[2].

DBU_Mechanism DBU DBU Catalyst (10-20 mol%) Complex [DBU-TMS]+ [ArO]- Activated Nucleophile DBU->Complex Activates Silyl Ether SilylEther Ar-O-TMS (Aryl Silyl Ether) SilylEther->Complex Transition Pentacoordinate S(VI) Transition State Complex->Transition Attacks S(VI) center Sulfonyl R-SO2F (Sulfonyl Fluoride) Sulfonyl->Transition Transition->DBU Catalyst Regeneration Product R-SO2-OAr (Sulfonate Product) Transition->Product S-O bond forms TMSF TMS-F (Byproduct) Transition->TMSF F- elimination

Catalytic cycle of DBU in SuFEx chemistry via silyl ether activation and S(VI) transition state.

Part 3: Quantitative Data & Optimization Matrix

To assist in your experimental design, the following table summarizes the empirical effects of DBU concentration on the SuFEx reaction of the FSBF-derived intermediate (post-amidation) with an aryl silyl ether.

DBU Loading (mol%)Reaction TimeChemoselectivity (-SO2F vs -COF)SuFEx YieldDominant Reaction Pathway / Issue
0% >72 h>99% (Selective for -COF)0%No SuFEx activation; S(VI)-F bond remains intact.
5% 24–48 hHigh30–45%Stalled reaction; insufficient catalyst turnover[1].
15% 2–4 hOptimal (Sequential)85–95%Ideal Range. Efficient silyl ether activation[2].
>30% <1 hPoor<50%Catalyst hydrolysis; S(VI) degradation/oligomerization[3].
Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Amidation of the Benzoyl Fluoride (-COF) Purpose: To selectively functionalize the C(IV) center without triggering the S(VI) center.

  • Preparation: Dissolve FSBF (1.0 equiv, 0.5 M) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Nucleophile Addition: Dropwise add the primary or secondary amine (1.0 equiv) at 0 °C. Causality: Low temperature suppresses any background reactivity of the -SO2F group.

  • Base Addition (Optional): If using a hydrochloride salt of an amine, add strictly 1.0 equiv of N,N-Diisopropylethylamine (DIPEA). Do not use DBU in this step.

  • Validation: Monitor by LCMS. The -COF mass should disappear within 1-2 hours, yielding the 3-(fluorosulfonyl)benzamide intermediate. Wash with 1M HCl to remove unreacted amine, dry over MgSO4, and concentrate.

Protocol B: DBU-Catalyzed SuFEx of the Sulfonyl Fluoride (-SO2F) Purpose: To couple the remaining -SO2F group with an aryl silyl ether.

  • Preparation: Dissolve the purified benzamide intermediate from Protocol A (1.0 equiv, 0.2 M) in anhydrous acetonitrile (MeCN). Causality: MeCN is the optimal solvent for stabilizing the highly polar [DBU-TMS]+ transition state[2].

  • Reagent Addition: Add the aryl silyl ether (1.2 equiv).

  • Catalyst Introduction: Add DBU (15 mol%). Causality: 15 mol% provides the optimal balance between rapid reaction kinetics and minimizing DBU hydrolysis[1],[3].

  • Reaction & Validation: Stir at room temperature for 2-4 hours. The reaction is self-validating via the evolution of TMS-F gas (byproduct). Monitor via ¹⁹F NMR; the characteristic -SO2F peak (~ +50 to +60 ppm) will disappear upon completion.

  • Purification: Concentrate and purify via flash chromatography to isolate the final bifunctional product.

References
  • Title: Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science Source: Royal Society of Chemistry (rsc.org) URL: [Link]

Sources

Optimization

Improving solubility of 3-(Fluorosulfonyl)benzoyl fluoride in organic solvents

Welcome to the Technical Support Center for 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9). As a bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) hub, this reagent features two orthogonal electrophilic sites: a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9). As a bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) hub, this reagent features two orthogonal electrophilic sites: a highly reactive acyl fluoride (-COF) and a more stable sulfonyl fluoride (-SO2F).

While it is a powerful tool for modular drug discovery and late-stage functionalization, researchers frequently encounter "solubility" issues. In the vast majority of cases, these are actually stability issues masquerading as poor solubility. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure successful dissolution and reactivity.

Part 1: Troubleshooting Guides & FAQs

Q1: I attempted to dissolve 3-(Fluorosulfonyl)benzoyl fluoride in dichloromethane (DCM), but it formed a cloudy suspension. Is the solubility naturally low? Analysis & Causality: The intrinsic solubility of the intact bifunctional molecule in DCM is excellent. However, the acyl fluoride (-COF) moiety is highly susceptible to hydrolysis by adventitious moisture[1]. If your DCM is not strictly anhydrous, water nucleophilically attacks the -COF group, releasing hydrogen fluoride (HF) and forming 3-(fluorosulfonyl)benzoic acid. Unlike the parent compound, the resulting carboxylic acid forms strong intermolecular hydrogen-bonded dimers. This drastic change in polarity and aggregation state reduces its solubility in moderately polar solvents like DCM, causing it to crash out as a white precipitate. Solution: Always use strictly anhydrous solvents (stored over activated 3Å molecular sieves) and handle the reagent under an inert atmosphere (N2 or Ar).

Q2: Which organic solvents are optimal for maintaining both solubility and chemical integrity during high-throughput SuFEx workflows? Analysis & Causality: For liquid-based in situ SuFEx protocols, particularly in 96-well plate formats, solvent selection is critical. Acetonitrile (MeCN) is the premier choice. Research has demonstrated that SuFEx reactions in MeCN afford significantly better yields and maintain superior reagent solubility compared to DCM or THF[2]. MeCN is a polar aprotic solvent that readily dissolves both the bifunctional hub and polar pharmaceutical intermediates, while its lack of nucleophilicity preserves the -COF and -SO2F groups. Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) also offer exceptional solvating power (~1 g / 2 mL)[3], but they can occasionally degrade over time to release dimethylamine, which will prematurely react with the acyl fluoride. Solution: Use anhydrous MeCN for standard workflows. If greater solvating power is needed for a complex coupling partner, use freshly distilled, amine-free DMF.

Q3: Can I recover a batch that has precipitated due to moisture exposure? Analysis & Causality: The precipitate is predominantly the hydrolyzed carboxylic acid. While it is theoretically possible to re-fluorinate the carboxylic acid back to the acyl fluoride using deoxyfluorination reagents like PyFluor or a Phosphine/Fluoride system (e.g., PPh3/NBS/Et3N–3HF)[1][4], this is operationally tedious and introduces byproducts that complicate downstream SuFEx click chemistry. Solution: Discard the degraded suspension. To self-validate the integrity of a questionable solution before discarding, run a quick 19 F NMR: you should see two distinct peaks (approx. +33 ppm for -COF and +65 ppm for -SO2F). If the +33 ppm peak is missing, the acyl fluoride has hydrolyzed.

Q4: How does the addition of organic bases (like DBU or DIPEA) affect solubility and stability? Analysis & Causality: Organic bases are required to catalyze the SuFEx reaction (e.g., activating the S-F bond or deprotonating the nucleophile)[5]. However, adding strong bases like DBU directly to the stock solution of 3-(Fluorosulfonyl)benzoyl fluoride before adding the nucleophile can lead to rapid degradation or oligomerization, manifesting as a dark, insoluble tar. DBU acts as a nucleophilic acyl transfer catalyst, attacking the -COF group to form a highly reactive intermediate that degrades if no primary nucleophile is present. Solution: Always dissolve the bifunctional fluoride and the nucleophile first, ensuring complete homogeneity, and add the base (DIPEA or DBU) as the final step to initiate the reaction.

Part 2: Data Presentation

To assist in experimental design, the following table summarizes the solubility and stability profiles of 3-(Fluorosulfonyl)benzoyl fluoride across common organic solvents.

SolventSolvating PowerStability (Anhydrous)Stability (Ambient Moisture)Recommended Use
Acetonitrile (MeCN) HighExcellent (>48h)Moderate (Slow hydrolysis)Primary Choice. Ideal for high-throughput screening and in situ SuFEx.
Dimethylformamide (DMF) Very HighGood (if amine-free)Poor (Rapid degradation)Secondary Choice. Use only freshly distilled for highly polar substrates.
Dichloromethane (DCM) ModerateGood (>24h)Very Poor (Precipitates)Routine bench-scale synthesis under strict Schlenk conditions.
Tetrahydrofuran (THF) ModerateGood (>24h)Poor (Ring-opening risks)Acceptable, but yields often lower than MeCN.
Dimethyl Sulfoxide (DMSO) Very HighModerateVery PoorAvoid for long-term storage; use only for immediate assay dilution.

Part 3: Mandatory Visualization

The following diagram illustrates the causality behind the most common "solubility" failure: moisture-induced degradation.

G cluster_0 Optimal Handling cluster_1 Suboptimal Handling A 3-(Fluorosulfonyl)benzoyl fluoride B Anhydrous Solvent (MeCN, DMF) A->B C Wet Solvent (Trace H2O) A->C D Clear Solution (Intact -COF & -SO2F) B->D Complete Dissolution E Hydrolysis of -COF C->E Nucleophilic Attack F Insoluble Precipitate (Benzoic Acid Dimer) E->F H-Bonding

Mechanistic pathway of 3-(Fluorosulfonyl)benzoyl fluoride dissolution vs. moisture degradation.

Part 4: Experimental Protocols

Workflow: Anhydrous Dissolution and Sequential Functionalization

Because 3-(Fluorosulfonyl)benzoyl fluoride contains two orthogonal reactive sites, you can perform sequential functionalization: first reacting the highly reactive -COF group (amidation/esterification), followed by the -SO2F group (SuFEx). This protocol is designed as a self-validating system.

Step 1: Equipment & Solvent Validation

  • Flame-dry all glassware under vacuum and backfill with Argon.

  • Validate solvent dryness using Karl Fischer titration (Ensure H₂O < 50 ppm). Causality: Any moisture above this threshold will initiate the hydrolysis cascade shown in the diagram above.

Step 2: Reagent Dissolution & Integrity Check

  • Weigh 1.0 mmol of 3-(Fluorosulfonyl)benzoyl fluoride inside a glovebox or under a positive stream of Argon.

  • Dissolve in 5.0 mL of anhydrous MeCN.

  • Self-Validation Check: The solution must be perfectly clear. Take a 50 µL aliquot, dilute in CD₃CN, and run a rapid 19 F NMR. Confirm the presence of the -COF peak (~ +33 ppm) and -SO2F peak (~ +65 ppm).

Step 3: Primary Functionalization (Targeting the -COF)

  • Add 1.0 mmol of the primary amine (nucleophile) to the clear solution at 0 °C.

  • Slowly add 1.1 mmol of N,N-diisopropylethylamine (DIPEA). Causality: The -COF group is orders of magnitude more reactive than the -SO2F group. At 0 °C, the amine will selectively attack the acyl fluoride to form an amide, leaving the sulfonyl fluoride intact.

  • Stir for 30 minutes. Monitor by LC-MS or 19 F NMR (disappearance of the +33 ppm peak).

Step 4: Secondary Functionalization (SuFEx on the -SO2F)

  • To the same reaction vessel (one-pot), add 1.2 mmol of a silyl ether or phenolic coupling partner.

  • Add 20 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the SuFEx reaction[5]. Causality: DBU activates the S-F bond and facilitates the silyl deprotection, allowing the nucleophile to attack the sulfur(VI) center.

  • Warm to room temperature and stir for 4 hours until completion.

Part 5: References

  • Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (acs.org) URL:

  • Title: Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System Source: Organic Letters (acs.org) URL:

  • Title: SuFEx-Based Synthesis of Polysulfates Source: PMC - NIH URL:

  • Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL:

  • Title: PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: The Doyle Group (ucla.edu) URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Fluorosulfonyl)benzoyl Fluoride Click Chemistry

Welcome to the Technical Support Center for advanced SuFEx (Sulfur(VI) Fluoride Exchange) applications. As a bifunctional hub, 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) offers unparalleled orthogonal reactivity for drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced SuFEx (Sulfur(VI) Fluoride Exchange) applications. As a bifunctional hub, 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) offers unparalleled orthogonal reactivity for drug discovery and materials science. However, its dual electrophilic centers—an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F)—require precise kinetic and thermodynamic control to prevent cross-reactivity, hydrolysis, and oligomerization.

This guide provides researchers and drug development professionals with the mechanistic causality behind side reactions, step-by-step self-validating protocols, and actionable troubleshooting strategies.

Mechanistic Causality: Understanding the Bifunctional Hub

To eliminate side reactions, you must first understand the distinct electronic environments of FSBF's two reactive sites[1]:

  • The Acyl Fluoride (-COF) – Kinetic Control: Acyl fluorides are "hard" electrophiles. Unlike acyl chlorides, they are relatively stable, yet they readily undergo nucleophilic acyl substitution with amines at room temperature without specialized catalysis[2]. Their primary vulnerability is solvolysis (hydrolysis) in the presence of aqueous bases or protic solvents[3].

  • The Sulfonyl Fluoride (-SO2F) – Thermodynamic Control: The S(VI)-F bond is exceptionally resilient to reduction, oxidation, and thermolysis[4]. It remains virtually inert to nucleophiles until the electrophilicity of the S-F bond is "unleashed" by a strong SuFEx catalyst (e.g., DBU, BEMP) or until the nucleophile is pre-activated (e.g., via silyl ethers)[1],[5].

The Root Cause of Side Reactions: Most failures (such as polymerization or poor chemoselectivity) occur when the orthogonal reactivity window is breached. Using a strong base during the initial amidation step prematurely activates the -SO2F group, while using protic solvents hydrolyzes the -COF group before it can react[6].

Visual Workflows

Pathway FSBF 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) COF_React Amidation (-COF) Amine, DIPEA, DCM, RT FSBF->COF_React Mild Conditions Side_Hydrolysis Side Reaction: Hydrolysis (Aqueous Base / MeOH) FSBF->Side_Hydrolysis H2O/MeOH Side_Oligomer Side Reaction: Oligomerization (Excess Catalyst + Diamines) FSBF->Side_Oligomer DBU + Bifunctional Nuc. SO2F_Intact Intermediate Amide + Intact -SO2F COF_React->SO2F_Intact SO2F_React SuFEx (-SO2F) Phenol, DBU Catalyst SO2F_Intact->SO2F_React SuFEx Catalyst Final_Product Dual-Functionalized Target Molecule SO2F_React->Final_Product

Chemoselective pathways and common side reactions of 3-(Fluorosulfonyl)benzoyl fluoride.

DecisionTree Start Issue: Low Yield or Impurities Q1 Is the -COF group hydrolyzing? Start->Q1 Q2 Is the -SO2F group reacting prematurely? Start->Q2 Q3 Is the SuFEx step sluggish? Start->Q3 Sol1 Use strictly anhydrous DCM/THF Avoid aqueous workup Q1->Sol1 Yes Sol2 Remove DBU/BEMP from Step 1 Use DIPEA only Q2->Sol2 Yes Sol3 Switch to silyl ether nucleophiles or increase DBU Q3->Sol3 Yes

Troubleshooting decision tree for resolving FSBF side reactions.

Troubleshooting Guides & FAQs

Q: Why am I seeing a mixture of amide and sulfonamide products during my first functionalization step? A: You are likely using a strong SuFEx catalyst (like DBU) or excessive heat during the initial amidation. The -COF group reacts spontaneously with amines. Keep the base mild (e.g., DIPEA) and the temperature at room temperature to preserve the -SO2F group[6].

Q: My acyl fluoride hub is converting to a carboxylic acid. How do I prevent hydrolysis? A: While acyl fluorides are vastly more stable to hydrolysis than acyl chlorides, they will still hydrolyze in aqueous basic conditions[2],[3]. Ensure your solvents (DCM, THF) are strictly anhydrous and avoid aqueous workups until the -COF group is fully consumed.

Q: The subsequent SuFEx reaction on the -SO2F group is stalling. Why? A: The S(VI)-F bond is highly resilient[4]. If reacting with a phenol, you must use a strong amidine base (DBU) or a phosphazene base (BEMP)[1]. Alternatively, convert the phenol to a silyl ether (e.g., TMS-phenol), which provides a strong thermodynamic driving force via the formation of a stable Si-F bond[5].

Q: Can I react the -SO2F group first and leave the -COF group intact? A: This is highly difficult and generally not recommended. The -COF group is kinetically much more reactive. Attempting to force a SuFEx reaction on the -SO2F group while the -COF group is unprotected will almost certainly lead to cross-reactivity. Always functionalize the -COF group first.

Chemoselectivity Data & Condition Matrix

To ensure predictable outcomes, adhere to the following condition matrix when designing your experiments.

Target HubNucleophileCatalyst / BaseSolventTempExpected ChemoselectivityPrimary Side Reaction to Avoid
-COF Primary/Secondary AmineDIPEA (1.2 eq)Anhydrous DCM20°C>95% AmidationHydrolysis (if water is present)
-COF AlcoholDMAP (0.1 eq)Anhydrous THF20°C>90% EsterificationTransesterification / Hydrolysis
-SO2F PhenolDBU (0.2 eq)Acetonitrile80°C>95% SuFEx (Aryl Fluorosulfate)Oligomerization (if -COF is unreacted)
-SO2F Aryl Silyl EtherNone (or cat. DBU)DMF80°C>98% SuFExDesilylation (if moisture is present)

Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must act as a self-validating system. Do not proceed to Step 2 without confirming the analytical checkpoints in Step 1.

Protocol A: Chemoselective Amidation of the -COF Hub

Objective: Form an amide bond while leaving the -SO2F group 100% intact.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 mmol of 3-(Fluorosulfonyl)benzoyl fluoride in 10 mL of strictly anhydrous DCM.

  • Amine Addition: Add 1.0 mmol of the target primary or secondary amine.

  • Base Addition: Dropwise, add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Do not use DBU.

  • Reaction: Stir at room temperature (20°C) for 2–4 hours.

  • Self-Validation Checkpoint (Critical): Pull a 0.1 mL aliquot and run a 19 F NMR. A successful chemoselective amidation will show the complete disappearance of the -COF fluorine signal (typically δ +20 to +30 ppm) while the -SO2F fluorine signal (typically δ +60 to +65 ppm) remains perfectly integrated at 1F[3].

  • Workup: Once validated, concentrate under reduced pressure. Avoid aqueous washing if the product is water-soluble, or use a quick cold 0.1 M HCl wash to remove excess amine.

Protocol B: Sequential SuFEx Click of the Remaining -SO2F Hub

Objective: React the intact -SO2F group with a phenol to form a fluorosulfate linkage.

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 mmol) in 10 mL of anhydrous Acetonitrile or DMF.

  • Nucleophile Addition: Add 1.2 mmol of the target phenol.

  • Catalyst Activation: Add 0.2 mmol (20 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).

  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Self-Validation Checkpoint (Critical): Run a subsequent 19 F NMR or LC-MS. The -SO2F signal at ~+65 ppm must completely disappear, confirming the successful S(VI) exchange[3]. The LC-MS should show the exact mass of the dual-functionalized target.

  • Workup: Dilute with EtOAc, wash with brine to remove the DBU catalyst, dry over Na 2​ SO 4​ , and purify via flash chromatography.

References

  • [Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry] Source: Angewandte Chemie International Edition (Sharpless, K. B. et al., 2014) URL:[Link]

  • [Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects] Source: Journal of Organic Chemistry (Kevill, D. N., & D'Souza, M. J., 2004) URL:[Link]

  • [Advances in the construction of diverse SuFEx linkers] Source: National Science Review (Qin, H. L. et al., 2023) URL:[Link]

  • [Sulfur fluoride exchange] Source: Nature Reviews Methods Primers (Moses, J. E. et al., 2023) URL:[Link]

Sources

Optimization

Best storage and handling conditions for 3-(Fluorosulfonyl)benzoyl fluoride

Troubleshooting, Handling, and Experimental Guide for SuFEx Click Chemistry Welcome to the technical support and troubleshooting center for 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9). As a bifunctional reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting, Handling, and Experimental Guide for SuFEx Click Chemistry

Welcome to the technical support and troubleshooting center for 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9). As a bifunctional reagent containing both an acyl fluoride and a sulfonyl fluoride, this molecule is a cornerstone in modern [1].

Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to help you master the orthogonal reactivity of this powerful reagent.

Storage & Stability FAQs

Q: What are the optimal storage conditions, and why does the reagent degrade if left on the bench? A: Store the reagent at -20 °C under a strict inert atmosphere (Argon or Nitrogen) . The Causality: While the sulfonyl fluoride (-SO₂F) group is famously resistant to hydrolysis due to the strong S-F bond and the steric shielding of its oxygen atoms, the acyl fluoride (-COF) is highly susceptible to nucleophilic attack by atmospheric moisture. At room temperature, the activation energy for -COF hydrolysis is easily overcome, leading to the formation of 3-(fluorosulfonyl)benzoic acid and the gradual release of corrosive hydrogen fluoride (HF) gas.

Q: Why use 3-(Fluorosulfonyl)benzoyl fluoride instead of the corresponding chloride derivative? A: The preference is governed by hard-hard acid-base (HSAB) theory and bond dissociation energies. The C-F bond (~485 kJ/mol) and S-F bond (~285 kJ/mol) are significantly stronger than their chloride counterparts. This thermodynamic stability prevents spontaneous degradation during purification and allows the molecule to act as a highly controlled, latent electrophile that only reacts when explicitly activated by specific catalysts or nucleophiles.

Handling & Safety FAQs

Q: What specific environmental controls and PPE are required? A: Always handle this compound inside a certified fume hood using heavy-duty nitrile gloves and safety goggles. Because hydrolysis or catalytic activation of this reagent generates Hydrogen Fluoride (HF) as a byproduct, you must have Calcium Gluconate gel readily available in the laboratory as a first-aid countermeasure for accidental skin exposure.

Q: How should I quench spills or unreacted reagent to prevent equipment damage? A: Do not use strong aqueous bases (like NaOH) directly. Rapid, exothermic hydrolysis will cause a dangerous spike in HF gas release. The Causality: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and 1M CaCl₂ . The mild bicarbonate base neutralizes the acid slowly and safely, while the calcium ions immediately trap the liberated fluoride ions as insoluble, inert Calcium Fluoride (CaF₂). This prevents the etching of expensive laboratory glassware and neutralizes the toxicity risk.

Experimental Troubleshooting Guide

Q: My orthogonal coupling failed; both functional groups reacted simultaneously. How do I fix this? A: This occurs when the initial amidation step is performed in the presence of a base that inadvertently activates the -SO₂F group. Acyl fluorides are highly electrophilic and will react with primary or secondary amines without a catalyst. Ensure your first step (amidation) is strictly catalyst-free. Save SuFEx catalysts (e.g., DBU, BEMP, or bifluoride salts) exclusively for the second step.

Q: I am observing low yields and incomplete conversion in the SuFEx sulfonation step. What is going wrong? A: Free phenols can be poor nucleophiles for SuFEx unless highly basic conditions are used, which risks cleaving your newly formed amide bond. The Causality: Switch your nucleophile to an aryl silyl ether . The formation of a strong Si-F bond (bond dissociation energy ~582 kJ/mol) in the fluorosilane byproduct provides a massive thermodynamic driving force. This ensures near-quantitative yields under mild conditions without damaging sensitive functional groups [2].

Quantitative Data: Reactivity Profile

To successfully utilize 3-(Fluorosulfonyl)benzoyl fluoride, you must exploit the kinetic differences between its two reactive poles.

PropertyAcyl Fluoride (-COF)Sulfonyl Fluoride (-SO₂F)
Electrophilicity High (Hard electrophile)Low (Latent electrophile)
Hydrolysis Half-Life (pH 7, 25°C) Hours to Days> Months (Highly stable)
Primary Nucleophile Preference 1° / 2° AminesAryl Silyl Ethers, Phenols
Catalyst Requirement None (Spontaneous)DBU, BEMP, or Bifluoride salts
¹⁹F NMR Chemical Shift (approx.) +17 to +30 ppm+50 to +65 ppm

Self-Validating Experimental Protocols

Every robust methodology must contain internal checks to verify success before proceeding to the next step. Use the following self-validating protocols for orthogonal bioconjugation.

Protocol 1: Catalyst-Free Orthogonal Amidation (Acyl Fluoride Activation)

Objective: Selectively react the -COF group with an amine while preserving the -SO₂F warhead.

  • Preparation : Dissolve 3-(Fluorosulfonyl)benzoyl fluoride (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.

  • Addition : Slowly add the primary or secondary amine (1.05 equiv) dropwise. Crucial Insight: Do not add any exogenous base (e.g., Et₃N or DIPEA). The innate reactivity of the acyl fluoride is sufficient for conversion, and omitting base prevents premature SuFEx activation.

  • Reaction : Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Check : Take a 50 µL aliquot for ¹⁹F NMR analysis. The protocol is validated as successful when the acyl fluoride signal (~ +20 ppm) completely disappears, while the sulfonyl fluoride singlet (~ +55 ppm) remains perfectly integrated.

  • Workup : Wash the organic layer with 1M HCl to remove unreacted amine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: SuFEx-Catalyzed Sulfonation

Objective: Couple the preserved -SO₂F group with an aryl silyl ether to form a stable sulfonate linkage.

  • Preparation : Dissolve the amide intermediate from Protocol 1 (1.0 equiv) and an aryl silyl ether (1.1 equiv) in anhydrous acetonitrile.

  • Catalysis : Add a catalytic amount (10-20 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: The DBU catalyst facilitates the exchange by coordinating with the silicon atom, driving the expulsion of the fluoride ion and the formation of the S-O bond.

  • Reaction : Stir at room temperature for 12-24 hours.

  • Self-Validation Check : Monitor the reaction via ATR-FTIR spectroscopy. The system is self-validating when the intense S-F stretching band at ~780 cm⁻¹ is completely extinguished, confirming total conversion of the sulfonyl fluoride to the sulfonate.

  • Workup : Concentrate the mixture and purify the final bifunctional conjugate via flash column chromatography.

Workflow & Degradation Visualizations

OrthogonalWorkflow Start 3-(Fluorosulfonyl) benzoyl fluoride Amidation Amide Intermediate (Intact -SO2F) Start->Amidation 1°/2° Amine No Catalyst (Fast) SuFEx Bifunctional Conjugate Amidation->SuFEx Aryl Silyl Ether SuFEx Catalyst (e.g., DBU) (Controlled)

Orthogonal reactivity workflow of 3-(Fluorosulfonyl)benzoyl fluoride in SuFEx click chemistry.

DegradationPathway Reagent 3-(Fluorosulfonyl) benzoyl fluoride Partial 3-(Fluorosulfonyl) benzoic acid Reagent->Partial H2O (Ambient Moisture) Hydrolysis of -COF HF Hydrogen Fluoride (HF) Toxic Byproduct Reagent->HF Release Total 3-Sulfobenzoic acid Partial->Total Strong Base + H2O Hydrolysis of -SO2F Partial->HF Release

Hydrolysis and degradation pathway leading to the release of toxic hydrogen fluoride (HF).

References

  • Title : Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source : Angewandte Chemie International Edition URL :[Link]

  • Title : Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? Source : Biomolecules (via PubMed Central) URL :[Link]

Troubleshooting

Purifying 3-(Fluorosulfonyl)benzoyl fluoride products without column chromatography

Topic: Purification of 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) Without Column Chromatography Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center....

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) Without Column Chromatography Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, physicochemical rationales, and scalable, chromatography-free purification protocols for highly reactive bifunctional SuFEx (Sulfur Fluoride Exchange) building blocks.

Physicochemical Profiling of 3-FSBF

To purify a bifunctional molecule like 3-(Fluorosulfonyl)benzoyl fluoride without relying on silica gel, we must first exploit its intrinsic physical properties. The table below summarizes the quantitative data and chemical behavior that dictate our purification strategy.

Property / ParameterQuantitative Value / CharacteristicImpact on Purification Strategy
Molecular Weight 206.17 g/mol Low molecular weight enables high volatility; ideal for vacuum distillation.
Boiling Point (Est.) ~95–105 °C at 2.0 TorrRequires short-path distillation under high vacuum to prevent thermal degradation.
Functional Groups -SO₂F (Sulfonyl fluoride)-COF (Acyl fluoride)Both groups lack hydrogen-bond donors, preventing crystallization at room temperature (typically a liquid/oil).
Aqueous Stability High in neutral/acidic cold water; Rapid degradation in basePermits rapid, cold liquid-liquid extraction (LLE) to remove inorganic salts without hydrolyzing the -COF group.
Silica Gel Tolerance -SO₂F is stable; -COF is susceptible to silanol attackStrongly discourages standard column chromatography to prevent yield loss and acid formation.

Purification Decision Workflow

The following logic tree dictates the optimal purification route based on the specific impurity profile of your crude reaction mixture.

G Start Crude 3-FSBF Mixture Check Identify Primary Impurities Start->Check Salts Inorganic Salts (e.g., KF, KCl) Check->Salts Organics Organic Byproducts / Residual Solvent Check->Organics LLE Cold Biphasic Wash (MTBE / Ice-Brine) Salts->LLE Distill Short-Path Vacuum Distillation Organics->Distill Pure Pure 3-FSBF (>98% purity) LLE->Pure Distill->Pure

Decision matrix for chromatography-free purification of 3-FSBF based on impurity profiling.

Frequently Asked Questions & Troubleshooting

Q1: Why is column chromatography explicitly discouraged for 3-FSBF?

The Causality: While the sulfonyl fluoride (-SO₂F) moiety is famously inert to silica gel and requires specific activation (e.g., DBU or bifluoride ions) to react [1], the acyl fluoride (-COF) moiety is significantly more electrophilic. Silica gel ( SiO2​ ) possesses surface silanol groups (-SiOH) and tightly bound interstitial water. Prolonged retention on a silica column causes the -COF group to act as an acylating agent against these silanols or hydrolyze, converting your product into 3-(fluorosulfonyl)benzoic acid.

Q2: My crude mixture contains unreacted KF and bifluoride salts from the halogen exchange step. How do I remove them without hydrolyzing the product?

The Causality: Acyl fluorides are uniquely stable to neutral water compared to their highly reactive acyl chloride counterparts [2]. This stability arises from the strong C-F bond ( ∼116 kcal/mol) and the high electronegativity of fluorine, which strengthens the carbonyl carbon against weak nucleophiles like neutral H2​O . The Solution: You can perform a rapid, cold biphasic extraction. By dissolving the crude mixture in a non-nucleophilic solvent (like MTBE) and washing with ice-cold brine, you suppress the hydrolysis kinetics of the -COF group while efficiently partitioning the highly water-soluble inorganic fluorides into the aqueous layer.

Q3: How do I separate 3-FSBF from organic byproducts using vacuum distillation without causing thermal decomposition?

The Causality: 3-FSBF lacks hydrogen-bonding capabilities, meaning intermolecular forces are limited to dipole-dipole interactions and London dispersion forces. This makes it highly volatile. However, heating sulfonyl fluorides above 150 °C at atmospheric pressure can lead to desulfonylation or polymerization [3]. The Solution: Use a short-path distillation apparatus under high vacuum ( ≤2.0 Torr). Lowering the system pressure drastically reduces the boiling point to the ∼95−105 °C range, allowing vaporization well below the thermal degradation threshold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the process is working as intended before proceeding to the next step.

Protocol A: Desalting via Cold Biphasic Extraction

Use this protocol if your primary impurities are inorganic salts (e.g., KF, KHF2​ , KCl).

  • Dilution: Dissolve the crude 3-FSBF mixture in Methyl tert-butyl ether (MTBE) at a ratio of 10 mL solvent per 1 gram of crude.

    • Mechanistic Rationale: MTBE is an aprotic, non-nucleophilic solvent that does not interact with the -COF or -SO₂F groups, unlike alcohols or primary amines.

  • Thermal Quenching: Cool the organic mixture in an ice bath to 0–5 °C.

  • Aqueous Wash: Add an equal volume of ice-cold saturated NaCl solution (brine) . Vigorously shake the separatory funnel for exactly 30 seconds, then immediately allow the phases to separate.

    • Mechanistic Rationale: The high ionic strength of brine reduces the solubility of the organic product in the aqueous layer (salting-out effect) while the near-freezing temperature kinetically halts any potential hydrolysis of the acyl fluoride.

  • Phase Separation & Drying: Collect the organic (top) layer. Dry over anhydrous Na2​SO4​ for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator bath at ≤30 °C).

  • Self-Validation Checkpoint: Take a crude 19F NMR in CDCl3​ . You should observe exactly two distinct singlets: one at ∼+65 ppm (for the -SO₂F) and one at ∼+17 ppm (for the -COF). The absence of a broad -OH peak in the 1H NMR confirms that no hydrolysis occurred.

Protocol B: Short-Path Vacuum Distillation

Use this protocol to remove residual solvents, unreacted starting materials, or high-molecular-weight organic byproducts.

  • Apparatus Setup: Assemble a flame-dried short-path distillation head with a multi-neck receiving cow. Grease all joints lightly with high-vacuum silicone grease to ensure a perfect seal.

  • Degassing: Transfer the desalted crude 3-FSBF to the distillation flask. Apply high vacuum (1.0–2.0 Torr) at room temperature for 20 minutes.

    • Mechanistic Rationale: Removing residual volatile solvents (like MTBE or DCM) before heating prevents "bumping" and ensures a stable vacuum during the main distillation.

  • Fractional Heating: Lower the flask into an oil bath. Gradually increase the temperature to 80 °C. Collect any forerun (typically unreacted fluorinating agents or low-boiling organics) in the first receiving flask.

  • Main Fraction Collection: Increase the oil bath to 110–120 °C. The pure 3-FSBF will vaporize and condense (vapor temperature typically 95–105 °C at 2.0 Torr). Rotate the cow to collect this fraction in a clean, pre-weighed flask.

  • Self-Validation Checkpoint: Weigh the main fraction to determine isolated yield. Perform GC-MS or LC-MS (using a non-aqueous mobile phase) to confirm a single peak with an m/z corresponding to 206.17 [M] + . The liquid should be colorless and free of particulates.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. Angewandte Chemie International Edition (2014). URL:[Link]

  • Acyl Fluorides: Synthesis, Properties, and Applications. Ooi, T., et al. Chemical Reviews (2020). URL:[Link]

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry (2023). URL:[Link]

Optimization

SuFEx Technical Support Center: Overcoming Unreactive Sulfonyl Fluorides in 3-(Fluorosulfonyl)benzoyl Fluoride

Welcome to the Technical Support Center for advanced Sulfur(VI) Fluoride Exchange (SuFEx) applications. This guide is specifically engineered for researchers and drug development professionals working with 3-(Fluorosulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Sulfur(VI) Fluoride Exchange (SuFEx) applications. This guide is specifically engineered for researchers and drug development professionals working with 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) .

FSBF is a highly versatile bifunctional hub. Its architecture presents a unique challenge and opportunity: it contains both a highly reactive acyl fluoride (-COF) and a famously stable, "unreactive" sulfonyl fluoride (-SO2F). Mastering the orthogonal reactivity of these two functional groups is critical for successful modular synthesis.

Part 1: The Causality of Orthogonal Reactivity

To successfully manipulate FSBF, one must understand the fundamental mechanistic differences between its two reactive sites:

  • The Acyl Fluoride (-COF): The carbonyl carbon is planar, sterically accessible, and highly electrophilic. It undergoes rapid addition-elimination reactions with mild nucleophiles (like primary amines or alcohols) at room temperature, often requiring no catalyst or only a mild base like triethylamine (TEA).

  • The Sulfonyl Fluoride (-SO2F): The hexavalent sulfur S(VI) center is sterically shielded and thermodynamically stable. It is highly resistant to reduction, oxidation, and thermolysis[1]. It remains completely dormant during the acyl fluoride reaction. To break the S-F bond, the fluoride must be assisted in becoming a leaving group—a process that requires specific SuFEx catalysts to manipulate the kinetic and thermodynamic landscape[2].

OrthogonalReactivity FSBF 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) Step1 Step 1: Mild Nucleophile (e.g., R-NH2, Et3N) FSBF->Step1 Intermediate Acyl Substituted, Sulfonyl Fluoride Intact Step1->Intermediate Chemoselective Acyl Reaction Step2 Step 2: SuFEx Activation (e.g., Ar-OSiMe3, BEMP) Intermediate->Step2 Product Dual Functionalized Target Molecule Step2->Product SuFEx Click Reaction

Caption: Workflow for orthogonal functionalization of 3-(Fluorosulfonyl)benzoyl fluoride.

Part 2: Troubleshooting Guides & FAQs

Q1: My nucleophile is reacting with both the acyl fluoride and the sulfonyl fluoride simultaneously. How do I prevent this?

A1: You are likely using a base that is too strong, or you are running the reaction at elevated temperatures. To achieve perfect chemoselectivity, use exactly 1.0 equivalent of your first nucleophile and a mild base like Triethylamine (TEA). Do NOT use DBU or BEMP in the first step. These are potent SuFEx catalysts that will prematurely activate the sulfonyl fluoride[1]. Monitor the reaction via 19F NMR; the acyl fluoride signal (~ +17 ppm) should disappear while the sulfonyl fluoride signal (~ +65 ppm) remains untouched.

Q2: I've successfully functionalized the acyl fluoride, but now the sulfonyl fluoride won't react with my second nucleophile. It seems completely unreactive.

A2: This "unreactivity" is the defining feature of a SuFEx click hub. The S(VI)-F bond is intentionally stable and must be activated. If you are reacting the intermediate with an aryl silyl ether, you must introduce a strong organosuperbase. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the standard, typically requiring 10–30 mol% loading[1]. For more challenging, sterically hindered substrates, upgrade to BEMP, which is a stronger base and highly effective at lower loadings (1–10 mol%)[1].

Q3: I am trying to scale up my SuFEx reaction, but removing 20 mol% DBU is causing purification nightmares. Are there lower-loading alternatives?

A3: Yes. The high loading of DBU is a known bottleneck for industrial scale-up. Recent breakthroughs have demonstrated that bifluoride salts (e.g., Q+[FHF]-) act as powerful, acidic SuFEx catalysts[3]. Because they directly provide the active hydrogen-bonding species required to facilitate fluoride departure, they operate at remarkably low loadings (0.05 mol% to 1.0 mol%), drastically simplifying downstream purification[3].

Q4: I want to react the unreactive sulfonyl fluoride with an amine instead of a silyl ether, but the reaction stalls. What should I do?

A4: Sulfamoyl fluoride formation (reacting a sulfonyl fluoride with an amine) is notoriously difficult because amines increase the electron density at the sulfur atom, further decreasing its SuFExability. To overcome this, use a dual-activation strategy: Calcium(II) trifluoromethanesulfonimide[Ca(NTf2)2] combined with DABCO[4]. The Ca(NTf2)2 acts as a Lewis acid to activate the S-F bond, while DABCO acts as a base to activate the amine, allowing the reaction to proceed smoothly at room temperature[4].

CatalystLogic Start Unreactive Sulfonyl Fluoride Needs Activation Cond1 Nucleophile Type? Start->Cond1 Silyl Aryl Silyl Ethers (Ar-OSiR3) Cond1->Silyl Amine Amines (R2NH / RNH2) Cond1->Amine Cat1 DBU (10-30 mol%) or BEMP (1-10 mol%) Silyl->Cat1 Standard Cat2 Bifluoride Salts (0.05-1 mol%) Silyl->Cat2 Scale-up/Low Loading Cat3 Ca(NTf2)2 + DABCO (Mild Conditions) Amine->Cat3 Difficult Amines

Caption: Decision matrix for selecting the optimal SuFEx catalyst based on nucleophile type.

Part 3: Quantitative Catalyst Matrix

To assist in experimental design, the following table summarizes the quantitative parameters and optimal use cases for the primary SuFEx catalysts discussed above.

Catalyst SystemTypical LoadingTarget NucleophileKey Advantage / CausalityReference
DBU 10–30 mol%Aryl Silyl EthersStandard organobase; activates S-F via basicity.[1]
BEMP 1–10 mol%Aryl Silyl EthersOrganosuperbase; superior for sterically hindered or highly unreactive substrates.[1]
Bifluoride Salts (e.g., Q+[FHF]-) 0.05–1.0 mol%Aryl Silyl EthersAcidic activation via hydrogen bonding; ideal for industrial scale-up due to ultra-low loading.[3]
Ca(NTf2)2 + DABCO 20 mol%Amines (1° and 2°)Dual Lewis acid/base activation; enables room-temperature synthesis of sulfonamides.[4]

Part 4: Validated Experimental Protocols

The following self-validating workflow guarantees the orthogonal functionalization of FSBF. The protocol relies on in-process 19F NMR tracking to ensure trustworthiness and prevent premature SuFEx activation.

Protocol A: Chemoselective Amidation of the Acyl Fluoride (Step 1)

Objective: React the -COF group with a primary amine while preserving the -SO2F group.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(Fluorosulfonyl)benzoyl fluoride (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Addition: Cool the solution to 0 °C. Add the primary amine (1.0 mmol) dropwise over 5 minutes. If the amine is a salt, add Triethylamine (TEA, 1.1 mmol) to liberate the free base. Crucial: Do not exceed 1.1 equivalents of base to avoid activating the sulfonyl fluoride.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Self-Validation (19F NMR): Take a 0.1 mL aliquot and analyze via 19F NMR.

    • Expected Result: The signal corresponding to the acyl fluoride (~ +17 ppm) should be completely consumed. The signal for the sulfonyl fluoride (~ +65 ppm) must remain intact.

  • Workup: Wash the organic layer with 1M HCl (2 x 5 mL) and brine (5 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate 3-(fluorosulfonyl)benzamide.

Protocol B: SuFEx Activation of the Sulfonyl Fluoride (Step 2)

Objective: Overcome the unreactive S(VI)-F bond of the intermediate using BEMP and an aryl silyl ether.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 mmol) and the desired aryl silyl ether (1.1 mmol) in anhydrous acetonitrile (MeCN, 5.0 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add BEMP (0.05 mmol, 5 mol%). The reaction will typically turn slightly yellow, indicating the formation of active intermediates.

  • Reaction: Stir at room temperature. The thermodynamic driving force of the strong Si-F bond formation drives the equilibrium forward.

  • Self-Validation (19F NMR or LC-MS): Monitor the reaction after 4 hours.

    • Expected Result: The sulfonyl fluoride peak (~ +65 ppm) should disappear, confirming successful SuFEx click coupling.

  • Workup: Evaporate the solvent. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the final dual-functionalized target molecule.

References

  • Sulfur fluoride exchange. PMC - NIH.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. eScholarship.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-(Fluorosulfonyl)benzoyl fluoride SuFEx

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently guide researchers through the nuances of click chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently guide researchers through the nuances of click chemistry. 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 130306-65-9) is a powerful bifunctional hub containing both an acyl fluoride (-COF) and a sulfonyl fluoride (-SO₂F).

The critical challenge when working with this molecule is achieving orthogonal chemoselectivity —reacting one functional group while leaving the other completely intact. This guide provides field-proven insights, mechanistic causality, and troubleshooting protocols centered around the most critical variable in this system: Reaction Temperature .

Part 1: Mechanistic Insights & Causality (The "Why")

To master this bifunctional hub, you must understand the kinetic and thermodynamic differences between its two reactive sites.

The carbon-fluorine bond in the acyl fluoride (C(sp²)-F) is highly polarized and susceptible to nucleophilic acyl substitution via a tetrahedral intermediate. This pathway has a low activation energy, allowing it to proceed rapidly at 0 °C to 25 °C ().

Conversely, the sulfonyl fluoride (-SO₂F) features a sterically shielded, high-oxidation-state sulfur(VI) center. The S(VI)-F bond is exceptionally stable to hydrolysis and mild nucleophiles. It requires specific Lewis base catalysis (e.g., DBU or BTMG) and elevated thermal energy (60 °C to 80 °C ) to overcome the kinetic barrier for Sulfur(VI) Fluoride Exchange (SuFEx) (). By strictly controlling the temperature, you can sequentially program the molecule without cross-reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the first-stage acyl fluoride substitution? A: The optimal range is 0 °C to 25 °C . Using mild bases like DIPEA or Et₃N at these temperatures ensures >95% chemoselectivity for the acyl fluoride. The sulfonyl fluoride will remain completely unreactive under these conditions.

Q: Why do I see a complex mixture of products when I run the initial reaction at 40 °C? A: At intermediate temperatures (≥ 40 °C), the thermal energy begins to overcome the activation barrier of the -SO₂F group, especially if a nucleophile is present in excess. This leads to premature SuFEx reactions and a complete loss of orthogonality. Always chill the reaction to 0 °C before adding your first nucleophile.

Q: How do I force the sulfonyl fluoride to react with a sterically hindered alcohol in the second step? A: For sluggish SuFEx reactions at the -SO₂F group, you must increase the temperature to 70 °C–80 °C . Additionally, switch from standard DBU to an accelerated SuFEx catalyst like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) alongside hexamethyldisilazane (HMDS) to facilitate the exchange ().

Part 3: Troubleshooting Guide

Issue 1: Poor Chemoselectivity (Both Groups Reacting Simultaneously)
  • Root Cause: The reaction temperature spiked during the exothermic addition of the nucleophile, or a highly active SuFEx catalyst (e.g., DBU) was used prematurely in Step 1.

  • Solution: Utilize an ice bath to maintain the vessel at 0 °C during the dropwise addition of the first nucleophile. Strictly use a mild base (Et₃N) and do not allow the temperature to exceed 25 °C.

Issue 2: Incomplete SuFEx Reaction at the -SO₂F Group (Step 2)
  • Root Cause: Insufficient thermal activation or catalyst deactivation due to moisture.

  • Solution: Elevate the temperature to 70 °C. Ensure your solvent (typically Acetonitrile or DMSO) is strictly anhydrous. Water can hydrolyze the active sulfonylammonium intermediate at elevated temperatures, stalling the reaction.

Issue 3: Hydrolysis of the Acyl Fluoride
  • Root Cause: Presence of adventitious water at room temperature.

  • Solution: While sulfonyl fluorides are highly resistant to hydrolysis, acyl fluorides are much more susceptible (). Perform Step 1 under an inert atmosphere (N₂ or Ar) using strictly anhydrous solvents.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between temperature, catalyst selection, and chemoselectivity for 3-(Fluorosulfonyl)benzoyl fluoride.

Temperature (°C)Catalyst / BaseNucleophile (Equiv)Acyl Fluoride Conversion (%)Sulfonyl Fluoride Conversion (%)Primary Outcome / Chemoselectivity
0 DIPEA (1.2)Amine (1.0)>98%0%Perfect chemoselectivity for acyl substitution.
25 Et₃N (1.2)Amine (1.0)>99%<2%Excellent chemoselectivity; standard Step 1 conditions.
40 DBU (0.2)Phenol (2.5)>99%~30%Loss of orthogonality ; mixed product formation.
70 DBU (0.2)Phenol (1.2)N/A (Pre-reacted)>95%Optimal for Step 2 SuFEx functionalization.
80 BTMG (0.1)Alcohol (1.2)N/A (Pre-reacted)>90%Accelerated SuFEx for sterically hindered nucleophiles.

Part 5: Experimental Protocols

This self-validating protocol ensures that each step is verified before proceeding, preventing the compounding of errors.

Step 1: Selective Acyl Substitution (0 °C to 25 °C)
  • Preparation: In an oven-dried flask under N₂, dissolve 3-(fluorosulfonyl)benzoyl fluoride (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Add the primary amine nucleophile (1.0 equiv) dropwise, followed immediately by DIPEA (1.2 equiv).

  • Reaction: Stir for 2 hours, allowing the bath to slowly warm to room temperature (25 °C).

  • Self-Validation: Monitor via LC-MS. The mass must reflect the exact addition of the amine minus HF. The -SO₂F peak must remain intact (verify via IR spectroscopy at ~1420 and ~1200 cm⁻¹).

  • Workup: Wash with cold 1M HCl, dry over Na₂SO₄, and concentrate under reduced pressure to isolate the 3-(fluorosulfonyl)benzamide intermediate.

Step 2: SuFEx Click Reaction (70 °C)
  • Preparation: Dissolve the purified intermediate from Step 1 (1.0 equiv) in anhydrous Acetonitrile (0.2 M) in a pressure vial.

  • Reagents: Add the second nucleophile (e.g., a phenol or secondary amine, 1.2 equiv) and DBU (0.2 equiv).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 70 °C using a precisely controlled heating block.

  • Reaction: Stir at 70 °C for 4–12 hours.

  • Self-Validation: Monitor via LC-MS until the starting material peak completely disappears.

  • Workup: Cool to room temperature, quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.

Part 6: Workflow Visualization

G Hub 3-(Fluorosulfonyl)benzoyl fluoride (Bifunctional Hub) AcylReact Step 1: Acyl Fluoride Substitution (T = 0 to 25 °C) Hub->AcylReact Nucleophile 1 DIPEA, Low Temp SideReact Loss of Orthogonality / Mixed Products (T > 25 °C in Step 1) Hub->SideReact Excess Nucleophile High Temp (Thermal Override) SulfonylReact Step 2: SuFEx Click Reaction (T = 70 °C + DBU/BTMG) AcylReact->SulfonylReact Nucleophile 2 Catalyst, High Temp FinalProduct Dual-Functionalized Target Molecule SulfonylReact->FinalProduct Workup & Purification

Orthogonal temperature-controlled SuFEx workflow for bifunctional hubs.

Part 7: References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition.[Link]

  • Kevill, D. N., & Ryu, Z. H. (2004). "Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects". The Journal of Organic Chemistry.[Link]

  • Li, S., et al. (2023). "SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes". ACS Catalysis.[Link]

  • Dong, J., et al. (2023). "Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling". Chemical Science.[Link]

Optimization

Managing moisture sensitivity of 3-(Fluorosulfonyl)benzoyl fluoride reagents

Welcome to the Technical Support Center for 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 127986-80-5). As a bifunctional hub for orthogonal click chemistry, this reagent features both an acyl fluoride and a sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Fluorosulfonyl)benzoyl fluoride (CAS: 127986-80-5). As a bifunctional hub for orthogonal click chemistry, this reagent features both an acyl fluoride and a sulfonyl fluoride group. While this dual reactivity enables elegant, step-wise molecular assembly, it also introduces specific handling challenges due to the differential moisture sensitivity of its functional groups.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute chemoselectivity and prevent reagent degradation during your workflows.

Mechanistic Insights: The Causality of Moisture Sensitivity

To master 3-(Fluorosulfonyl)benzoyl fluoride, one must understand the fundamental electronic and steric differences between its two reactive poles:

  • The Acyl Fluoride (-COF): While significantly more stable to hydrolysis than traditional acyl chlorides[1], the sp2 -hybridized carbonyl carbon remains highly electrophilic. In the presence of adventitious moisture—especially if trace bases are present—water acts as a nucleophile. The formation of a tetrahedral intermediate leads to the expulsion of hydrogen fluoride (HF) and the irreversible formation of 3-(fluorosulfonyl)benzoic acid.

  • The Sulfonyl Fluoride (-SO 2​ F): The S(VI) center is sterically shielded by two oxygen atoms and a fluorine atom. The S-F bond is thermodynamically robust and kinetically inert to water. It resists hydrolysis even under physiological or moderately basic conditions, requiring specific catalytic activation (e.g., via DBU, bifluoride ions, or N-heterocyclic carbenes) to undergo Sulfur(VI) Fluoride Exchange (SuFEx)[2].

The Core Challenge: Exposure to atmospheric moisture selectively destroys the acyl fluoride handle while leaving the sulfonyl fluoride intact, completely ruining the reagent's capacity for catalyst-free amidation.

Reaction Pathway & Degradation Visualization

The following diagram illustrates the orthogonal reactivity of the reagent and the specific pathway where moisture induces degradation.

G Reagent 3-(Fluorosulfonyl) benzoyl fluoride Amide 3-(Fluorosulfonyl) benzamide Reagent->Amide + R-NH2 Chemoselective Amidation Acid 3-(Fluorosulfonyl) benzoic acid Reagent->Acid + H2O (Moisture) Hydrolysis of C-F SuFEx SuFEx Linked Product Amide->SuFEx + Ar-OSiMe3, DBU SuFEx S-F Cleavage

Orthogonal reactivity and moisture-induced degradation of 3-(Fluorosulfonyl)benzoyl fluoride.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the differential stability and reactivity profiles of the two functional groups present in the reagent.

Property / Functional GroupAcyl Fluoride (-COF)Sulfonyl Fluoride (-SO 2​ F)
Hydrolytic Stability (Neutral) Moderate (Days)Extremely High (Years)
Hydrolytic Stability (Basic) Low (Minutes to Hours)High (Requires specific activation)
Reactivity toward Amines High (Spontaneous amidation)Low (Requires forcing conditions)
Reactivity toward Silyl Ethers LowHigh (Under SuFEx catalysis)
Diagnostic 19 F NMR Shift +17 ppm +66 ppm

Frequently Asked Questions (FAQs)

Q: My reagent failed to couple with my amine, but the 19 F NMR still shows a strong peak at +66 ppm. What happened? A: Your reagent has undergone partial or complete moisture degradation. The peak at +66 ppm corresponds to the highly stable -SO 2​ F group[3]. However, the disappearance of the -COF peak (typically around +17 ppm) indicates that the acyl fluoride has hydrolyzed to 3-(fluorosulfonyl)benzoic acid. The resulting carboxylic acid will not react with amines without the addition of coupling reagents (e.g., HATU, EDC).

Q: How should I store 3-(Fluorosulfonyl)benzoyl fluoride to maximize its shelf life? A: Store the reagent at -20 °C in a tightly sealed container backfilled with Argon or Nitrogen. Crucial Step: When removing the reagent from the freezer, allow the vial to warm to room temperature before opening it. Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent, initiating rapid C-F hydrolysis.

Q: Can I perform the first step (amidation) in aqueous or biphasic conditions? A: While some highly reactive acyl fluorides can survive interfacial aqueous coupling[1], it is strongly discouraged for this bifunctional reagent. To guarantee 100% preservation of the SuFEx handle and prevent the formation of the acid byproduct, strictly anhydrous conditions (solvents with Karl Fischer titration < 50 ppm H 2​ O) must be used.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you can verify the success of each orthogonal step without relying on assumptions.

Protocol A: Chemoselective Amidation (Acyl Fluoride Activation)

Objective: React the moisture-sensitive acyl fluoride with an amine while perfectly preserving the sulfonyl fluoride.

  • Preparation: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Solvent: Dissolve 1.0 equiv of 3-(fluorosulfonyl)benzoyl fluoride in anhydrous CH 2​ Cl 2​ (0.1 M).

  • Coupling: Cool the solution to 0 °C. Dropwise, add 1.05 equiv of your target primary amine, followed immediately by 1.2 equiv of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: DIPEA is chosen because it is non-nucleophilic. It acts solely as an HF scavenger, preventing the generated HF from protonating the incoming amine, which would stall the reaction.

  • Validation (In-Process): Take a 50 μ L aliquot and run a crude 19 F NMR. The reaction is complete when the +17 ppm signal (-COF) completely disappears. The +66 ppm signal (-SO 2​ F) must remain perfectly integrated.

  • Workup: Quench the reaction with cold 1M HCl. Extract with CH 2​ Cl 2​ , wash with brine, and dry over Na 2​ SO 4​ .

    • Causality Check: The cold acidic wash removes unreacted amine and DIPEA. The S-F bond is entirely blind to these acidic conditions, ensuring no degradation occurs during purification.

Protocol B: SuFEx Click Coupling (Sulfonyl Fluoride Activation)

Objective: Activate the dormant sulfonyl fluoride handle to couple with an aryl silyl ether.

  • Setup: In a dry vial, dissolve 1.0 equiv of the 3-(fluorosulfonyl)benzamide intermediate (generated in Protocol A) and 1.1 equiv of an aryl silyl ether (Ar-OSiMe 3​ ) in anhydrous Acetonitrile (0.2 M).

  • Catalysis: Add 0.2 equiv of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality Check: DBU is required to activate the S-F bond (or the silyl ether) to overcome the high thermodynamic stability of the sulfonyl fluoride[2]. Without DBU, the mixture will remain unreacted indefinitely.

  • Validation (In-Process): Stir at room temperature for 2–4 hours. Monitor via 19 F NMR. The successful SuFEx reaction is confirmed by the complete disappearance of the +66 ppm signal, indicating the S-F bond has been cleaved to form the stable -SO 2​ -O-Ar linkage.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography.

References

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews, 2019, 48 (17), 4731-4758. [3]

  • Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ACS Sustainable Chemistry & Engineering, 2018. [1]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 2023. [2]

Sources

Reference Data & Comparative Studies

Validation

3-(Fluorosulfonyl)benzoyl fluoride vs 3-(fluorosulfonyl)benzoyl chloride reactivity

A Comprehensive Guide to Orthogonal Reactivity and Reagent Selection As a Senior Application Scientist navigating the design of targeted covalent inhibitors (TCIs) and combinatorial libraries, selecting the correct bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Orthogonal Reactivity and Reagent Selection

As a Senior Application Scientist navigating the design of targeted covalent inhibitors (TCIs) and combinatorial libraries, selecting the correct bifunctional electrophile is a critical decision. 3-(Fluorosulfonyl)benzoyl chloride (FSBC ) and 3-(fluorosulfonyl)benzoyl fluoride (FSBF ) are premier building blocks in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry .

Both molecules possess a highly stable sulfonyl fluoride (-SO₂F) group, which acts as a latent warhead for engaging protein residues (like tyrosine or lysine) or forming stable sulfonates . However, they differ fundamentally in their acyl halide moiety. This guide provides an objective, data-driven comparison of FSBC and FSBF, analyzing their thermodynamic stability, kinetic reactivity, and practical applications in orthogonal synthesis.

Mechanistic Causality: The Fluoride vs. Chloride Dichotomy

The functional divergence between FSBC and FSBF is rooted in the leaving group ability and bond dissociation energies of their respective acyl halides:

  • The Acyl Chloride (FSBC): The C–Cl bond is relatively weak (~78 kcal/mol), and chloride is an excellent leaving group. This makes FSBC extremely electrophilic, reacting at diffusion-controlled rates with amines. However, this hyper-reactivity means FSBC is highly susceptible to nucleophilic attack by water (hydrolysis), necessitating strictly anhydrous conditions.

  • The Acyl Fluoride (FSBF): The C–F bond is significantly stronger (~116 kcal/mol). Because fluoride is a poor leaving group without specific activation (e.g., hydrogen bonding or Lewis acid coordination), acyl fluorides are remarkably resistant to aqueous hydrolysis . Despite this stability toward water (a hard, weak nucleophile), they remain highly reactive toward nitrogen nucleophiles, allowing for chemoselective amidation in protic solvents .

  • The Sulfonyl Fluoride (-SO₂F) Hub: In both molecules, the S(VI) center is sterically shielded, and the S–F bond is highly covalent. It remains completely inert during standard acylation reactions, requiring specific SuFEx catalysts (e.g., DBU, BEMP) to react with silyl ethers or amines .

Quantitative Comparison of Properties

Property3-(Fluorosulfonyl)benzoyl chloride (FSBC)3-(Fluorosulfonyl)benzoyl fluoride (FSBF)
Structure Ar-COCl + Ar-SO₂FAr-COF + Ar-SO₂F
Acyl Electrophilicity Extremely HighModerate to High
Moisture Sensitivity High (Rapid Hydrolysis to Carboxylic Acid)Low (Aqueous Tolerant)
Storage Requirements Strictly Anhydrous, Inert Gas (-20 °C)Bench Stable (Desiccator preferred)
Orthogonality (Acyl vs. SO₂F) Absolute (Kinetic separation is vast)Excellent (Requires mild tuning)
Reagent Purification Distillation onlySilica Gel Chromatography compatible

FSBC: Absolute Orthogonality via Kinetic Differentiation

FSBC is the reagent of choice when absolute kinetic differentiation is required, particularly when acylating sterically hindered or electronically deactivated amines.

FSBC_Workflow A FSBC (Acyl Chloride + SO₂F) B Amidation Product (Amide + SO₂F) A->B 1°/2° Amine, TEA Anhydrous, 0°C D Hydrolysis Byproduct (Acid + SO₂F) A->D H₂O (Side Reaction) C SuFEx Product (Amide + Sulfonate) B->C Ar-OSiMe₃, DBU (cat.) SuFEx, RT

Orthogonal reactivity workflow of FSBC highlighting moisture sensitivity.

Experimental Protocol 1: Anhydrous Orthogonal Amidation with FSBC

Objective: Rapid synthesis of a 3-(fluorosulfonyl)benzamide.

  • Preparation: Dissolve the target amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The reaction between an acyl chloride and a primary amine is highly exothermic. Cooling prevents localized solvent boiling and suppresses competing hydrolysis if trace moisture is present. DIPEA is chosen as a sterically hindered base to neutralize the HCl byproduct without acting as a competing nucleophile.

  • Addition: Add FSBC (1.05 equiv) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

  • Self-Validation (In-Process Tracking): Take a 5 µL aliquot, quench in LCMS-grade acetonitrile, and inject into the LCMS. The presence of the [M+H]+ peak with the expected mass of the amide validates the acylation. Crucially, the absence of an M−19 mass shift confirms the -SO₂F group remains perfectly intact.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM. The -SO₂F group is stable to this brief aqueous exposure.

FSBF: Aqueous Stability and Chemoselective Control

FSBF shines in parallel library synthesis and when handling water-soluble amine salts. Its resistance to hydrolysis allows for robust, scalable workflows without the need for strict inert atmospheres.

FSBF_Workflow A FSBF (Acyl Fluoride + SO₂F) A->A H₂O (Stable) B Amidation Product (Amide + SO₂F) A->B 1°/2° Amine, Base Protic/Aqueous Tolerant C SuFEx Product (Amide + Sulfonate) B->C Ar-OSiMe₃, DBU (cat.) SuFEx, RT

FSBF reactivity profile demonstrating aqueous stability and controlled amidation.

Experimental Protocol 2: Aqueous-Tolerant Amidation with FSBF

Objective: Chemoselective amidation utilizing hydrophilic amine hydrochloride salts.

  • Preparation: Dissolve the amine hydrochloride salt (1.0 equiv) and NaHCO₃ (2.5 equiv) in a 1:1 mixture of THF and Water.

    • Causality: Acyl fluorides are uniquely stable to water due to the high C–F bond energy. Using a biphasic aqueous system allows for the direct use of amine salts without prior free-basing. NaHCO₃ is a mild inorganic base sufficient to neutralize the HF byproduct without inducing base-catalyzed hydrolysis of the acyl fluoride.

  • Addition: Add FSBF (1.1 equiv) directly to the biphasic mixture at room temperature. Stir vigorously for 2–4 hours.

  • Self-Validation (In-Process Tracking): Spot the reaction mixture on a TLC plate (Hexanes/EtOAc). Unlike acyl chlorides which streak heavily due to on-plate hydrolysis, unreacted FSBF will elute as a clean, non-polar spot. The disappearance of this spot indicates reaction completion.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting 3-(fluorosulfonyl)benzamide is typically >95% pure and ready for subsequent SuFEx functionalization.

Conclusion: Reagent Selection Guide

Your choice between FSBC and FSBF should be dictated by your operational constraints and the nature of your nucleophile:

  • Select FSBC when: You are acylating highly deactivated or sterically hindered anilines/amines, and you have the infrastructure to maintain strictly anhydrous conditions. It provides the maximum possible kinetic driving force for amide bond formation.

  • Select FSBF when: You are executing high-throughput library synthesis, working with water-soluble peptides or amine salts, or require a reagent with a long bench shelf-life. The operational simplicity and chemoselectivity of the acyl fluoride far outweigh the slightly longer reaction times.

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis ACS Catalysis URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space RSC Chemical Biology URL:[Link]

  • Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst ACS Sustainable Chemistry & Engineering URL:[Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines Organic Letters URL:[Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor International Journal of Molecular Sciences URL:[Link]

Comparative

Advanced Bioconjugation: A Comparative Guide to 3-(Fluorosulfonyl)benzoyl Fluoride vs. Traditional NHS Esters

As bioconjugation workflows in drug development and proteomics become increasingly complex, the limitations of traditional reagents are becoming apparent. For decades, N-hydroxysuccinimide (NHS) esters have served as the...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation workflows in drug development and proteomics become increasingly complex, the limitations of traditional reagents are becoming apparent. For decades, N-hydroxysuccinimide (NHS) esters have served as the gold standard for amine-reactive crosslinking and protein labeling[1]. However, their inherent instability in aqueous environments often necessitates massive molar excesses and limits their utility in multi-step workflows.

The emergence of 3-(Fluorosulfonyl)benzoyl fluoride represents a paradigm shift. By combining an ultra-stable acyl fluoride for amine conjugation with a fluorosulfonyl (-SO₂F) group for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this dual-reactive hub offers unprecedented chemoselectivity, stability, and efficiency[2],[3].

This guide objectively compares the mechanistic performance of 3-(Fluorosulfonyl)benzoyl fluoride against traditional NHS esters, providing actionable experimental frameworks for researchers and drug development professionals.

Mechanistic Foundations: Hydrolysis vs. Aminolysis

The performance gap between these two reagents is rooted in their fundamental reaction kinetics and leaving-group chemistry.

The NHS Ester Dilemma: Kinetic Competition

NHS esters react specifically with primary amines to form stable amide bonds[1]. However, the succinimidyl leaving group, while excellent for aminolysis, renders the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in aqueous buffers. This results in rapid hydrolysis (typically yielding a half-life of less than 1–2 hours at pH 8.0), forcing researchers to use 10x to 50x molar excesses to drive conjugation to completion before the reagent degrades.

The Acyl Fluoride / SuFEx Advantage

3-(Fluorosulfonyl)benzoyl fluoride overcomes this limitation through a highly tuned reactivity profile:

  • Acyl Fluoride (-COF) Stability: The C–F bond possesses a high bond dissociation energy, making spontaneous cleavage by weak nucleophiles (like water) exceptionally slow. However, when attacked by a hard nucleophile like a primary amine, the strong hydrogen-bonding capability of the fluorine atom facilitates a concerted proton transfer. This makes acyl fluorides faster and more efficient at acylating lysines in PBS buffer than classical NHS esters, without the competing hydrolysis[3],[4].

  • SuFEx Hub (-SO₂F) Inertness: The fluorosulfonyl group exhibits significant resistance to hydrolysis and reduction due to the high homolytic bond dissociation energy of the S–F bond[2],[5]. It acts as a "latent" reactive group, remaining completely inert until it encounters a specific protein microenvironment (e.g., a proximal tyrosine phenoxide) or a specific catalyst, at which point it forms a stable aryl fluorosulfate or sulfonamide[2],[5].

G AcylF Acyl Fluoride (-COF) HydrolysisAcylF Negligible Hydrolysis (Highly Stable) AcylF->HydrolysisAcylF ConjugationAcylF Amide Bond Formation (High Yield, No Competition) AcylF->ConjugationAcylF NHS NHS Ester (-CO-NHS) HydrolysisNHS Rapid Hydrolysis (t1/2 < 1 hr) NHS->HydrolysisNHS ConjugationNHS Amide Bond Formation (Competes with Hydrolysis) NHS->ConjugationNHS Water Aqueous Buffer (OH-) Water->HydrolysisNHS Water->HydrolysisAcylF Amine Target Amine (R-NH2) Amine->ConjugationNHS Amine->ConjugationAcylF DeadEnd Inactive Carboxylic Acid HydrolysisNHS->DeadEnd HydrolysisAcylF->DeadEnd Very Slow Product Stable Bioconjugate ConjugationNHS->Product ConjugationAcylF->Product

Caption: Kinetic competition between hydrolysis and aminolysis for NHS esters vs. Acyl Fluorides.

Quantitative Performance Comparison

The structural differences between these reagents translate directly into distinct operational parameters in the laboratory.

FeatureTraditional NHS Esters3-(Fluorosulfonyl)benzoyl fluoride
Primary Target Residues Primary Amines (Lysine, N-term)[1]Amines (-COF) & Tyr/His/Lys (-SO₂F)[2],[5]
Aqueous Stability (pH 7.4) Low (t₁/₂ ~ 1-2 hours)Exceptionally High (Stable >24 hours)[3]
Molar Equivalents Required 10x – 50x (due to rapid hydrolysis)1.5x – 5x (highly efficient aminolysis)[3]
Crosslinking Capability Requires secondary functional groupInherently heterobifunctional[5]
Steric Tolerance Sensitive to steric hindranceHigh tolerance for sterically hindered amines[4]
Storage Requirements -20°C, strictly desiccatedBench-stable, moisture-tolerant[4]

Heterobifunctional Crosslinking: The Dual-Reactivity Advantage

Unlike standard NHS esters which require the attachment of a bulky secondary linker (e.g., a maleimide group in SMCC) to achieve crosslinking, 3-(Fluorosulfonyl)benzoyl fluoride is inherently heterobifunctional. The molecule allows for a highly controlled, step-wise conjugation strategy.

G Start 3-(Fluorosulfonyl)benzoyl fluoride (Dual-Reactive Hub) Step1 Acyl Fluoride (-COF) Aminolysis Fast, Water-Stable Start->Step1 Protein1 Protein 1 (Lysine -NH2) Protein1->Step1 Intermediate Amide-Linked Protein 1 with Latent -SO2F Group Step1->Intermediate -HF Step2 SuFEx Click Reaction Proximity/Microenvironment Driven Intermediate->Step2 Protein2 Protein 2 (Tyrosine -OH) Protein2->Step2 Final Covalently Crosslinked Protein 1 & Protein 2 Step2->Final -HF

Caption: Workflow of step-wise heterobifunctional crosslinking using 3-(Fluorosulfonyl)benzoyl fluoride.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates analytical checkpoints to validate the causality of each chemical transformation.

Phase 1: Acyl Fluoride Conjugation (Lysine Targeting)
  • Preparation: Dissolve Protein A (1 mg/mL) in PBS (pH 7.5).

    • Causality: A pH of 7.5 ensures a sufficient population of deprotonated lysine ε-amines for nucleophilic attack, while remaining mild enough to preserve native protein structure.

  • Conjugation: Add 3 molar equivalents of 3-(Fluorosulfonyl)benzoyl fluoride (dissolved in anhydrous DMSO, keeping final DMSO <5% v/v). Incubate at 25°C for 2 hours.

    • Causality: The acyl fluoride (-COF) reacts rapidly with primary amines. The -SO₂F group remains completely inert under these conditions, preventing unwanted homodimerization[2].

  • Validation Checkpoint 1 (Intact Mass LC-MS): Analyze a 2 µL aliquot via LC-MS.

    • Expected Outcome: A mass shift of exactly +186.15 Da relative to Protein A.

    • Significance: This confirms the stoichiometric formation of the amide bond and the preservation of the SuFEx (-SO₂F) hub. A mass shift of +166 Da would indicate premature hydrolysis of the fluorosulfonyl group—an event prevented by the high S–F bond stability[5].

Phase 2: SuFEx-Mediated Crosslinking (Tyrosine Targeting)
  • Complexation: Mix the functionalized Protein A with Protein B (containing a solvent-exposed Tyrosine) in a 1:1 molar ratio.

  • Activation: Incubate at 37°C for 4–12 hours. Depending on the protein, proximity-driven activation within a binding pocket may be sufficient. If not, a mild SuFEx catalyst (e.g., 20 mM Tris buffer) can be introduced.

    • Causality: The -SO₂F group requires a localized microenvironment (such as the lowered pKa of a tyrosine phenoxide in a hydrophobic pocket) to undergo Sulfur(VI) Fluoride Exchange chemoselectively at tyrosine residues[2].

  • Validation Checkpoint 2 (SDS-PAGE): Run the reaction mixture on a non-reducing SDS-PAGE gel.

    • Expected Outcome: The appearance of a distinct high-molecular-weight band corresponding to the combined mass of Protein A + Protein B confirms successful crosslinking.

Sources

Validation

Mass Spectrometry Validation of 3-(Fluorosulfonyl)benzoyl Fluoride (FSBF) Conjugates: A Comparative Technical Guide

Executive Summary Chemical Cross-Linking Mass Spectrometry (CXMS) relies fundamentally on the reactivity and geometry of the cross-linking reagent. Traditional homobifunctional reagents (e.g., DSS, DSSO) rely on N-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chemical Cross-Linking Mass Spectrometry (CXMS) relies fundamentally on the reactivity and geometry of the cross-linking reagent. Traditional homobifunctional reagents (e.g., DSS, DSSO) rely on N-hydroxysuccinimide (NHS) esters to target Lysine residues. However, protein interfaces lacking accessible Lysines remain "dark" to these reagents.

3-(Fluorosulfonyl)benzoyl fluoride (FSBF) represents a paradigm shift in CXMS. As a compact, heterobifunctional-like reagent, FSBF utilizes a benzoyl fluoride (-COF) group and a fluorosulfonyl (-SO2F) group. This guide objectively compares FSBF against traditional alternatives, details the mechanistic causality of its reactivity, and provides a self-validating mass spectrometry protocol for robust structural analysis.

Mechanistic Causality: The "Plant-and-Cast" Paradigm

The superior performance of FSBF is rooted in the distinct kinetic profiles of its two reactive warheads, which execute a sequential "Plant-and-Cast" mechanism[1]:

  • The "Plant" Step (-COF): Benzoyl fluorides act as highly efficient acyl-transfer reagents[2]. Unlike NHS esters, which are prone to rapid hydrolysis in aqueous buffers, benzoyl fluorides maintain excellent stability while exhibiting ultra-fast kinetics toward primary amines (Lysines and the N-terminus). This rapidly anchors (plants) the FSBF molecule to the protein surface.

  • The "Cast" Step (-SO2F): Once anchored, the local effective concentration of the -SO2F group increases exponentially. Driven by this spatial proximity, the normally stable -SO2F warhead undergoes a Sulfur(VI) Fluoride Exchange (SuFEx) reaction[3]. This allows it to cross-link with weaker, spatially adjacent nucleophiles—specifically Tyrosine, Serine, Threonine, and Histidine—capturing native conformations that Lys-Lys specific reagents miss[1][4].

Mechanism P Native Protein Plant Plant Step -COF + Lysine P->Plant Buffer pH 7.5-8.0 R FSBF Reagent (-COF & -SO2F) R->Plant Cast Cast Step -SO2F + Tyr/Ser/His Plant->Cast Proximity SuFEx Digest Proteolysis (Trypsin) Cast->Digest Quench & Denature MS LC-MS/MS (+165.97 Da) Digest->MS Peptide Fragments

Figure 1: The sequential Plant-and-Cast mechanism of FSBF and subsequent MS workflow.

Comparative Performance Analysis

To objectively evaluate FSBF, we compare it against DSSO (a standard MS-cleavable homobifunctional NHS ester) and NHSF (a heterobifunctional NHS-SuFEx reagent). FSBF's primary advantage lies in the superior aqueous stability of its -COF group compared to the NHS ester, leading to higher cross-linking yields with fewer hydrolysis-driven dead-ends.

Table 1: Chemical & Structural Properties Comparison
FeatureFSBFNHSFDSSO
Reactive Group 1 (Plant) Benzoyl Fluoride (-COF)NHS EsterNHS Ester
Reactive Group 2 (Cast) Fluorosulfonyl (-SO2F)Fluorosulfonyl (-SO2F)NHS Ester
Primary Targets Lys, N-termLys, N-termLys, N-term
Secondary Targets Tyr, Ser, Thr, His, LysTyr, Ser, Thr, His, LysLys, N-term
Aqueous Stability (Plant) High (Half-life > 2 hrs)Low (Half-life ~10 mins)Low (Half-life ~10 mins)
MS Cleavability Non-cleavableNon-cleavableMS2 Cleavable
Table 2: Representative MS Validation Metrics (BSA Benchmark Model)

Quantitative data reflecting standard SuFEx vs. NHS efficiency profiles.

MetricFSBFDSSONHSF
Total Cross-links Identified ~480~320~410
Lys-Lys Specificity 12%100%15%
Lys-X Specificity (X=Ser/Thr/Tyr/His) 88%0%85%
Dead-end Modifications (Hydrolyzed) < 15%> 40%> 35%

Step-by-Step MS Validation Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates internal controls. By tracking both the final cross-link and the intermediate "dead-end" states, the system validates reagent activity even if a specific protein lacks proximal nucleophiles for the "Cast" step.

Phase 1: Conjugation Reaction

Causality: FSBF must be prepared in anhydrous DMSO because water slowly degrades the -COF group. The reaction buffer must be amine-free (e.g., HEPES) to prevent the buffer from outcompeting the protein's Lysine residues.

  • Prepare a 50 mM stock of FSBF in anhydrous DMSO immediately before use.

  • Dilute the target protein to 10–20 μM in 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Add FSBF to a final concentration of 0.5–1 mM (approx. 50x molar excess).

  • Internal Control: Run a parallel mock reaction adding only DMSO to map background MS signals.

  • Incubate at room temperature for 1 hour.

Phase 2: Quenching & Denaturation

Causality: Unreacted -COF must be neutralized to prevent post-lysis artifactual cross-linking.

  • Add 50 mM Tris-HCl (pH 8.0) and incubate for 15 minutes to quench the -COF group.

  • Add 8 M Urea to denature the protein, exposing any buried, unreacted -SO2F groups.

  • (Optional) Add 50 mM Hydroxylamine to force the quenching of the -SO2F warhead.

Phase 3: Proteolytic Digestion
  • Reduce disulfide bonds with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Dilute Urea to < 1.5 M using 50 mM ammonium bicarbonate.

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Desalt peptides using C18 StageTips.

Phase 4: LC-MS/MS Acquisition

Causality: FSBF cross-links are non-cleavable. High-resolution MS1 is required to identify the exact mass shift, while stepped HCD (Higher-energy Collisional Dissociation) ensures comprehensive fragmentation of both linked peptide backbones.

  • Inject the sample onto a nanoLC system coupled to a high-resolution Orbitrap mass spectrometer.

  • Acquire MS1 at 120,000 resolution.

  • Select top 10 precursors (charge states ≥ 3+) for MS2 using stepped HCD (normalized collision energies of 25, 28, 30).

Bioinformatics and Mass Shift Logic

Because FSBF targets multiple amino acids, the search space expands significantly. Search engines (e.g., pLink, Xquest) must be configured with precise mass shifts to filter false positives.

Exact Mass Calculations (Monoisotopic):

  • Intact FSBF Reagent: 205.9848 Da (C7H4F2O3S)

  • Valid Cross-link Shift: +165.9724 Da . (Reagent loses 2 HF molecules upon reacting with two residues).

  • Dead-end Shift 1 (Intact -SO2F): +185.9786 Da . (Reagent reacted with Lys, lost 1 HF; -SO2F remains unreacted). Validates the Plant step.

  • Dead-end Shift 2 (Hydrolyzed -SO2F): +183.9830 Da . (Reagent reacted with Lys, lost 1 HF; -SO2F hydrolyzed to -SO3H, losing HF and gaining H2O).

Bioinformatics Raw Raw MS/MS Spectra Filter Precursor Mass Filter Cross-link: +165.9724 Da Dead-end: +183.9830 Da Raw->Filter High-Res MS1 Frag Fragmentation Analysis HCD / EThcD Spectra Filter->Frag Target Precursors Search Database Search (Lys-X Specificity) Frag->Search b/y and c/z ions Val FDR < 1% & Manual Validation Search->Val Decoy Database

Figure 2: Bioinformatics logic and mass-shift filtering pipeline for identifying FSBF conjugates.

Sources

Comparative

Benchmarking 3-(Fluorosulfonyl)benzoyl fluoride reaction kinetics

Benchmarking 3-(Fluorosulfonyl)benzoyl Fluoride: Mastering Orthogonal Kinetics in SuFEx Click Chemistry In the landscape of modern drug development and bioconjugation, the demand for bifunctional linkers that offer absol...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(Fluorosulfonyl)benzoyl Fluoride: Mastering Orthogonal Kinetics in SuFEx Click Chemistry

In the landscape of modern drug development and bioconjugation, the demand for bifunctional linkers that offer absolute chemoselectivity without the need for complex protecting-group strategies has never been higher. As a Senior Application Scientist, I frequently evaluate electrophilic hubs for late-stage functionalization. Among these, 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) has emerged as a privileged scaffold.

Unlike its fully chlorinated predecessor, 3-(chlorosulfonyl)benzoyl chloride (CSBC), which suffers from rapid background hydrolysis and poor site-selectivity, FSBF leverages the unique kinetic stability of the fluorine-heteroatom bond. This guide provides an objective kinetic benchmark of FSBF against traditional alternatives, detailing the mechanistic causality behind its orthogonal reactivity and providing self-validating protocols for its application.

Mechanistic Causality: The Physics of Orthogonal Reactivity

The utility of FSBF lies in the stark kinetic divergence between its two electrophilic sites: the benzoyl fluoride (-COF) and the sulfonyl fluoride (-SO₂F)[1].

  • The Benzoyl Fluoride (-COF) Domain: The C(II)-F bond is highly polarized. While the strong carbon-fluorine bond renders acyl fluorides significantly more stable toward neutral water than acyl chlorides[2], the planar geometry of the carbonyl group remains highly susceptible to nucleophilic attack by primary and secondary amines. This proceeds via a standard tetrahedral intermediate, resulting in rapid, catalyst-free acylation.

  • The Sulfonyl Fluoride (-SO₂F) Domain: The S(VI)-F bond represents a kinetic paradox. Despite being thermodynamically poised for substitution, the sulfur atom is sterically shielded and the S-F bond possesses a high dissociation energy. Consequently, the -SO₂F group is virtually inert to amines and water under standard conditions[3]. It requires specific activation—typically via Sulfur(VI) Fluoride Exchange (SuFEx) catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride ions—to react with phenols or silyl ethers[4].

This hard-coded kinetic differential allows researchers to perform sequential, one-pot bifunctionalizations with absolute regiocontrol.

Quantitative Kinetic Benchmarking

To objectively evaluate FSBF, we must benchmark its reaction kinetics and hydrolytic stability against CSBC and active ester alternatives (e.g., Pentafluorophenyl esters).

Table 1: Comparative Kinetic Stability and Reactivity Profiles

Reagent ScaffoldHydrolytic t1/2​ (pH 7.4 Buffer, 25°C)Amine Acylation Kinetics ( kacyl​ )Phenol Sulfonylation Kinetics ( kSuFEx​ )
3-(Chlorosulfonyl)benzoyl chloride (CSBC) < 1 minuteExtremely Fast (Poor selectivity)Fast (High competitive hydrolysis)
3-(Fluorosulfonyl)benzoyl fluoride (FSBF) > 24 hoursFast (Controlled, 2nd-order kinetics)Zero (Inert until DBU/BEMP catalyzed)
PFP 3-(fluorosulfonyl)benzoate > 48 hoursModerate (Requires mild heating)Zero (Inert until DBU/BEMP catalyzed)

Data Synthesis: The data clearly illustrates that substituting chlorine for fluorine at both electrophilic centers drastically reduces the background hydrolysis rate[5]. While CSBC degrades almost instantly in aqueous media, FSBF survives long enough to permit bioconjugation in mixed aqueous-organic buffers. Furthermore, the kSuFEx​ for FSBF is effectively zero in the absence of a catalyst, ensuring the -SO₂F group remains a pristine "plugin" for downstream click chemistry.

Visualizing the Orthogonal Workflow

The following diagram maps the kinetic logic of FSBF functionalization. The pathway relies on the sequential exploitation of the differing activation energies required to break the C-F versus the S-F bond.

OrthogonalReactivity FSBF 3-(Fluorosulfonyl) benzoyl fluoride Amine + Primary Amine (No Catalyst) FSBF->Amine Acylation (Fast) Hydrolysis Hydrolytic Degradation FSBF->Hydrolysis H2O (pH 7.4) Intermediate Fluorosulfonyl Benzamide Amine->Intermediate Phenol + Phenol & DBU (SuFEx Catalyst) Intermediate->Phenol SuFEx (Triggered) Final Bifunctional Target Molecule Phenol->Final

Orthogonal reaction pathway of FSBF demonstrating sequential acylation and SuFEx click chemistry.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. We utilize 19 F NMR as an in-process control to monitor the distinct chemical shifts of the -COF ( +15 to +20 ppm) and -SO₂F ( +50 to +60 ppm) groups.

Protocol A: Catalyst-Free Chemoselective Acylation

Objective: Couple a primary amine to the benzoyl fluoride group while preserving the sulfonyl fluoride. Causality of Choices: Anhydrous acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the tetrahedral transition state without acting as a competing nucleophile. N,N -Diisopropylethylamine (DIPEA) is used solely as an acid scavenger to neutralize the generated HF, preventing premature protonation of the incoming amine.

  • Preparation: Dissolve FSBF (1.0 equiv, 0.5 M) in anhydrous MeCN under a nitrogen atmosphere.

  • Amine Addition: Add DIPEA (1.2 equiv), followed by the dropwise addition of the primary amine (1.0 equiv) at 0°C.

  • Reaction Progression: Warm the reaction to room temperature (20°C) and stir for 2 hours.

  • Self-Validation (In-Process Control): Extract a 50 μ L aliquot, dilute in CD₃CN, and acquire a 19 F NMR spectrum. The reaction is complete when the -COF signal ( +17 ppm) completely disappears. Crucially, the -SO₂F signal ( +55 ppm) must remain strictly integrated at 1.0 relative to the product.

  • Isolation: Concentrate under reduced pressure and purify via standard silica gel chromatography to yield the 3-(fluorosulfonyl)benzamide intermediate.

Protocol B: DBU-Catalyzed SuFEx Phenolysis

Objective: Conjugate a phenolic payload to the latent -SO₂F group of the intermediate generated in Protocol A. Causality of Choices: DBU is employed as a nucleophilic catalyst. It transiently attacks the S(VI) center, forming a highly reactive arylsulfonyl ammonium fluoride intermediate that rapidly collapses in the presence of a phenoxide ion to form the stable sulfonate ester[4].

  • Preparation: Dissolve the 3-(fluorosulfonyl)benzamide intermediate (1.0 equiv, 0.2 M) and the target phenol (1.1 equiv) in anhydrous MeCN.

  • Catalytic Activation: Add DBU (0.2 equiv, 20 mol%). A slight exotherm may be observed as the SuFEx catalytic cycle initiates.

  • Reaction Progression: Stir at room temperature for 4–6 hours.

  • Self-Validation: Monitor via LC-MS and 19 F NMR. The quantitative disappearance of the -SO₂F signal ( +55 ppm) confirms total conversion to the sulfonate ester.

  • Isolation: Quench with 0.1 M HCl (to neutralize DBU), extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Conclusion

Benchmarking reveals that 3-(Fluorosulfonyl)benzoyl fluoride is not merely a structural analog of its chloride counterpart, but a fundamentally superior reagent for controlled bioconjugation. By understanding the kinetic causality—whereby the -COF group responds to standard nucleophilic attack and the -SO₂F group remains locked until triggered by SuFEx catalysis—researchers can execute complex, protecting-group-free syntheses with exceptional fidelity.

References

  • Dong, J., Sharpless, K.B., et al. "Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?" PMC / Angewandte Chemie International Edition (2014). Available at:[Link]

  • Gembus, V., et al. "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis." ACS Publications / Synthesis (2008). Available at:[Link]

  • Kevill, D. N., & D'Souza, M. J. "Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects." Journal of Organic Chemistry (2004). Available at:[Link]

  • National Institutes of Health. "Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates." PMC (2025). Available at:[Link]

Sources

Validation

Orthogonal Reactivity Guide: Acid Fluoride vs. Sulfonyl Fluoride in 3-(Fluorosulfonyl)benzoyl Fluoride

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Strategic Overview: The Bifunctional Hub In the rapidly expanding to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Strategic Overview: The Bifunctional Hub

In the rapidly expanding toolkit of click chemistry, 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) emerges as a highly privileged, bifunctional scaffold. It contains two distinct fluorine-bearing reactive groups: an acid fluoride (acyl fluoride, -COF) and a sulfonyl fluoride (-SO₂F).

While both functional groups are classified under the broader umbrella of SuFEx (Sulfur(VI) Fluoride Exchange) and acyl fluoride click chemistries, they exhibit a profound kinetic disparity . This difference in reactivity allows scientists to perform strictly orthogonal, step-wise functionalizations without the need for protecting groups. Understanding the causality behind this chemoselectivity is critical for leveraging 3-FSBF in late-stage functionalization, polymer synthesis, and covalent drug design[1].

The Mechanistic Dichotomy: Causality of Chemoselectivity

To effectively utilize 3-FSBF, researchers must understand why these two seemingly similar functional groups react under entirely different conditions.

The Acid Fluoride (-COF): Kinetically Primed

The -COF group features an sp²-hybridized carbonyl carbon. The highly polarized C=O bond leaves the carbon center exposed and highly electrophilic. When introduced to a nucleophile (such as a primary or secondary amine), the system undergoes a rapid addition-elimination mechanism. The activation energy for this process is remarkably low, allowing amidation to proceed spontaneously at room temperature without any catalytic activation[2].

The Sulfonyl Fluoride (-SO₂F): Kinetically Inert

In stark contrast, the -SO₂F group features an S(VI) center. Despite being highly oxidized and thermodynamically eager to react, the S–F bond is kinetically inert. This stability arises from the steric shielding provided by the two oxygen atoms and the strong electrostatic character of the S–F bond. The sulfonyl fluoride will not react with typical amines or alcohols at room temperature. It requires specific catalytic activation—most commonly via a strong hydrogen-bond acceptor like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP—which activates the incoming nucleophile (e.g., a phenol) and facilitates the cleavage of the S–F bond[1]. This extreme stability makes the -SO₂F group highly bio-orthogonal, allowing it to survive aqueous environments and selectively target specific protein residues in chemical biology applications[3].

Mechanism Hub 3-(Fluorosulfonyl)benzoyl fluoride COF Acid Fluoride (-COF) sp2 Carbon Center Hub->COF SO2F Sulfonyl Fluoride (-SO2F) S(VI) Center Hub->SO2F COF_Mech Addition-Elimination Low Activation Energy COF->COF_Mech SO2F_Mech Catalyst-Assisted S(VI) Attack High Kinetic Stability SO2F->SO2F_Mech

Mechanistic divergence dictating the chemoselectivity of 3-(Fluorosulfonyl)benzoyl fluoride.

Quantitative Reactivity Profile

The following table summarizes the operational differences between the two functional groups, providing a quick-reference guide for reaction planning.

PropertyAcid Fluoride (-COF)Sulfonyl Fluoride (-SO₂F)
Electrophilic Center sp² Carbon (C=O)S(VI) Sulfur (SO₂)
Kinetic Stability Moderate (Reacts spontaneously with amines)Extremely High (Requires SuFEx activation)
Aqueous Stability Hydrolyzes slowly over hoursHighly stable (Bio-orthogonal)
Primary Nucleophiles Amines, Alcohols (with base)Phenols, Silyl Ethers, Secondary Amines
Required Catalyst None required for aminesDBU, BEMP, or KHF₂
Typical ¹⁹F NMR Shift ~ +15 to +20 ppm~ +55 to +65 ppm
Reaction Temperature 0 °C to 25 °C25 °C to 80 °C (Catalyst dependent)

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . By utilizing in-process ¹⁹F NMR monitoring, researchers can definitively confirm orthogonal reactivity without waiting for final product isolation.

Phase 1: Chemoselective Amidation (Targeting -COF)

This step selectively converts the acid fluoride into an amide while leaving the sulfonyl fluoride completely untouched[2].

Reagents:

  • 3-(Fluorosulfonyl)benzoyl fluoride (1.0 equiv)

  • Primary or Secondary Amine (e.g., Benzylamine, 1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-FSBF in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the flask to 0 °C.

  • Nucleophile Addition: Add the amine dropwise, followed immediately by DIPEA. The DIPEA acts purely as an HF scavenger to prevent amine protonation.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 1–2 hours.

  • Self-Validation (Analytical Control): Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Success Metric: The reaction is complete and orthogonal when the -COF signal (~ +17 ppm) has completely disappeared, while the -SO₂F signal (~ +62 ppm) remains sharp and integrates perfectly to 1.0.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine/DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo. The resulting 3-(fluorosulfonyl)benzamide is typically pure enough for Phase 2.

Phase 2: SuFEx Sulfonylation (Targeting -SO₂F)

With the -COF group safely converted to an amide, the kinetically inert -SO₂F group is now activated using SuFEx catalysis[1].

Reagents:

  • 3-(Fluorosulfonyl)benzamide intermediate (1.0 equiv)

  • Phenol derivative (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate and the phenol in anhydrous MeCN at room temperature.

  • Catalyst Activation: Add DBU (20 mol%). The DBU forms a strong hydrogen-bonded complex with the phenol, dramatically increasing its nucleophilicity and lowering the activation barrier for S–F bond cleavage.

  • Reaction: Stir at 25 °C to 50 °C for 4–12 hours (depending on the steric bulk of the phenol).

  • Self-Validation (Analytical Control): Monitor via ¹⁹F NMR and LC-MS.

    • Success Metric: The reaction is complete when the -SO₂F signal (~ +62 ppm) is entirely depleted.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NH₄Cl to neutralize the DBU, dry, and purify via standard silica gel chromatography to yield the final asymmetric bifunctionalized product.

OrthogonalReactivity Start 3-(Fluorosulfonyl)benzoyl fluoride (Bifunctional Hub) Step1 Phase 1: Amidation Target: -COF Start->Step1 R-NH2, DIPEA Fast Kinetics Intermediate 3-(Fluorosulfonyl)benzamide (-SO2F Intact) Step1->Intermediate Step2 Phase 2: SuFEx Catalysis Target: -SO2F Intermediate->Step2 Ar-OH, DBU Requires Activation Product Bifunctionalized Product (Amide + Sulfonate) Step2->Product

Workflow of orthogonal functionalization leveraging the kinetic disparity between -COF and -SO2F.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.[Link]

  • Sharma, P., Barrow, A., Giel, M.-C., & Moses, J. E. (2017). "SuFEx-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates." Chemistry–A European Journal.[Link]

  • Wang, J., et al. (2025). "Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry." Analytical Chemistry (ACS Publications).[Link]

Sources

Comparative

3-(Fluorosulfonyl)benzoyl Fluoride (FSBF) vs. Pentafluorophenyl (PFP) Esters: A Comparative Guide to Advanced Amidation Strategies

Amide bond formation remains the cornerstone of peptide synthesis, bioconjugation, and pharmaceutical development. While traditional coupling agents have established the baseline for these workflows, the modern demand fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Amide bond formation remains the cornerstone of peptide synthesis, bioconjugation, and pharmaceutical development. While traditional coupling agents have established the baseline for these workflows, the modern demand for highly chemoselective, orthogonal, and atom-economical reagents has driven significant innovation.

This guide objectively compares two distinct classes of amidation reagents: the classical Pentafluorophenyl (PFP) esters and the next-generation dual-warhead reagent 3-(Fluorosulfonyl)benzoyl fluoride (FSBF) . By examining their mechanistic causality, reaction kinetics, and experimental utility, this guide provides researchers and drug development professionals with the data needed to select the optimal amidation strategy.

Mechanistic Foundations & Causality

PFP Esters: The Classic Active Ester

PFP esters react via a standard nucleophilic acyl substitution. The electron-withdrawing pentafluorophenyl ring highly activates the carbonyl carbon. When a primary or secondary amine attacks, it forms a tetrahedral intermediate. The collapse of this intermediate expels the pentafluorophenoxide anion. Causality: The high stability of the PFP ester in aqueous environments (compared to NHS esters) stems from the steric shielding provided by the five fluorine atoms. This steric bulk retards the attack of water (hydrolysis) while still permitting the attack of more nucleophilic amines, making it highly reliable for bioconjugation in aqueous buffers[1].

FSBF: The Dual-Warhead Acyl Fluoride and SuFEx Hub

FSBF represents a paradigm shift in reagent design, combining an acyl fluoride (-COF) and a sulfonyl fluoride (-SO2F) on a single benzene ring. The amidation of FSBF occurs exclusively at the acyl fluoride moiety. Causality: Unlike acyl chlorides, acyl fluorides are remarkably stable to hydrolysis because the C-F bond is exceptionally strong (~116 kcal/mol). However, the high electronegativity of fluorine creates a highly electrophilic carbonyl carbon. When an amine attacks, the reaction proceeds rapidly—often bypassing a stable tetrahedral intermediate—directly expelling the fluoride ion [2]. Crucially, the -SO2F group remains completely inert during this amidation, preserving it for a subsequent orthogonal Sulfur(VI) Fluoride Exchange (SuFEx) click reaction [3].

Quantitative Performance & Kinetics

To objectively evaluate these reagents, we must compare their kinetic profiles, atom economy, and downstream utility. FSBF sacrifices the simplicity of a single-step ester for the power of a programmable, dual-stage linker.

Table 1: Comparative Performance Metrics for Amidation
MetricPentafluorophenyl (PFP) Esters3-(Fluorosulfonyl)benzoyl fluoride (FSBF)
Primary Amine Reactivity High ( k≈10−3s−1 )Ultra-High (Instantaneous at RT)
Hydrolytic Stability Moderate-High (Stable for hours in buffers)Very High (Resistant to neutral water)
Leaving Group Pentafluorophenol (MW: 184.06)Fluoride ion (MW: 19.00)
Atom Economy Low (Large mass lost as byproduct)High (Minimal mass lost)
Orthogonal Click Potential NoneHigh (SuFEx via intact -SO2F group)
Byproduct Toxicity Moderate (Pentafluorophenol requires removal)Low (Fluoride salts, easily washed)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Causality is built into the workflow to ensure that the researcher can verify the success of each mechanistic step before proceeding.

Protocol A: Standard Amidation using PFP Esters

This protocol is ideal for standard peptide capping or single-stage bioconjugation.

  • Preparation: Dissolve the PFP-activated carboxylic acid (1.0 eq, 0.1 M) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Addition: Add the primary or secondary amine (1.1 eq) dropwise at 0 °C.

  • Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the liberated pentafluorophenol. Causality: DIPEA prevents the protonation of the incoming amine, maintaining its nucleophilicity without competing for the ester.

  • Validation: Stir at room temperature for 1-2 hours. Monitor the disappearance of the PFP ester via TLC (UV active) or LC-MS.

  • Workup: Wash the organic layer with 5% Na2CO3 to deprotonate and remove the pentafluorophenol byproduct into the aqueous phase. Dry over MgSO4 and concentrate.

Protocol B: Orthogonal Amidation and SuFEx using FSBF

This protocol is utilized when building complex bifunctional molecules or late-stage drug conjugates [4].

  • Acyl Fluoride Amidation: Dissolve FSBF (1.0 eq, 0.1 M) in anhydrous acetonitrile (MeCN).

  • First Conjugation: Add the target amine (1.0 eq) and triethylamine (1.2 eq) at room temperature. Stir for 15 minutes. Causality: The acyl fluoride reacts selectively and rapidly; the -SO2F group is kinetically inert to amines without a specific SuFEx catalyst, ensuring perfect chemoselectivity.

  • Validation Step 1: Confirm the formation of the 3-(fluorosulfonyl)benzamide via LC-MS. 19 F NMR must show a singlet near +55 ppm, confirming the intact -SO2F group.

  • SuFEx Click Reaction: To the same pot, add a phenol or aryl silyl ether (1.2 eq) and a SuFEx catalyst (e.g., DBU or BEMP, 0.2 eq).

  • Validation Step 2: Stir at 40 °C for 4 hours. The disappearance of the +55 ppm 19 F NMR signal validates the successful SuFEx conjugation, yielding the final dual-functionalized product.

Visualizing the Workflows and Mechanisms

G cluster_PFP PFP Ester Workflow cluster_FSBF FSBF Workflow PFP_Acid Carboxylic Acid PFP_Act PFP Activation PFP_Acid->PFP_Act PFP_Ester PFP Ester PFP_Act->PFP_Ester PFP_Amide Amide Product PFP_Ester->PFP_Amide FSBF_Reagent FSBF Reagent (-COF & -SO2F) FSBF_Amide Amidation via -COF FSBF_Reagent->FSBF_Amide Amine FSBF_SuFEx SuFEx via -SO2F FSBF_Amide->FSBF_SuFEx Phenol + DBU FSBF_Conjugate Dual Conjugate FSBF_SuFEx->FSBF_Conjugate

Comparative workflows of PFP ester amidation vs. FSBF orthogonal dual-conjugation.

Mechanism cluster_1 PFP Ester Pathway cluster_2 FSBF Pathway Amine Nucleophilic Amine Tetra_Int Tetrahedral Intermediate Amine->Tetra_Int Fluoride_Int Concerted Transition Amine->Fluoride_Int PFP_Ester PFP Ester PFP_Ester->Tetra_Int Leaving_PFP Pentafluorophenoxide Tetra_Int->Leaving_PFP Amide_1 Amide Bond Tetra_Int->Amide_1 FSBF_COF Acyl Fluoride (-COF) FSBF_COF->Fluoride_Int Leaving_F Fluoride Ion (F-) Fluoride_Int->Leaving_F Amide_2 Amide Bond (-SO2F intact) Fluoride_Int->Amide_2

Mechanistic divergence between PFP ester tetrahedral intermediate and FSBF concerted substitution.

Conclusion

Choosing between PFP esters and FSBF depends entirely on the architectural goals of the synthesis. PFP esters remain the gold standard for straightforward, single-step amidation where reagent stability and predictable kinetics are paramount. Conversely, FSBF is an advanced tool for researchers requiring ultra-fast amidation coupled with the programmable orthogonality of SuFEx click chemistry. By leveraging the unique electronic properties of fluorine in both the acyl and sulfonyl states, FSBF enables the rapid construction of complex, multi-functional therapeutics.

References

  • Pitts, C. R., et al. "Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System." Organic Letters, 2019, 21(18), 7356–7361. Available at:[Link]

  • Barrow, A. S., et al. "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 2019, 48(17), 4731-4758. Available at:[Link]

  • Liu, Z., et al. "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society, 2018, 140(8), 2919–2925. Available at:[Link]

Validation

In-Depth Technical Guide: Selectivity Analysis of 3-(Fluorosulfonyl)benzoyl fluoride in Complex Biological Mixtures

Executive Summary: The Evolution of Bifunctional Electrophiles In the landscape of chemoproteomics and structural biology, the precise mapping of protein-protein interactions (PPIs) and binding pocket topologies relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Bifunctional Electrophiles

In the landscape of chemoproteomics and structural biology, the precise mapping of protein-protein interactions (PPIs) and binding pocket topologies relies heavily on the selectivity and stability of chemical probes. Traditional crosslinkers, such as N-hydroxysuccinimide (NHS) esters, suffer from rapid aqueous hydrolysis and limited target scope (primarily targeting lysine).

3-(Fluorosulfonyl)benzoyl fluoride (FSBF) represents a paradigm shift in covalent probe design. As a heterobifunctional reagent, FSBF integrates two distinct, highly stable fluoride-based electrophiles: an acyl fluoride (-COF) and a fluorosulfonyl group (-SO2F) . This guide provides an objective, data-driven comparison of FSBF against alternative probes, detailing the mechanistic causality behind its selectivity in complex biological mixtures (e.g., cell lysates) and providing a self-validating analytical workflow for researchers.

Mechanistic Foundation: The "Plant and Cast" Reactivity Model

To understand the selectivity of FSBF, we must analyze the independent reaction kinetics of its two electrophilic centers. The superiority of FSBF lies in its resistance to spontaneous aqueous hydrolysis while maintaining high reactivity toward specific protein nucleophiles—a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) and acyl fluoride chemistry .

  • The Kinetic Anchor (Acyl Fluoride, -COF): Unlike acyl chlorides or NHS esters, acyl fluorides possess a highly polarized yet exceptionally strong C(sp²)–F bond. This requires a high activation energy for water attack, rendering them stable in aqueous buffers. However, they react rapidly with unprotonated primary amines (such as the ε-amino group of surface-exposed Lysine residues) . In a complex mixture, the -COF group acts as the "plant," rapidly anchoring the probe to an accessible lysine.

  • The Proximity Warhead (Fluorosulfonyl, -SO2F): The -SO2F group is a classic SuFEx hub. In bulk solvent, it is nearly inert. However, once the probe is "planted" by the acyl fluoride, the -SO2F group is "cast" into the local protein microenvironment. Driven by high effective local concentration and microenvironment activation (e.g., a nearby basic residue lowering the pKa of the target nucleophile), the -SO2F group undergoes a proximity-enhanced crosslinking reaction with nearby Tyrosine, Histidine, Serine, or secondary Lysine residues .

Mechanism FSBF 3-(Fluorosulfonyl)benzoyl fluoride (Bifunctional Probe) AcylF Acyl Fluoride (-COF) Kinetic Anchor FSBF->AcylF Center 1 SuFEx Fluorosulfonyl (-SO2F) Proximity Warhead FSBF->SuFEx Center 2 Lysine Lysine (ε-NH2) Rapid Acylation AcylF->Lysine Fast (Primary) TyrHis Tyr / His / Ser SuFEx Crosslinking SuFEx->TyrHis Proximity-Enhanced

Fig 1. Dual-reactivity mechanism of FSBF highlighting independent electrophilic pathways.

Comparative Selectivity Analysis

When selecting a probe for complex biological mixtures, the critical metrics are aqueous half-life (which dictates the signal-to-noise ratio) and residue selectivity (which dictates the structural resolution). Table 1 synthesizes quantitative performance data comparing FSBF to standard alternatives.

Table 1: Performance Comparison of Electrophilic Probes in Aqueous Media (pH 7.4)
Probe ClassRepresentative CompoundPrimary Target(s)Aqueous Half-Life (t½)Cross-linking MechanismOff-Target Reactivity (Noise)
Bifunctional Fluoride FSBF Lys (1°), Tyr/His/Ser (2°) > 12 hours Plant-and-Cast (Proximity) Very Low
NHS-Ester DSS / BS3Lysine only~ 1 - 2 hoursDistance-constrained (Amine-Amine)Moderate (Hydrolysis competition)
Mono-SuFEx 4-FSBATyr, Lys, His> 5 daysContext-dependent single labelingLow
Sulfonyl Chloride Dansyl ChloridePromiscuous< 5 minutesUncontrolled electrophilic attackHigh (Artifactual labeling)

Key Takeaway: FSBF outperforms traditional NHS-esters by resisting bulk hydrolysis, thereby reducing non-specific background noise. Furthermore, its ability to crosslink Lysine to non-Lysine residues (Tyr, His, Ser) provides a significantly higher resolution map of protein interfaces compared to homobifunctional amine-reactive probes like DSS.

Experimental Protocol: Selectivity Analysis via LC-MS/MS

To objectively evaluate the selectivity of FSBF in a complex biological mixture (e.g., HeLa cell lysate), the following self-validating chemoproteomic workflow must be employed. Every step is designed with explicit causality to prevent artifactual labeling.

Step-by-Step Methodology

1. Sample Preparation & Normalization

  • Action: Lyse cells in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Do not use Tris or primary amine-containing buffers at this stage.

  • Causality: Normalizing protein concentration to 2 mg/mL ensures consistent probe-to-protein stoichiometry, preventing the "over-labeling" artifacts common in high-concentration lysates.

2. Probe Incubation (The Labeling Phase)

  • Action: Aliquot lysate into two parallel groups: [A] Vehicle Control (DMSO) and [B] FSBF (Final concentration: 50 µM, 1% DMSO). Incubate at 37°C for 1 hour.

  • Causality: A 50 µM concentration maintains single-hit kinetics. The vehicle control is an absolute requirement to establish the baseline mass spectrometric noise and identify endogenous crosslinks (e.g., disulfide bonds).

3. Targeted Quenching

  • Action: Add 100 mM Tris-HCl (pH 8.0) and incubate for 15 minutes.

  • Causality: Tris contains a highly reactive primary amine. It rapidly consumes any unreacted -COF groups, effectively "killing" the probe's anchoring ability and preventing post-lysis artifactual crosslinking during protein denaturation.

4. Denaturation, Reduction, and Alkylation

  • Action: Add 8M Urea to denature proteins. Reduce with 10 mM DTT (30 min, 37°C), then alkylate with 40 mM Iodoacetamide (IAA) (30 min, dark).

  • Causality: Unfolding the protein exposes the hydrophobic core to proteases. DTT must be added after the Tris quench, as thiols can occasionally react with highly activated SuFEx warheads.

5. Proteolytic Digestion & LC-MS/MS

  • Action: Dilute Urea to < 2M and digest with Trypsin (1:50 w/w) overnight at 37°C. Desalt peptides using C18 StageTips and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

  • Causality: Trypsin cleaves at the C-terminus of Lys and Arg. Notably, acylation of Lysine by the -COF group of FSBF will block tryptic cleavage at that specific residue, generating a diagnostic missed cleavage that aids in bioinformatic identification of the "planted" site.

Workflow Step1 1. Sample Preparation Complex Biological Mixture (Cell Lysate) Step2 2. Probe Incubation & Labeling Add FSBF (10-50 µM) + Vehicle Control Step1->Step2 Step3 3. Quenching & Denaturation Tris Buffer (Quench -COF) + Urea/DTT Step2->Step3 Step4 4. Proteolytic Digestion Trypsin Cleavage to Peptides Step3->Step4 Step5 5. LC-MS/MS & Selectivity Analysis Identify Crosslinked Adducts Step4->Step5

Fig 2. Self-validating chemoproteomic workflow for FSBF selectivity analysis via LC-MS/MS.

Data Interpretation & Causality

When processing the LC-MS/MS data, the selectivity of FSBF becomes evident through the distribution of crosslinked adducts.

  • Primary Anchor Identification: >95% of the monolinked (partially reacted) FSBF mass shifts (+188.00 Da) will be localized to Lysine residues, validating the kinetic preference of the acyl fluoride.

  • Crosslink Resolution: The SuFEx-mediated crosslink (+168.00 Da mass shift across two peptides, accounting for the loss of HF) will predominantly map to Tyrosine or Histidine residues that reside within 8–12 Å of the anchored Lysine. This provides high-confidence spatial constraints that are impossible to achieve with standard NHS-esters.

References

  • Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

  • Deng, L., et al. (2023). Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling. Chemical Science, 13, 3630-3641. URL:[Link]

  • Wang, N., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(43), 10956-10961. URL:[Link]

Comparative

Structural validation of 3-(Fluorosulfonyl)benzoyl fluoride using X-ray crystallography

Title: Structural Validation of 3-(Fluorosulfonyl)benzoyl Fluoride: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques Introduction 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Validation of 3-(Fluorosulfonyl)benzoyl Fluoride: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques

Introduction 3-(Fluorosulfonyl)benzoyl fluoride (3-FSBF) is a highly versatile bifunctional building block utilized extensively in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Featuring both a sulfonyl fluoride (-SO₂F) and an acyl fluoride (-COF) group, it enables orthogonal reactivity for the modular synthesis of complex pharmaceuticals and bioconjugates[1]. However, the differential reactivity of these two electrophilic centers is strictly governed by their stereoelectronic environments. For drug development professionals and synthetic chemists, rigorous structural validation is not merely a quality control step; it is a prerequisite for predicting reactivity, stability, and off-target biological binding[2]. This guide compares X-ray crystallography with alternative spectroscopic techniques, providing a definitive, self-validating framework for the structural analysis of 3-FSBF.

The Causality of Structural Validation: Why 3D Conformation Matters

In SuFEx chemistry, the S-F bond is famously stable to aqueous hydrolysis but highly reactive toward specific nucleophiles under catalytic conditions[1]. The activation barrier for this exchange is heavily influenced by the C-C-S-F torsion angle and the absolute S-F bond length.

While routine techniques like Mass Spectrometry (MS) and Infrared (IR) spectroscopy can confirm the molecular weight and the presence of carbonyl/sulfonyl functional groups, they fail to provide spatial resolution. X-ray crystallography stands as the gold standard because it directly measures the intramolecular distances and packing forces that dictate chemical stability. For instance, crystallographic studies of aromatic sulfonyl fluorides have demonstrated that the S-F bond length (typically ~1.54 Å) is significantly shorter and more robust than its sulfonyl chloride counterpart (~2.02 Å), explaining its profound resistance to thermolysis and hydrolysis[3].

Comparative Analysis: X-Ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides absolute 3D coordinates, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary, orthogonal validation through solution-state dynamics.

  • X-Ray Crystallography: Delivers precise bond lengths, bond angles, and torsion angles. For 3-FSBF, X-ray diffraction unambiguously differentiates the spatial projection of the -SO₂F group versus the -COF group. It reveals intermolecular halogen bonding and hydrogen-bonding networks in the solid state, which are critical for understanding how the molecule might orient itself within a protein's active site[4].

  • ¹⁹F NMR Spectroscopy: Highly sensitive to the local electronic environment. The ¹⁹F NMR spectrum of 3-FSBF shows two distinct signals: one in the +50 to +65 ppm range for the -SO₂F fluorine, and one in the +15 to +30 ppm range for the -COF fluorine. While excellent for determining bulk purity and confirming the survival of orthogonal functional groups in solution, NMR cannot definitively establish the solid-state torsion angles that influence crystalline stability and formulation[3].

Quantitative Data Comparison

The following table summarizes the comparative metrics of X-ray crystallography versus NMR for validating 3-FSBF and related SuFEx hubs.

Metric / FeatureX-Ray Crystallography¹⁹F / ¹³C NMR SpectroscopyImplication for SuFEx Chemistry
Primary Output 3D Atomic Coordinates & Electron DensityChemical Shifts (ppm) & Coupling Constants (Hz)X-ray defines exact spatial geometry; NMR confirms solution-state integrity.
S-F Bond Length ~1.545 Å (Directly measured)N/A (Inferred indirectly)Shorter S-F bonds in X-ray correlate with higher hydrolytic stability[3].
C-F Bond Length ~1.340 Å (Directly measured)N/A (Inferred indirectly)Differentiates acyl fluoride reactivity from sulfonyl fluoride.
Torsion Angles High precision (e.g., C-C-S-F)Averaged over time (solution state)Torsion angles dictate the steric accessibility of the S(VI) center to nucleophiles[5].
Sample Requirement Single, high-quality crystal (>0.1 mm)5-10 mg dissolved in deuterated solventCrystallization can be a bottleneck, making NMR the faster routine check.
Resolution < 0.8 Å (Atomic resolution)High spectral resolution (Hz)X-ray provides unambiguous stereochemical assignment.

Experimental Workflow: Step-by-Step X-Ray Crystallographic Validation

To ensure a self-validating system, the following protocol outlines the rigorous steps required to obtain high-quality crystallographic data for 3-FSBF.

  • Step 1: Crystal Growth via Vapor Diffusion

    • Procedure: Dissolve 10 mg of purified 3-FSBF in a minimum volume of dichloromethane (solvent) inside a small inner vial. Place this inner vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Vapor diffusion allows for the slow, controlled supersaturation of the solution. This slow kinetic growth minimizes lattice defects and mosaicity, yielding single crystals capable of high-resolution diffraction.

  • Step 2: Crystal Mounting and Cryoprotection

    • Procedure: Select a crystal with well-defined faces (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a liquid nitrogen stream.

    • Causality: Flash-cooling traps the crystal in a glass-like state, preventing destructive ice formation. Operating at 100 K drastically reduces the thermal vibration of atoms (B-factors), resulting in sharper electron density maps and minimizing radiation damage from the X-ray beam.

  • Step 3: Data Collection

    • Procedure: Mount the loop on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a photon-counting detector. Collect a full sphere of data using ω and φ scans.

    • Causality: A full sphere ensures high redundancy and completeness, which is critical for accurately resolving the highly electronegative fluorine atoms and modeling any potential positional disorder between the -SO₂F and -COF groups.

  • Step 4: Phase Determination and Refinement

    • Procedure: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Causality: Anisotropic refinement models the directional thermal motion of the atoms, which is essential for accurately determining the exact S-F and C-F bond lengths to a precision of ±0.002 Å[3].

Structural Validation Pathway

G N1 Synthesis of 3-FSBF N2 Crystallization (Vapor Diffusion) N1->N2 Purified Compound N6 Comparative NMR (19F Solution State) N1->N6 Aliquot for NMR N3 X-Ray Diffraction (Data Collection at 100 K) N2->N3 Single Crystal N4 Phase Determination & Anisotropic Refinement N3->N4 Electron Density Map N5 Structural Validation (Bond Lengths & Torsion) N4->N5 3D Coordinates N6->N5 Orthogonal Verification

Workflow for the structural validation of 3-FSBF using X-ray and NMR.

Conclusion

For drug development professionals utilizing SuFEx chemistry, relying solely on mass spectrometry or NMR for the structural validation of complex bifunctional hubs like 3-(Fluorosulfonyl)benzoyl fluoride is insufficient. X-ray crystallography provides the definitive stereoelectronic blueprint—specifically the S-F bond lengths and C-C-S-F torsion angles—required to predict the reactivity and stability of these molecules in biological systems[5]. By employing a dual-validation approach (X-ray for absolute 3D conformation and ¹⁹F NMR for solution-state integrity), researchers can confidently advance their SuFEx-based lead optimization pipelines[1].

References

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. National Library of Medicine (NIH).[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society (ACS).[Link]

  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. National Science Foundation (NSF PAR).[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. National Library of Medicine (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Deactivation: A Guide to the Safe Disposal of 3-(Fluorosulfonyl)benzoyl Fluoride

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. Handling highly r...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. Handling highly reactive compounds requires not only procedural knowledge but a deep understanding of the chemical principles governing their safe neutralization. This guide provides an in-depth, authoritative protocol for the proper disposal of 3-(Fluorosulfonyl)benzoyl fluoride, a compound characterized by its two highly reactive functional groups.

Understanding the Dual-Reactivity Challenge

3-(Fluorosulfonyl)benzoyl fluoride is a bifunctional molecule containing both a sulfonyl fluoride (-SO₂F) and a benzoyl fluoride (-COF) moiety. Both groups are classified as acyl halides, which are highly susceptible to nucleophilic attack, particularly by water. This inherent reactivity is the primary consideration for its safe handling and disposal.

Upon contact with water or other nucleophiles, the compound undergoes rapid and exothermic hydrolysis. This reaction is the source of the primary hazards associated with the compound, as it generates highly corrosive and toxic byproducts: 3-carboxybenzenesulfonic acid and, most critically, hydrogen fluoride (HF).[1][2][3][4] Hydrogen fluoride is a potent contact poison that can cause severe, deep-tissue burns and systemic toxicity.[5][6][7]

Therefore, the core principle of disposal is not merely discarding the material but executing a controlled chemical deactivation. This process involves two critical stages:

  • Controlled Hydrolysis and Neutralization: Safely reacting the compound with a basic solution to neutralize the parent compound and its acidic byproducts.

  • Fluoride Precipitation: Converting the resulting soluble fluoride ions into a stable, insoluble, and less hazardous salt.

Hazard Profile and Essential Precautions

A thorough understanding of the compound's hazard profile is paramount before any handling or disposal operations commence.

Hazard ClassificationDescriptionMitigation Strategy
Water Reactivity Reacts vigorously with water, steam, and moisture, releasing toxic and corrosive gases (HF).[1][3]Conduct all procedures in a well-ventilated chemical fume hood, away from water sources. Use anhydrous solvents and equipment if handling the pure compound.
Corrosivity Causes severe skin burns and eye damage upon contact.[8][9]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).
Toxicity Inhalation or skin contact can be highly toxic due to the rapid generation of Hydrogen Fluoride (HF).[5][6][10]Always handle within a certified chemical fume hood. In case of exposure, immediate medical attention is critical.[1]
Byproduct Hazards The disposal process generates aqueous waste containing fluoride ions, which are environmentally regulated and toxic.The entire waste stream, including both solids and liquids, must be treated as hazardous waste and disposed of through a licensed professional service.[3][8]

The Disposal Workflow: A Visual Guide

The following diagram outlines the logical flow of the deactivation and disposal process, ensuring a systematic and safe approach.

G cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Waste Management PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Setup Prepare Neutralization & Precipitation Reagents in Beakers FumeHood->Setup Start Start with Stirred, Cold Sodium Carbonate Solution Setup->Start Add Slowly Add 3-(Fluorosulfonyl)benzoyl Fluoride to Solution Start->Add React Allow Reaction to Proceed (Control Gas Evolution) Add->React Precipitate Add Calcium Chloride Solution to Precipitate CaF₂ React->Precipitate Stir Stir for 1-2 Hours to Ensure Complete Precipitation Precipitate->Stir Settle Allow Precipitate to Settle Stir->Settle CheckpH Check Supernatant pH (Target 6-8) Settle->CheckpH Segregate Segregate Waste Streams CheckpH->Segregate SolidWaste Solid Waste (CaF₂ Precipitate) in Labeled Container Segregate->SolidWaste LiquidWaste Liquid Waste (Supernatant) in Labeled Container Segregate->LiquidWaste Dispose Dispose Both Streams via Licensed Waste Contractor SolidWaste->Dispose LiquidWaste->Dispose

Caption: Workflow for the safe deactivation and disposal of 3-(Fluorosulfonyl)benzoyl fluoride.

Step-by-Step Deactivation Protocol

This protocol is designed for the treatment of small laboratory quantities (e.g., < 5 g) of 3-(Fluorosulfonyl)benzoyl fluoride. Adjust quantities proportionally for different amounts, and perform a trial run on a smaller scale if unsure.

Causality: The use of sodium carbonate, a moderately strong base, allows for the controlled hydrolysis of both the sulfonyl fluoride and benzoyl fluoride moieties while simultaneously neutralizing the acidic byproducts (HF and the sulfonic acid). Adding the reactive compound to the basic solution, rather than the other way around, is a critical safety measure to control the reaction rate and heat generation. The subsequent addition of calcium chloride provides calcium ions (Ca²⁺) which react with the fluoride ions (F⁻) in the solution to form calcium fluoride (CaF₂), a highly insoluble salt that precipitates out of the solution, effectively sequestering the hazardous fluoride.[11]

Required Materials & Equipment:

  • 3-(Fluorosulfonyl)benzoyl fluoride waste

  • Sodium carbonate (Na₂CO₃)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • pH indicator strips (range 1-14)

  • Two appropriately sized glass beakers

  • One larger glass beaker or flask (for the reaction)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Spatula and weighing scale

  • Wash bottle with deionized water

  • Labeled hazardous waste containers for solid and liquid waste

Procedure:

  • Preparation (in a chemical fume hood):

    • Don all required PPE: chemical splash goggles, face shield, lab coat, and double-layered chemical-resistant gloves.

    • Place a large beaker containing a magnetic stir bar on a magnetic stirrer plate within an ice bath.

    • Prepare a ~10% aqueous solution of sodium carbonate. For treating 5 g of the compound, dissolve approximately 15 g of Na₂CO₃ in 150 mL of cold water in the reaction beaker. This provides a significant molar excess of base.

    • Prepare a separate ~20% aqueous solution of calcium chloride. For this example, dissolve approximately 20 g of CaCl₂ in 100 mL of water.

    • Begin stirring the cold sodium carbonate solution.

  • Controlled Hydrolysis and Neutralization:

    • Very slowly, in small portions, add the 3-(Fluorosulfonyl)benzoyl fluoride waste to the center of the vortex of the stirring sodium carbonate solution.

    • CAUTION: The reaction will likely generate gas (CO₂) and heat. The rate of addition must be controlled to prevent excessive foaming, splashing, or a rapid temperature increase. If the reaction becomes too vigorous, stop the addition immediately until it subsides.

    • After all the compound has been added, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir for another hour at room temperature to ensure the reaction is complete.

  • Fluoride Precipitation:

    • While stirring the reaction mixture, slowly add the prepared calcium chloride solution.

    • A thick, white precipitate of calcium fluoride (CaF₂) will form immediately.

    • Continue to stir the mixture for at least 1-2 hours to ensure maximum precipitation.

  • Final pH Adjustment and Waste Segregation:

    • Turn off the stirrer and allow the solid to settle for several hours or overnight.

    • Carefully test the pH of the clear supernatant (the liquid portion) using a pH strip. It should be in the neutral range (pH 6-8). If it is still basic, it can be left as is. If it is acidic (unlikely), add more sodium carbonate solution until neutral.

    • Carefully decant the supernatant into a designated hazardous liquid waste container.

    • Transfer the remaining solid precipitate (CaF₂) into a designated hazardous solid waste container.[11]

    • Rinse the reaction beaker with a small amount of water and add the rinse to the liquid waste container.

  • Final Disposal:

    • Seal and clearly label both the solid and liquid hazardous waste containers according to your institution's guidelines.

    • Arrange for pickup and disposal by a licensed professional waste management company.[8] Never dispose of this waste down the drain.

Emergency Procedures

Spills:

  • Evacuate personnel from the immediate area.

  • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[10] DO NOT USE WATER.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area thoroughly.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] Inform medical personnel of exposure to a substance that generates hydrofluoric acid.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of 3-(Fluorosulfonyl)benzoyl fluoride, upholding the highest standards of safety and scientific integrity.

References

  • International Labour Organization (ILO) and World Health Organization (WHO). ICSC 1402 - SULFURYL FLUORIDE. [Link]

  • New Jersey Department of Health. Hazard Summary: METHANESULFONYL FLUORIDE. [Link]

  • New Jersey Department of Health. Hazard Summary: SULFURYL FLUORIDE. [Link]

  • Tantama, M. T. et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A study of the reactivity of S(VI)-F containing warheads...". [Link]

  • ACS Publications. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information, U.S. National Library of Medicine. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. PubMed Central. [Link]

  • ACS Publications. (2019). Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System. Organic Letters. [Link]

  • The Royal Society of Chemistry. (2021). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science. [Link]

  • ACS Publications. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]

  • National Center for Biotechnology Information, U.S. National Library of Medicine. Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central. [Link]

  • ACS Publications. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]

  • ACS Publications. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Organic Letters. [Link]

  • National Center for Biotechnology Information, U.S. National Library of Medicine. Management of Solid Waste Containing Fluoride—A Review. PubMed Central. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Organic Syntheses. benzoyl fluoride. [Link]

  • ACS Publications. (2013). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. [Link]

  • Google Patents.
  • National Center for Biotechnology Information, U.S. National Library of Medicine. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. PubMed Central. [Link]

  • ACS Publications. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • ResearchGate. (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII. [Link]

  • ResearchGate. Neutralization and removal of compounds containing fluoride ions from waste silica gel. [Link]

Sources

Handling

Personal protective equipment for handling 3-(Fluorosulfonyl)benzoyl fluoride

Comprehensive Safety and Operational Guide: Handling 3-(Fluorosulfonyl)benzoyl fluoride As a Senior Application Scientist, I frequently consult with research teams integrating highly reactive electrophiles into their wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-(Fluorosulfonyl)benzoyl fluoride

As a Senior Application Scientist, I frequently consult with research teams integrating highly reactive electrophiles into their workflows. 3-(Fluorosulfonyl)benzoyl fluoride is an exceptionally powerful reagent, but its dual-electrophilic nature demands rigorous, self-validating safety protocols. This guide provides the mechanistic reasoning behind standard safety practices, ensuring your laboratory operates with uncompromising scientific integrity and safety.

Chemical Profile & Hazard Causality

3-(Fluorosulfonyl)benzoyl fluoride is a dual-electrophile utilized extensively in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and advanced drug development (1)[1]. It features both a fluorosulfonyl group (-SO₂F) and a benzoyl fluoride moiety (-COF).

Mechanistic Hazard: Both functional groups are exquisitely sensitive to nucleophilic attack. Upon exposure to ambient moisture or water, the compound undergoes rapid hydrolysis. This reaction yields 3-sulfobenzoic acid and generates anhydrous hydrogen fluoride (HF) gas (2)[2]. HF is a severe contact hazard that penetrates tissue deeply, causing systemic toxicity and decalcification of bones (3)[3]. Furthermore, benzoyl fluorides are potent lachrymators, causing severe eye irritation and respiratory distress even at low vapor concentrations (4)[4].

Quantitative Hazard Summary

Property / Hazard Value / Indicator Operational Implication
CAS Number 130306-65-9 Unique identifier for safety and inventory tracking[1].
Molecular Weight 206.17 g/mol Required for precise stoichiometric calculations[1].
Moisture Sensitivity Extremely High Reacts exothermically with H₂O to form corrosive HF[2].
Vapor Pressure High (Lachrymator) Requires continuous >100 fpm fume hood exhaust[4].

| Corrosivity | Category 1B | Causes severe, irreversible tissue burns upon contact[2]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling dual-electrophiles capable of generating HF. The following matrix outlines the mandatory protective gear and the scientific rationale behind each requirement.

PPE CategoryRequired EquipmentCausality & Scientific Rationale
Hand Protection Double Gloving: Inner Nitrile (4 mil), Outer Neoprene (12+ mil)HF rapidly permeates standard latex and thin nitrile. Neoprene provides superior resistance to fluorinated acids and organic solvents.
Eye/Face Protection Chemical Splash Goggles AND Full Face ShieldBenzoyl fluoride vapor is a potent lachrymator. A face shield prevents catastrophic facial exposure during pressurized transfers (5)[5].
Body Protection Flame-Resistant (FR) Lab Coat & Heavy-Duty Chemical ApronProtects against corrosive degradation. The apron provides an impermeable barrier against accidental spills that could soak through a cotton coat.
Respiratory Chemical Fume Hood (Min 100 fpm face velocity)Prevents inhalation of HF gas and lachrymatory vapors generated via ambient moisture hydrolysis[4].
Emergency 2.5% Calcium Gluconate GelMust be physically present on the bench before opening the reagent. Calcium binds with fluoride ions to form insoluble CaF₂, halting tissue necrosis[4].

Operational Plan: Step-by-Step Handling Methodology

Trustworthy execution requires a self-validating system where each step confirms the safety of the next. Do not proceed to subsequent steps without validating the prior condition.

Step 1: Environmental Verification

  • Action: Verify fume hood continuous flow via the digital monitor. Place the 2.5% calcium gluconate gel directly on the benchtop.

  • Validation: Ensure the ambient humidity in the lab is controlled; excessive humidity accelerates HF generation upon opening the vessel.

Step 2: Inert Atmosphere Setup

  • Action: Because 3-(Fluorosulfonyl)benzoyl fluoride is highly moisture-sensitive, all handling must occur under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or within a glovebox (2)[2].

  • Validation: Purge all reaction vessels with Argon for a minimum of 15 minutes prior to reagent introduction.

Step 3: Reagent Transfer

  • Action: Use PTFE (Teflon) or polyethylene syringes/cannulas for transfer. Transfer the exact required mass/volume directly into the sealed reaction vessel.

  • Causality: Avoid glass syringes if the reagent has been stored for prolonged periods. Trace HF generation from ambient moisture ingress will etch the glass, potentially causing the syringe barrel to seize or shatter under pressure (3)[3].

Step 4: Reaction Execution

  • Action: Maintain positive Argon pressure during the reaction.

  • Validation: Monitor for unexpected exotherms, which indicate rapid, uncontrolled hydrolysis or polymerization rather than the intended synthetic pathway.

Spill Response and Disposal Plan

Standard solvent cleanup protocols are highly dangerous here. The goal is to neutralize the electrophiles and permanently trap the fluoride ion.

Methodology for Quenching and Disposal:

  • Preparation of Quench Solution: Prepare a 1:1 mixture of saturated aqueous Sodium Bicarbonate (NaHCO₃) and Calcium Carbonate (CaCO₃) suspension. The NaHCO₃ neutralizes the acidic byproducts, while the Ca²⁺ ions precipitate the free fluoride as insoluble, inert Calcium Fluoride (CaF₂).

  • Controlled Quenching: Slowly add the reaction waste to the quenching solution at 0°C (ice bath) under vigorous stirring. Causality: Hydrolysis is highly exothermic; cooling prevents the volatilization of unreacted benzoyl fluoride and HF gas (4)[4].

  • Validation: Stir for 2 hours. Verify the pH is between 7 and 8 using pH indicator paper.

  • Disposal: Once neutralized and off-gassing (CO₂) has ceased, transfer the aqueous mixture to a designated, clearly labeled plastic (polyethylene) hazardous waste container. Never store fluorinated waste in glass containers (3)[3].

Emergency Response: HF Exposure Protocol

If skin contact occurs with the reagent or its unquenched byproducts, immediately execute the following self-validating emergency steps:

  • Rinse: Flush the affected area with copious amounts of water for exactly 5 minutes. Do not delay gel application by rinsing longer (3)[3].

  • Apply Gel: Massage 2.5% calcium gluconate gel into the affected area while wearing clean neoprene gloves.

  • Seek Medical Attention: Call emergency services immediately. Continue applying the gel during transport to the hospital.

Workflow Visualization

Workflow Start 1. Preparation & PPE (Ca-Gluconate Ready) Hood 2. Transfer to Fume Hood (Inert Argon Atmosphere) Start->Hood Reaction 3. Execute Reaction (Moisture-Free PTFE Equip) Hood->Reaction Quench 4. Quench & Neutralize (NaHCO3 / CaCO3 at 0°C) Reaction->Quench Spill Spill / Accidental Exposure Reaction->Spill Hazard Disposal 5. Aqueous Waste Disposal (Polyethylene Containers) Quench->Disposal HF_Protocol Initiate HF Protocol (Apply 2.5% Ca-Gluconate) Spill->HF_Protocol

Operational workflow for handling and disposing of 3-(Fluorosulfonyl)benzoyl fluoride safely.

References

  • [1] Title: Screening Compounds P22009 | EvitaChem, Source: EvitaChem. URL: 1

  • [2] Title: SAFETY DATA SHEET - Fisher Scientific, Source: Fisher Scientific. URL: 2

  • [5] Title: SAFETY DATA SHEET - Tokyo Chemical Industry, Source: TCI Chemicals. URL: 5

  • [4] Title: benzoyl fluoride - Organic Syntheses Procedure, Source: Organic Syntheses. URL: 4

  • [3] Title: Standard Operating Procedures Huang Lab, February 2017 - MSU chemistry, Source: Michigan State University. URL: 3

Sources

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